molecular formula C9H13N3O2 B1581540 2-Amino-3-(4-hydroxyphenyl)propanehydrazide CAS No. 7662-51-3

2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Cat. No.: B1581540
CAS No.: 7662-51-3
M. Wt: 195.22 g/mol
InChI Key: MWIXENPCUPDSOS-UHFFFAOYSA-N
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Description

2-Amino-3-(4-hydroxyphenyl)propanehydrazide is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-8(9(14)12-11)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10-11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIXENPCUPDSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NN)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7662-51-3
Record name Tyrosine, L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide (L-Tyrosine Hydrazide)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of the synthetic pathways for 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, a crucial derivative of L-Tyrosine. The document is structured for researchers, chemists, and drug development professionals, offering a detailed examination of synthetic strategies, including mechanistic insights, step-by-step protocols, characterization techniques, and critical safety considerations. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an authoritative resource for the reliable laboratory-scale synthesis of this versatile chemical building block.

Introduction and Strategic Overview

This compound, more commonly known as L-Tyrosine hydrazide, is a versatile organic compound derived from the essential amino acid L-Tyrosine.[1] Its unique bifunctional nature, possessing both a reactive hydrazide moiety and a primary amine, makes it an invaluable intermediate in synthetic chemistry. It serves as a key precursor in peptide synthesis, where the hydrazide can be converted to a reactive acyl azide for peptide bond formation.[2][3] Furthermore, its structural similarity to endogenous biomolecules makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, including potential anti-tubercular and neurological drugs.[4][5][6]

The synthesis of L-Tyrosine hydrazide from its parent amino acid, L-Tyrosine, presents several strategic challenges that dictate the overall synthetic approach. The primary considerations are:

  • Chemoselectivity: The presence of three reactive functional groups—the α-amino group, the carboxylic acid, and the phenolic hydroxyl group—requires a carefully orchestrated protection and activation strategy to prevent unwanted side reactions.

  • Racemization: As L-Tyrosine is a chiral molecule, reaction conditions must be optimized to preserve the stereochemical integrity at the α-carbon.

  • Carboxyl Group Activation: The carboxylic acid must be appropriately activated to facilitate nucleophilic attack by hydrazine, a relatively weak nucleophile.

This guide will detail the most prevalent and reliable synthetic routes, focusing on the underlying chemical principles that ensure a high-yield, high-purity synthesis.

Retrosynthetic Analysis and Key Synthetic Pathways

A retrosynthetic analysis of the target molecule reveals that the most logical precursor is L-Tyrosine. The core transformation involves the conversion of the carboxylic acid functional group into a hydrazide. This seemingly simple step is complicated by the nucleophilic α-amino group. Therefore, a protecting group strategy is essential.

G Target This compound ProtectedHydrazide N-Protected Tyrosine Hydrazide Target->ProtectedHydrazide Deprotection N_Protected_Tyr N-Protected L-Tyrosine ProtectedHydrazide->N_Protected_Tyr Hydrazinolysis Hydrazine Hydrazine Hydrate ProtectedHydrazide->Hydrazine L_Tyrosine L-Tyrosine N_Protected_Tyr->L_Tyrosine N-Protection ProtectingAgent Protecting Agent (e.g., Boc₂O) N_Protected_Tyr->ProtectingAgent

Caption: Retrosynthetic approach for L-Tyrosine Hydrazide.

Three primary pathways have been established for this synthesis, differing mainly in the method of carboxyl group activation:

  • The Esterification-Hydrazinolysis Pathway: The classic and most widely cited method, involving conversion of the protected amino acid to a methyl or ethyl ester, followed by reaction with hydrazine.[2][7]

  • The Mixed Anhydride Pathway: A faster alternative that activates the carboxyl group via a mixed anhydride, which then readily reacts with hydrazine.[2]

  • The Direct Coupling Pathway: Utilizes standard peptide coupling reagents to directly form the amide bond between the protected amino acid and hydrazine.[4][8]

The following sections will elaborate on these pathways, providing both mechanistic explanations and practical protocols.

Pathway 1: The Esterification-Hydrazinolysis Route

This is the most robust and commonly employed method for synthesizing amino acid hydrazides. The workflow involves four distinct steps: N-protection, esterification, hydrazinolysis, and final deprotection.

G A L-Tyrosine B N-Boc-L-Tyrosine A->B Boc₂O, Base C N-Boc-L-Tyrosine Methyl Ester B->C SOCl₂ / MeOH D N-Boc-L-Tyrosine Hydrazide C->D NH₂NH₂·H₂O E L-Tyrosine Hydrazide D->E TFA or HCl

Sources

physicochemical properties of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core , a molecule of interest in medicinal chemistry and drug development. As a derivative of the amino acid L-tyrosine, its structure, featuring a primary amine, a phenolic hydroxyl group, and a hydrazide moiety, imparts a unique set of characteristics that are critical for its behavior in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of predicted data but also a detailed exploration of the experimental methodologies required for their validation. The guide emphasizes the causal relationships between molecular structure and physicochemical properties, providing a framework for anticipating the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction and Molecular Identity

This compound is a hydrazide derivative of L-tyrosine. The introduction of the hydrazide functional group in place of the carboxylic acid significantly alters the molecule's electronic and steric properties, influencing its acidity, basicity, hydrogen bonding capacity, and metabolic stability. Understanding these properties is a foundational step in the rational design of new therapeutic agents.

The structural similarity to L-tyrosine suggests potential interactions with biological pathways involving this amino acid, while the hydrazide group can act as a versatile synthon for further chemical modification or as a pharmacophore in its own right. Recent research has explored related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their potential as antimicrobial and anticancer agents, highlighting the therapeutic interest in this chemical scaffold[1][2].

Chemical Structure

The fundamental structure of the molecule is presented below. Its key functional groups, which dictate its physicochemical behavior, are the primary aliphatic amine, the phenolic hydroxyl group, and the terminal hydrazide group.

Caption: 2D Structure of this compound.

Basic Molecular Information

A summary of the fundamental molecular identifiers for this compound is provided in the table below. While extensive experimental data is not publicly available, the basic molecular formula and weight can be calculated from its structure.

PropertyValueSource
IUPAC Name This compound-
CAS Number 57165-94-3[3]
Molecular Formula C₉H₁₃N₃O[3]
Molecular Weight 195.22 g/mol Calculated
Synonyms L-Tyrosine hydrazide-

Ionization Behavior (pKa)

The ionization state of a molecule at physiological pH (typically 7.4) is a critical determinant of its solubility, permeability, and target-binding affinity. This compound is an amphoteric molecule with multiple ionizable centers:

  • α-Amino Group (Basic): The primary aliphatic amine is expected to be protonated at physiological pH, conferring a positive charge. The pKa of the amino group in the parent amino acid, Tyrosine, is approximately 9.1-9.2.

  • Phenolic Hydroxyl Group (Acidic): The hydroxyl group attached to the benzene ring is weakly acidic. In Tyrosine, its pKa is around 10.1.

  • Hydrazide Group (Weakly Basic): Hydrazides are generally weak bases. The pKa of hydrazine itself is approximately 8.1. The exact pKa of this group in the molecule will be influenced by the adjacent carbonyl group.

Predicted Ionization States

The molecule will exist as a mixture of different ionic species depending on the pH of the solution. The diagram below illustrates the predominant species in acidic, neutral, and basic environments.

ionization_states acidic pH < pKa1 (Amino) Predominantly Cationic [M-NH3+] neutral pKa1 < pH < pKa2 (Phenol) Predominantly Zwitterionic/Neutral [M-NH3+ / M-O-] acidic->neutral + H+ / - H+ basic pH > pKa2 (Phenol) Predominantly Anionic [M-O-] neutral->basic + H+ / - H+

Caption: Predominant ionization states across a pH range.

Experimental Determination of pKa

Principle: The pKa values are determined by monitoring a change in a physical property of the molecule as a function of pH. Potentiometric titration is a robust and common method.

Methodology: Potentiometric Titration

  • Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system like methanol/water if solubility is low). The solution is maintained under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the phenol group.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites, followed by titration with a standardized strong base (e.g., 0.1 M NaOH).

  • Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small, precise increments.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points. Sophisticated software can be used to calculate the pKa values from the derivative of the titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross biological membranes.

Predicted Lipophilicity

The presence of multiple polar, hydrogen-bonding functional groups (amine, hydroxyl, hydrazide) suggests that this compound is a relatively hydrophilic molecule. Its LogP is expected to be low, likely negative. For context, the parent amino acid, L-tyrosine, has an experimentally determined LogP of approximately -2.2. The replacement of the highly polar carboxylate group with the less polar (but still hydrophilic) hydrazide group may slightly increase the LogP, but it is expected to remain in the hydrophilic range.

Experimental Determination of LogP

Principle: The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of the compound between n-octanol and water.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. Prepare water-saturated octanol and octanol-saturated water to ensure thermodynamic equilibrium.

  • Partitioning: Add a small volume of the stock solution to a mixture of the two phases in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time to allow the compound to partition between the two phases. The system is then centrifuged to ensure complete phase separation.

  • Quantification: Carefully separate the two phases. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility

Solubility is a critical parameter that affects oral bioavailability. Poor aqueous solubility is a major hurdle in drug development.

Factors Influencing Solubility
  • pH-Dependence: Due to its multiple ionizable groups, the solubility of this compound is expected to be highly pH-dependent. It will likely exhibit higher solubility at low pH (due to protonation of the amino group) and at high pH (due to deprotonation of the phenolic hydroxyl group), with a minimum solubility near its isoelectric point.

  • Crystal Packing: For the solid form, the energy required to break the crystal lattice will significantly impact solubility. The presence of multiple hydrogen bond donors and acceptors can lead to strong intermolecular interactions and potentially low intrinsic solubility of the neutral form.

Experimental Determination of Thermodynamic Solubility

Principle: This method determines the equilibrium concentration of a compound in a given solvent at a specific temperature.

solubility_workflow start Start: Prepare Saturated Solution add_excess Add excess solid compound to buffer of known pH start->add_excess equilibrate Equilibrate at constant temperature (e.g., 25°C) with agitation (e.g., 24-48h) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate analyze Analyze supernatant for compound concentration (e.g., HPLC, UV-Vis) separate->analyze end_node End: Report Solubility (mg/mL or µM) analyze->end_node

Sources

A Technical Guide to the Structure Elucidation of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-spectroscopic strategy for the unambiguous structure elucidation of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, also known as L-Tyrosine hydrazide. As a derivative of the essential amino acid L-tyrosine, this compound serves as a valuable building block in medicinal chemistry and peptide synthesis.[1] Rigorous confirmation of its molecular structure is paramount for ensuring the integrity of downstream applications. This document outlines an integrated analytical workflow, detailing the theoretical basis, experimental protocols, and expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. By synergizing the data from these orthogonal methods, we present a self-validating system for confirming the compound's identity, connectivity, and stereochemistry.

Introduction and Hypothesized Structure

This compound (CAS No. 7662-51-3) is a derivative of L-tyrosine, featuring a hydrazide functional group in place of the carboxylic acid.[1] This modification introduces a reactive handle for various chemical conjugations while retaining the core structure of the parent amino acid.[1] The accepted IUPAC name, (2S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide, implies a specific stereochemistry at the alpha-carbon (C2).[2]

Molecular Formula: C₉H₁₃N₃O₂[2] Molecular Weight: 195.22 g/mol [2]

Based on its nomenclature, the hypothesized structure is presented below, with atoms numbered for spectroscopic assignment purposes.

Caption: Hypothesized structure of this compound.

Integrated Spectroscopic Elucidation Workflow

A robust structure elucidation relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination provides a high degree of confidence in the final assignment.

Elucidation_Workflow cluster_0 Primary Analysis cluster_1 Detailed Connectivity & Stereochemistry HRMS High-Resolution MS (Molecular Formula) Data_Integration Data Synthesis & Structure Confirmation HRMS->Data_Integration C₉H₁₃N₃O₂ IR Infrared Spectroscopy (Functional Groups) IR->Data_Integration -OH, -NH, C=O NMR_1H 1H NMR (Proton Environment) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) NMR_1H->NMR_2D NMR_13C 13C NMR (Carbon Skeleton) NMR_13C->NMR_2D NMR_2D->Data_Integration Atom-by-Atom Connectivity

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS) Analysis

Rationale: High-Resolution Mass Spectrometry (HRMS) is the first step to confirm the elemental composition. It provides an exact mass measurement, which is used to validate the molecular formula. Tandem MS (MS/MS) is then used to fragment the molecule and analyze the resulting pieces, offering critical information about the connectivity of its constituent parts.

Predicted Mass Data
  • Molecular Formula: C₉H₁₃N₃O₂

  • Monoisotopic Mass: 195.1008 Da[2]

  • Expected Ion (Positive ESI): [M+H]⁺ = 196.1086 Da

Predicted MS/MS Fragmentation

The fragmentation of the parent ion ([M+H]⁺) is expected to follow patterns characteristic of tyrosine derivatives. The most likely cleavage points are the benzylic Cα-Cβ bond and the loss of small neutral molecules from the hydrazide and amino groups.[3]

MS_Fragmentation Parent [M+H]⁺ m/z = 196.1 Frag1 Loss of NH₂NH₂ m/z = 164.1 Parent->Frag1 - H₂NNH₂ Frag2 Loss of CONHNH₂ m/z = 136.1 Parent->Frag2 - CONHNH₂ Frag3 Benzylic Cleavage (p-hydroxybenzyl cation) m/z = 107.1 Parent->Frag3 Cα-Cβ cleavage

Caption: Predicted major fragmentation pathways in positive ion MS/MS.

Experimental Protocol: LC-HRMS/MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Chromatography: Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid) to ensure separation from any impurities.

  • Mass Spectrometry:

    • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan (MS1): Scan range m/z 50-500 to detect the [M+H]⁺ ion.

    • Tandem MS (MS2): Isolate the precursor ion (m/z 196.1) and apply collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy Analysis

Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[4]

Predicted IR Absorption Data
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Phenolic O-H3550 - 3200 (broad, strong)Stretch
Amine & Hydrazide N-H3500 - 3300 (medium, two bands)Stretch
Aromatic C-H~3030 (variable)Stretch
Aliphatic C-H2950 - 2850 (medium)Stretch
Amide I (C=O)1690 - 1630 (strong)Stretch
Aromatic C=C1700 - 1500 (medium)Bend

Table based on standard IR absorption values.[5]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean ATR crystal before analyzing the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Rationale: NMR is the most powerful technique for de novo structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is crucial as it allows for the observation of exchangeable protons (OH, NH, NH₂), which would be lost in D₂O.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Phenolic OH~9.2Singlet (broad)1HDeshielded, acidic proton.
Amide NH~8.0 - 9.0Singlet (broad)1HDeshielded by adjacent C=O.[7]
Aromatic H-6, H-10~7.0Doublet2HOrtho to -CH₂ group.
Aromatic H-5, H-9~6.6Doublet2HOrtho to -OH group.
Hydrazide NH₂~4.2Singlet (broad)2HExchangeable protons.[7]
H-2 (α-H)~3.5Triplet1HCoupled to the two H-3 protons.
H-3 (β-CH₂)~2.7 - 2.9Doublet of Doublets2HDiastereotopic protons coupled to H-2.
Amine NH₂~2.5 - 3.5Singlet (broad)2HExchangeable protons.

Predicted shifts are based on data for L-Tyrosine and related hydrazide structures.[7][8]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted δ (ppm)Rationale
C-1 (C=O)~175Carbonyl carbon.
C-7 (C-OH)~156Aromatic carbon attached to OH.
C-5, C-9~130Aromatic CH ortho to -CH₂.
C-4~128Quaternary aromatic carbon.
C-6, C-10~115Aromatic CH ortho to -OH.
C-2 (α-C)~58Carbon attached to the amino group.
C-3 (β-C)~38Benzylic carbon.

Predicted shifts are based on data for L-Tyrosine.[8]

2D NMR for Connectivity Confirmation

2D NMR experiments are essential to prove the atom-to-atom connections hypothesized from the 1D spectra.[9]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[10] Expected correlations: H-2 ↔ H-3; H-5 ↔ H-6; H-9 ↔ H-10.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This allows for the definitive assignment of each CHₓ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for assembling the molecular skeleton.

Caption: Key expected HMBC correlations for backbone confirmation.

Experimental Protocols: NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.[11]

  • Data Acquisition:

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Temperature: 298 K.

    • ¹H NMR: Acquire with a 45° pulse and a relaxation delay of 1 second. Use 16 scans.[12]

    • ¹³C NMR: Acquire with proton decoupling. A sufficient number of scans (~1024 or more) will be required due to the low natural abundance of ¹³C.

    • 2D NMR: Use standard, gradient-selected pulse programs (gCOSY, gHSQC, gHMBC) provided by the spectrometer manufacturer.

Data Synthesis and Final Confirmation

The final step is to integrate all the spectroscopic data to build a cohesive and self-validating argument for the structure.

  • HRMS confirms the elemental formula is C₉H₁₃N₃O₂.

  • IR Spectroscopy confirms the presence of key functional groups: a phenol (-OH), amine/hydrazide (-NH), and an amide carbonyl (C=O).

  • ¹³C NMR shows 7 unique carbon signals, consistent with the 9 total carbons after accounting for the symmetry of the para-substituted phenyl ring.

  • ¹H NMR shows signals consistent with a para-substituted aromatic ring, a -CH-CH₂- aliphatic system, and several exchangeable protons.

  • COSY confirms the -CH(H2)-CH₂(H3)- spin system and the coupling between adjacent aromatic protons.

  • HSQC definitively links each proton signal to its attached carbon (e.g., H-2 to C-2, H-3 to C-3, etc.).

  • HMBC provides the final connections. Critically, correlations from the α-proton (H-2) to the carbonyl carbon (C-1) and the quaternary aromatic carbon (C-4), and from the β-protons (H-3) to C-2 and C-4, will unequivocally establish the entire molecular backbone as hypothesized.

The convergence of all these data points provides unambiguous proof of the structure as (2S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide.

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The Multifaceted Biological Activities of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores that can be elegantly modified to address a multitude of therapeutic challenges is of paramount importance. The 2-Amino-3-(4-hydroxyphenyl)propanehydrazide scaffold, a derivative of the naturally occurring amino acid L-tyrosine, has emerged as a privileged structure. Its inherent functionalities—a primary amine, a hydrazide moiety, and a phenolic ring—offer a trifecta of reactive sites for chemical derivatization. This unique architecture allows for the creation of diverse libraries of compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of these derivatives, with a focus on their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Core Scaffold: Synthesis and Chemical Versatility

The journey to unlocking the biological potential of this compound derivatives begins with a robust and versatile synthetic strategy. The common starting material is 4-aminophenol, which undergoes a series of transformations to yield the key hydrazide intermediate.

Synthetic Pathway to the Hydrazide Core

The synthesis typically commences with the reaction of 4-aminophenol with methyl acrylate to introduce the propanoate side chain. This is followed by hydrazinolysis of the resulting methyl ester to afford the crucial N-(4-hydroxyphenyl)-β-alanine hydrazide intermediate. This hydrazide serves as the primary building block for a vast array of derivatives.

Synthesis_Pathway 4-Aminophenol 4-Aminophenol Intermediate_Ester N-(4-hydroxyphenyl)-β-alanine methyl ester 4-Aminophenol->Intermediate_Ester Reflux in 2-propanol Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Intermediate_Ester Hydrazide_Core N-(4-hydroxyphenyl)-β-alanine hydrazide Intermediate_Ester->Hydrazide_Core Hydrazinolysis Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Hydrazide_Core Hydrazone_Derivatives Hydrazone Derivatives Hydrazide_Core->Hydrazone_Derivatives Condensation (Reflux in Methanol) Aromatic_Aldehydes_Ketones Aromatic/Heterocyclic Aldehydes/Ketones Aromatic_Aldehydes_Ketones->Hydrazone_Derivatives

Caption: General synthetic scheme for this compound derivatives.

Protocol: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (3)

This protocol is adapted from the work of Kavaliauskas et al.[1].

Materials:

  • N-(4-hydroxyphenyl)-β-alanine methyl ester (2)

  • Hydrazine hydrate

  • Isopropanol

Procedure:

  • A mixture of N-(4-hydroxyphenyl)-β-alanine methyl ester (1.0 eq) and hydrazine hydrate (5.0 eq) in isopropanol is heated under reflux for 6 hours.

  • The reaction mixture is then cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with isopropanol, and dried to yield the desired N-(4-hydroxyphenyl)-β-alanine hydrazide.

Derivatization to Hydrazones: Expanding the Chemical Space

The true versatility of the hydrazide core lies in its facile condensation with a wide range of aldehydes and ketones to form hydrazone derivatives[1][2]. This reaction allows for the introduction of various aromatic and heterocyclic moieties, which is crucial for tuning the biological activity of the final compounds.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone scaffold has demonstrated significant potential in the development of novel antimicrobial agents[1].

Spectrum of Activity

Derivatives of this scaffold have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, including drug-resistant strains[1][2]. Notably, certain hydrazones containing heterocyclic substituents have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and drug-resistant Candida species[1][2].

Structure-Activity Relationship (SAR)

The antimicrobial potency of these derivatives is highly dependent on the nature of the substituent introduced via the hydrazone linkage[1][2].

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as furan and thiophene, has been shown to be particularly effective in enhancing antimicrobial activity[1][2].

  • Nitro Groups: The presence of a nitro group on the aromatic ring of the hydrazone can significantly increase potency, a feature also observed in other classes of antimicrobial hydrazones[1][2].

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of promising derivatives against various microbial strains, as reported by Kavaliauskas et al.[1].

Compound IDSubstituentS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)C. auris MIC (µg/mL)
14 5-Nitrothiophen-2-yl10.58
15 Thiophen-2-yl8216
16 5-Nitrofurane-2-yl218
Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Serially dilute the test compounds in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer and Antioxidant Potential: A Dual-Pronged Approach

Cancer remains a leading cause of mortality worldwide, and the interplay between oxidative stress and carcinogenesis is well-established[3]. The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has demonstrated promising anticancer and antioxidant activities, suggesting a potential for dual-action therapeutic agents[3].

Cytotoxic Activity Against Cancer Cell Lines

A series of these derivatives were evaluated for their ability to reduce the viability of A549 non-small cell lung cancer cells[3]. Several compounds, particularly those bearing furan and naphthyl substituents, exhibited significant cytotoxic effects[3].

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of these compounds is also highly structure-dependent[3].

  • Aromatic and Heterocyclic Substituents: The introduction of bulky aromatic systems, such as a 1-naphthyl group, or heterocyclic moieties like furan, was found to enhance anticancer activity[3].

  • Substituents on Phenyl Ring: The presence of electron-withdrawing groups, such as a nitro group at the para position of a phenyl ring, also contributed to increased cytotoxicity[3].

Antioxidant Properties

The phenolic hydroxyl group in the core structure is a key contributor to the antioxidant properties of these compounds. Many derivatives have shown potent radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay[3]. The most promising anticancer candidates also exhibited strong antioxidant effects, suggesting a potential synergistic mechanism of action[3].

Quantitative Anticancer and Antioxidant Data

The following table presents the percentage of A549 cell viability after treatment with selected compounds and their corresponding antioxidant activity[3].

Compound IDSubstituentA549 Cell Viability (%)DPPH Radical Scavenging Activity (IC50, µM)
12 1-Naphthyl42.128.5
20 Furan-2-yl~5025.1
29 4-Nitrophenyl31.230.2
Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • A549 cells

  • DMEM medium supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Hydrazone derivatives, in general, are known to possess anti-inflammatory properties[4][5]. While specific data for the this compound scaffold is limited, the structural similarity to other anti-inflammatory hydrazones suggests a high potential for this activity.

Potential Mechanisms of Action

The anti-inflammatory effects of hydrazones are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX)[4]. They may also modulate the production of pro-inflammatory cytokines and mediators like nitric oxide (NO)[6].

Anti_Inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Hydrazone Hydrazone Derivative Hydrazone->COX Inhibition Hydrazone->LOX Inhibition

Caption: Potential mechanism of anti-inflammatory action of hydrazone derivatives.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds[4][5].

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Standard drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Divide the rats into groups: control, standard, and test compound groups.

  • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Tyrosinase Inhibition: A Cosmeceutical and Therapeutic Target

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders[7][8]. The 4-hydroxyphenyl moiety is a well-known feature of many tyrosinase inhibitors, as it can mimic the natural substrate, L-tyrosine[7][8].

Rationale for Tyrosinase Inhibition

The phenolic group of the this compound scaffold makes its derivatives prime candidates for tyrosinase inhibition. The hydrazone portion can be modified to enhance binding to the enzyme's active site.

Future Directions: Exploring Neuroprotective and Antiviral Activities

While the antimicrobial, anticancer, antioxidant, and potential anti-inflammatory activities of this scaffold are well-documented or strongly indicated, other therapeutic avenues remain to be explored.

  • Neuroprotection: The antioxidant properties of these compounds suggest a potential for neuroprotective effects, as oxidative stress is a major contributor to neurodegenerative diseases[9][10]. Further studies are warranted to investigate their ability to protect neuronal cells from damage.

  • Antiviral Activity: Hydrazones are a known class of compounds with antiviral activity[11][12]. Screening of this compound derivatives against a panel of viruses could unveil novel antiviral leads.

Conclusion: A Scaffold with Immense Promise

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its straightforward synthesis and the ease of introducing chemical diversity through the formation of hydrazones make it an attractive starting point for drug discovery campaigns. The demonstrated broad-spectrum antimicrobial and potent anticancer activities, coupled with favorable antioxidant properties, highlight the significant potential of these derivatives. Further exploration of their anti-inflammatory, tyrosinase inhibitory, neuroprotective, and antiviral activities is highly encouraged and could lead to the discovery of novel drugs for a wide range of human diseases. This guide serves as a foundational resource to stimulate and support further research into this exciting class of compounds.

References

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A Technical Guide to Investigating 2-Amino-3-(4-hydroxyphenyl)propanehydrazide as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a comprehensive strategy for the identification and validation of potential therapeutic targets for the novel compound 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, also known as L-Tyrosine hydrazide.[1] Given the compound's structural features—a tyrosine backbone and a reactive hydrazide moiety—this guide proposes a multi-pronged approach prioritizing scientifically plausible targets while maintaining a framework for unbiased discovery. We will delve into the rationale for investigating this molecule, propose primary and secondary therapeutic hypotheses, and provide detailed, field-proven experimental protocols for target validation and broader deconvolution. This whitepaper is intended for researchers, scientists, and drug development professionals dedicated to pioneering new therapeutic modalities.

Introduction: The Scientific Case for L-Tyrosine Hydrazide

The quest for novel therapeutics often begins with unique chemical matter. L-Tyrosine hydrazide (PubChem CID: 72779) presents a compelling starting point due to its hybrid structure.[1] It is a derivative of the essential amino acid L-tyrosine, a cornerstone for the synthesis of critical catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[2] Modifications to the tyrosine scaffold are a proven strategy in drug development for creating compounds that can interact with or modulate biological pathways involving the parent amino acid.[3][4][5]

Furthermore, the compound features a hydrazide functional group (-CONHNH2). This moiety is a well-established pharmacophore, present in numerous approved drugs and known to participate in a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[6][7][8][9] Critically, the hydrazine and hydrazide classes of compounds are historically significant as irreversible inhibitors of monoamine oxidase (MAO) enzymes.[10][11] This confluence of a neuromodulator precursor scaffold and a reactive, pharmacologically active functional group forms the logical basis for a thorough investigation into its therapeutic potential.

Primary Therapeutic Hypothesis: Monoamine Oxidase (MAO) Inhibition

Our primary hypothesis is that L-Tyrosine hydrazide functions as an inhibitor of Monoamine Oxidase A (MAO-A) and/or Monoamine Oxidase B (MAO-B).

Rationale:

  • Structural Similarity: The core structure of L-Tyrosine hydrazide resembles endogenous MAO substrates such as tyramine and dopamine. This structural mimicry can facilitate entry and binding into the enzyme's active site.[10]

  • Hydrazide Moiety: Hydrazide-containing drugs, such as iproniazid and isocarboxazid, are classic MAO inhibitors.[10][11] They often act by forming a covalent bond with the flavin coenzyme (FAD) in the MAO active site, leading to irreversible inhibition.[10] Numerous studies have established a clear structure-activity relationship for hydrazines and hydrazides as potent MAO inhibitors.[12][13]

  • Therapeutic Relevance: MAO enzymes are validated targets for the treatment of depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's disease (MAO-B inhibitors). A novel MAO inhibitor, particularly one with selectivity for either isoform, would be of significant clinical interest.

Experimental Validation Protocol: MAO Inhibition

Objective: To determine if L-Tyrosine hydrazide inhibits MAO-A and/or MAO-B and to characterize the nature of this inhibition (e.g., potency, selectivity, reversibility).

Methodology: A fluorometric in-vitro assay is the industry standard for initial screening.

  • Step 1: Enzyme Preparation: Obtain recombinant human MAO-A and MAO-B enzymes.

  • Step 2: Assay Principle: Utilize a substrate like Amplex® Red reagent, which, in the presence of horseradish peroxidase (HRP), reacts with the H₂O₂ produced during MAO-catalyzed amine oxidation to generate the highly fluorescent product, resorufin.

  • Step 3: IC₅₀ Determination:

    • Prepare a series of dilutions of L-Tyrosine hydrazide (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, incubate MAO-A or MAO-B with the compound dilutions for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate mix (e.g., p-tyramine) and the Amplex Red/HRP solution.

    • Measure the fluorescence intensity over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) should be used as positive controls.

  • Step 4: Reversibility Assay:

    • To determine if the inhibition is reversible or irreversible, perform a dialysis experiment.

    • Incubate the MAO enzyme with a high concentration of L-Tyrosine hydrazide (e.g., 10x IC₅₀) for an extended period.

    • Dialyze the enzyme-inhibitor mixture against a large volume of buffer to remove any unbound inhibitor.

    • Measure the residual enzyme activity. A lack of recovery of enzyme activity after dialysis suggests irreversible inhibition.[14]

Parameter Description Example Data Interpretation
IC₅₀ (MAO-A) Concentration for 50% inhibition of MAO-A.A low IC₅₀ (e.g., < 1 µM) indicates potent inhibition.
IC₅₀ (MAO-B) Concentration for 50% inhibition of MAO-B.A low IC₅₀ (e.g., < 1 µM) indicates potent inhibition.
Selectivity Index (SI) Ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B).SI > 10 suggests MAO-B selectivity; SI < 0.1 suggests MAO-A selectivity.
Reversibility Recovery of enzyme activity after dialysis.>80% recovery suggests reversible; <20% recovery suggests irreversible.

Secondary Therapeutic Hypotheses & Unbiased Target Discovery

Beyond MAO, the unique structure of L-Tyrosine hydrazide suggests other plausible biological roles. The tyrosine scaffold could facilitate interaction with other tyrosine-utilizing pathways, and the hydrazide group's reactivity extends beyond MAO.[2][15]

Hypothesis 2A: Modulation of the Kynurenine Pathway

The kynurenine pathway, the primary route of tryptophan metabolism, is deeply implicated in neurodegenerative diseases and psychiatric disorders.[16][17][18] Imbalances between neuroprotective metabolites (e.g., kynurenic acid) and neurotoxic metabolites (e.g., quinolinic acid) are linked to neuronal damage.[16][19] Small molecule enzyme inhibitors that prevent the formation of neurotoxic compounds are of significant therapeutic interest.[17][20] Given the structural similarity to amino acids, L-Tyrosine hydrazide could potentially interact with key enzymes in this pathway, such as kynurenine 3-monooxygenase (KMO) or tryptophan 2,3-dioxygenase (TDO).

Hypothesis 2B: Interaction with G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are major drug targets.[21][22] Many GPCRs bind amino acid-derived ligands, including catecholamines synthesized from tyrosine. It is plausible that L-Tyrosine hydrazide could act as an agonist or antagonist at a GPCR, perhaps a trace amine-associated receptor (TAAR) or an orphan GPCR.

Strategy for Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)

To explore these secondary hypotheses and discover entirely new targets, a chemoproteomics approach is essential. AC-MS is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological sample.[23][24]

The workflow involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its protein targets from a cell lysate.[24][25]

AC_MS_Workflow cluster_prep Phase 1: Bait Preparation cluster_exp Phase 2: Affinity Capture cluster_analysis Phase 3: Analysis Compound L-Tyrosine Hydrazide Linker Attach Linker Compound->Linker Beads Immobilize on Sepharose Beads Linker->Beads Incubate Incubate Lysate with Beads Lysate Cell Lysate (e.g., brain tissue) Lysate->Incubate Wash Wash Beads (Remove Non-specific Binders) Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Analysis Elute->SDS_PAGE Digestion In-gel Tryptic Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Database Protein Database Search & Identification LC_MS->Database

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol:

  • Bait Synthesis: Synthesize a derivative of L-Tyrosine hydrazide with a linker arm (e.g., a short polyethylene glycol chain ending in a carboxyl group) suitable for covalent attachment to activated chromatography beads (e.g., NHS-activated Sepharose). A control column with just the linker and no compound is crucial.

  • Protein Extraction: Prepare a protein lysate from a relevant source, such as human neuroblastoma cell lines (e.g., SH-SY5Y) or rodent brain tissue.

  • Affinity Capture: Incubate the lysate with the compound-bound beads and control beads. Proteins that specifically bind to L-Tyrosine hydrazide will be captured.[25]

  • Washing: Perform stringent washes to remove proteins that bind non-specifically to the beads or linker.

  • Elution: Elute the specifically bound proteins, often by changing pH, increasing salt concentration, or using a competitive eluent.

  • Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. The resulting peptides are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23][26]

  • Hit Validation: Candidate proteins identified by AC-MS must be validated using orthogonal methods. This involves confirming the direct interaction (e.g., with Surface Plasmon Resonance - SPR) and demonstrating that modulating the target protein's activity recapitulates the compound's cellular phenotype.[27][28]

Downstream Cellular and Functional Assays

Once a validated target is identified (e.g., MAO-B, a specific GPCR, or a novel enzyme from AC-MS), the next critical phase is to understand the compound's effect in a cellular context.

Protocol: Cell-Based GPCR Signaling Assays

If a GPCR is identified as a target, its signaling pathway must be elucidated. Common GPCR signaling events include changes in intracellular cyclic AMP (cAMP), calcium (Ca²⁺) mobilization, or β-arrestin recruitment.[29][30]

GPCR_Assay_Decision_Tree Start GPCR Target Identified Unknown_G G-Protein Subtype Unknown? Start->Unknown_G Gs_Gi Gs or Gi Coupled? Unknown_G->Gs_Gi No Arrestin_Assay β-Arrestin Recruitment Assay (e.g., Tango, PathHunter) Unknown_G->Arrestin_Assay Yes Gq Gq Coupled? Gs_Gi->Gq No cAMP_Assay cAMP Assay (e.g., GloSensor, HTRF) Gs_Gi->cAMP_Assay Yes Calcium_Assay Calcium Mobilization Assay (e.g., FLIPR, Fura-2) Gq->Calcium_Assay Yes End Functional Profile Determined Gq->End No Arrestin_Assay->End cAMP_Assay->End Calcium_Assay->End

Caption: Decision tree for selecting appropriate GPCR functional assays.

  • β-Arrestin Recruitment Assay: This is a nearly universal assay for GPCR activation. Systems like the Tango™ assay use a protease-cleavage-dependent reporter gene to quantify receptor-arrestin interaction.[29] This is an excellent first-pass assay when the G-protein coupling is unknown.[29]

  • cAMP Assays: For Gs- or Gi-coupled receptors, assays that measure changes in intracellular cAMP are used. Luminescence-based biosensors (e.g., Promega's GloSensor™) provide a real-time kinetic readout in living cells.[29]

  • Calcium Mobilization Assays: For Gq-coupled receptors, which signal through the release of intracellular calcium, fluorescent calcium indicators are used to measure changes in Ca²⁺ levels upon receptor activation.[29]

Conclusion and Future Directions

This compound is a molecule of significant interest based on its structural parentage and the known bioactivity of its constituent pharmacophores. The research plan detailed herein provides a robust, logical, and technically sound pathway for its comprehensive evaluation. The primary hypothesis of MAO inhibition offers a direct and high-probability avenue for investigation. Simultaneously, the unbiased AC-MS approach ensures that novel and unexpected targets will not be missed. By systematically applying these state-of-the-art methodologies, we can effectively deconvolute the mechanism of action of L-Tyrosine hydrazide and determine its potential as a lead compound for a new generation of therapeutics.

References

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Whitepaper: Elucidating the Mechanism of Action of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, a Novel Tyrosine Analog

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Structural Analysis and Mechanistic Hypotheses

The chemical structure of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide suggests three primary, testable hypotheses regarding its biological activity. The molecule's backbone is an analog of L-tyrosine, a critical precursor for catecholamine neurotransmitters and thyroid hormones. The introduction of a hydrazide group (-CONHNH₂) is a well-established pharmacophore known for its ability to interact with enzymes, particularly oxidoreductases.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

The most compelling hypothesis is that the compound acts as a Monoamine Oxidase (MAO) inhibitor. Hydrazide-containing compounds, such as iproniazid and phenelzine, are classic examples of irreversible MAO inhibitors. They function by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, rendering it inactive. Given that MAO is responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine, its inhibition can lead to potent antidepressant and neuroprotective effects.

The proposed mechanism involves the enzymatic oxidation of the terminal nitrogen of the hydrazide, which generates a reactive diazene intermediate. This intermediate can then covalently bind to the FAD cofactor of MAO-A or MAO-B, leading to irreversible inhibition.

MAO_Inhibition cluster_0 MAO Active Site cluster_1 Result MAO MAO Enzyme (with FAD cofactor) Intermediate Reactive Diazene Intermediate MAO->Intermediate Enzymatic Oxidation Compound This compound Compound->MAO Binds to Active Site Inactive_MAO Inactive Covalent Adduct (MAO-FAD-Inhibitor) Intermediate->Inactive_MAO Covalent Bonding to FAD Neurotransmitters Increased Levels of: - Dopamine - Serotonin - Norepinephrine Inactive_MAO->Neurotransmitters Prevents NT Degradation

Caption: Hypothesized mechanism of irreversible MAO inhibition by the hydrazide moiety.

Hypothesis 2: Antioxidant Activity via Radical Scavenging

The 4-hydroxyphenyl group is a phenolic structure, analogous to the side chain of tyrosine. Phenols are well-documented antioxidants capable of donating a hydrogen atom from their hydroxyl group to neutralize free radicals, such as reactive oxygen species (ROS). This activity is crucial for mitigating cellular damage caused by oxidative stress, a key pathological factor in neurodegenerative diseases, inflammation, and aging. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Hypothesis 3: Competitive Enzyme Inhibition or Receptor Modulation

As a structural analog of L-tyrosine, the compound could act as a competitive inhibitor for enzymes that utilize tyrosine as a substrate. A prime target is Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. By competing with endogenous tyrosine, the compound could modulate the production of dopamine, norepinephrine, and epinephrine. Alternatively, its structure may allow it to interact with receptors that bind tyrosine or tyrosine-derived molecules.

Part 2: Experimental Workflow for Mechanism of Action Elucidation

A multi-tiered approach is essential to systematically validate these hypotheses. The following workflow provides a logical progression from broad, high-throughput screening to specific, mechanistic cellular assays.

Experimental_Workflow Start Compound Synthesis & Purification Tier1 Tier 1: In Vitro Biochemical Assays (Target Screening) Start->Tier1 MAO_Assay MAO-A & MAO-B Inhibition Assay Tier1->MAO_Assay Aox_Assay Antioxidant Capacity (e.g., DPPH, ORAC) Tier1->Aox_Assay TH_Assay Tyrosine Hydroxylase Activity Assay Tier1->TH_Assay Tier2 Tier 2: Cellular Assays (Functional Validation) MAO_Assay->Tier2 Aox_Assay->Tier2 TH_Assay->Tier2 Cell_Culture Neuronal Cell Lines (e.g., SH-SY5Y, PC12) Tier2->Cell_Culture ROS_Assay Intracellular ROS Measurement (DCFH-DA) Cell_Culture->ROS_Assay NT_Assay Neurotransmitter Quantification (HPLC) Cell_Culture->NT_Assay Viability_Assay Cytotoxicity Assessment (MTT, LDH) Cell_Culture->Viability_Assay Tier3 Tier 3: Mechanistic Deep Dive (Pathway Analysis) ROS_Assay->Tier3 NT_Assay->Tier3 Viability_Assay->Tier3 WB_Assay Western Blot Analysis (p-CREB, p-ERK, TH) Tier3->WB_Assay Mito_Assay Mitochondrial Function (Seahorse Assay) Tier3->Mito_Assay Conclusion Mechanism of Action Profile WB_Assay->Conclusion Mito_Assay->Conclusion

Caption: A tiered experimental workflow for elucidating the compound's mechanism of action.

Tier 1: In Vitro Biochemical Assays

The initial step is to directly test the compound's activity against its hypothesized molecular targets using purified enzymes or chemical systems. This provides clean, unambiguous evidence of molecular interaction.

Protocol 1: MAO-A and MAO-B Inhibition Assay

  • Objective: To determine if the compound inhibits MAO-A and/or MAO-B and to calculate its IC₅₀ (half-maximal inhibitory concentration).

  • Methodology: The MAO-Glo™ Assay (Promega) is a reliable, luminescence-based method.

    • Prepare a serial dilution of the test compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add recombinant human MAO-A or MAO-B enzyme.

    • Add the MAO substrate (a luminogenic derivative).

    • Add the test compound dilutions or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

    • Incubate at room temperature for 60 minutes.

    • Add the Luciferin Detection Reagent to terminate the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to a vehicle control and plot against compound concentration to determine the IC₅₀.

Protocol 2: DPPH Radical Scavenging Assay

  • Objective: To quantify the compound's intrinsic antioxidant capacity.

  • Methodology: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method.

    • Prepare a serial dilution of the test compound. Ascorbic acid or Trolox should be used as a positive control.

    • Prepare a stable solution of DPPH in methanol (it will have a deep purple color).

    • In a 96-well plate, add the test compound dilutions.

    • Add the DPPH solution to each well and mix.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm. The reduction of DPPH by an antioxidant results in a loss of absorbance (color change from purple to yellow).

    • Calculate the percentage of scavenging activity to determine the EC₅₀ (half-maximal effective concentration).

Table 1: Expected Data from In Vitro Assays

AssayParameterExpected Result for Active CompoundPositive Control
MAO-A InhibitionIC₅₀< 10 µMClorgyline (~5 nM)
MAO-B InhibitionIC₅₀< 10 µMSelegiline (~10 nM)
DPPH ScavengingEC₅₀< 50 µMAscorbic Acid (~20 µM)
Tyrosine HydroxylaseIC₅₀> 100 µM (if no activity)3-Iodo-L-tyrosine
Tier 2: Cellular Assays

Once in vitro activity is confirmed, the next crucial step is to verify these effects in a biologically relevant context using cell-based models, such as the human neuroblastoma SH-SY5Y cell line, which expresses both MAO and tyrosine hydroxylase.

Protocol 3: Intracellular ROS Measurement

  • Objective: To determine if the compound can reduce oxidative stress within cells.

  • Methodology: The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is widely used.

    • Culture SH-SY5Y cells in a 96-well plate until ~80% confluent.

    • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • Induce oxidative stress by adding an agent like H₂O₂ or 6-OHDA (6-hydroxydopamine).

    • Load the cells with DCFH-DA solution. Inside the cell, esterases cleave the acetate groups, and ROS oxidizes the resulting DCFH to the highly fluorescent DCF.

    • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~535 nm). A reduction in fluorescence in treated cells compared to the vehicle control indicates antioxidant activity.

Protocol 4: Neurotransmitter Quantification

  • Objective: To confirm MAO inhibition by measuring changes in neurotransmitter levels.

  • Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is the gold standard for this measurement.

    • Culture SH-SY5Y cells and treat with a non-toxic concentration of the test compound (determined via MTT assay) for 24 hours.

    • Lyse the cells in an acidic solution to preserve the catecholamines.

    • Collect the cell lysates and analyze them using an HPLC-ED system optimized for the separation and detection of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).

    • A significant increase in dopamine/serotonin levels, coupled with a decrease in their respective metabolites, provides strong functional evidence of MAO inhibition.

Part 3: Conclusion and Future Directions

This guide outlines a clear, hypothesis-driven strategy for characterizing the mechanism of action of this compound. The primary hypotheses center on MAO inhibition and antioxidant activity, both of which are high-value targets in the development of therapeutics for neurodegenerative and psychiatric disorders.

References

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of Monoamine Oxidase A and B in Psychiatry and Neurology. Frontiers in Pharmacology. Available at: [Link]

  • Tipton, K. F. (2018). 90 years of monoamine oxidase: some personal recollections. Journal of Neural Transmission. Available at: [Link]

  • Leopoldini, M., Russo, N., & Toscano, M. (2011).

An In-Depth Technical Guide to the In Silico Modeling of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide Interactions with Tyrosinase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for the computational investigation of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, a tyrosine derivative, as a potential inhibitor of tyrosinase. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the causal logic behind methodological choices, establish self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Rationale for In Silico Investigation

The hydrazide functional group is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs and serving as a versatile scaffold for discovering new therapeutic agents.[1][2][3] Compounds featuring a hydrazide or hydrazone moiety exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] The subject of our investigation, this compound, is a structural analog of the amino acid tyrosine. This structural similarity makes it a prime candidate for interaction with tyrosine-metabolizing enzymes.

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in melanin biosynthesis by catalyzing the oxidation of L-tyrosine to dopaquinone.[5][6] Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase inhibitors are of significant interest in dermatology and cosmetics.[5] Given that our molecule of interest is a tyrosine derivative, we hypothesize that it may act as a competitive or non-competitive inhibitor of tyrosinase.[7][8]

In silico modeling provides a cost-effective and rapid means to test this hypothesis, offering atomic-level insights into the potential binding modes, affinities, and dynamic behavior of the ligand-protein complex.[9] This guide will walk through a complete computational workflow, from system preparation to data analysis, providing both the "how" and the "why" at each step.

Chapter 1: System Preparation - Laying a Valid Foundation

The fidelity of any molecular simulation is fundamentally dependent on the quality of the initial structures of both the protein receptor and the small molecule ligand. This preparation phase is not merely procedural; it is the first line of defense against cascading errors.

Receptor Preparation

The initial step involves selecting and meticulously preparing the 3D structure of the target protein, tyrosinase.

Experimental Protocol: Receptor Structure Preparation

  • Structure Selection: Procure a high-resolution crystal structure of tyrosinase from the Protein Data Bank (PDB). For this guide, we will hypothetically use PDB ID: 2Y9X, a structure of Agaricus bisporus tyrosinase. The choice of a non-human variant is common in initial screenings due to availability, with the active site being highly conserved.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or Maestro (Schrödinger).[10] Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[11][12] The rationale here is to start with a clean system, although in more advanced studies, key water molecules mediating protein-ligand interactions may be retained.[12]

  • Addressing Structural Incompleteness: PDB structures often have missing atoms, particularly hydrogens, and may contain incomplete side chains or missing loops.[11][12]

    • Add Hydrogens: Use a dedicated tool, such as the Protein Preparation Wizard in Maestro or the pdb2gmx module in GROMACS, to add hydrogen atoms consistent with a chosen pH (typically 7.4 for physiological relevance).[13]

    • Optimize Hydrogen Bonding Network: The orientation of hydroxyl groups and histidine protonation states can significantly impact ligand binding. These tools will attempt to optimize the hydrogen bond network to achieve a more favorable energetic state.

    • Fill Missing Residues/Atoms: If there are missing side-chain atoms or entire loops in the structure, these must be modeled in using tools like Prime (Schrödinger) or Modeller. For this workflow, we assume a complete starting structure to avoid introducing significant structural hypotheses.

  • Protonation and Energy Minimization: Assign appropriate protonation states to ionizable residues based on the simulated pH. Subsequently, perform a restrained energy minimization of the protein structure. This crucial step relaxes any steric clashes or unfavorable geometries introduced during the preparation process while preserving the overall crystal structure. The heavy atoms of the protein are typically restrained with a force constant, allowing the newly added hydrogens to adjust their positions.

Ligand Preparation

The ligand, this compound, must be accurately represented in three dimensions with appropriate chemical properties.

Experimental Protocol: Ligand Structure Preparation

  • 2D to 3D Conversion: The 2D structure of the ligand can be obtained from databases like PubChem or drawn using chemical sketchers like ChemDraw or MarvinSketch.[11] A 3D conformation is then generated.

  • Tautomeric and Ionization States: At a physiological pH of 7.4, the ligand's amino and hydrazide groups will likely be protonated. It is critical to enumerate all possible and energetically favorable protonation and tautomeric states. Tools like LigPrep (Schrödinger) are invaluable for this step.

  • Energy Minimization: The generated 3D structure of the ligand should be energy minimized using a suitable force field, such as OPLS or MMFF94, to obtain a low-energy starting conformation.

Chapter 2: Molecular Docking - Predicting Binding Conformations

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[14][15] This step is crucial for generating a plausible starting pose for more computationally intensive simulations.

The Causality of Docking Choices

We will employ a rigid receptor, flexible ligand docking approach, a common strategy that balances computational cost with accuracy for initial screening.[16] The choice of docking software (e.g., AutoDock Vina, Glide, GOLD) depends on the scoring function and search algorithm.[14][16] For this guide, we will describe a workflow analogous to that used by AutoDock Vina, which is widely accessible.

Experimental Protocol: Molecular Docking

  • Grid Box Generation: Define a search space, or "grid box," that encompasses the active site of tyrosinase.[13] The dimensions of this box are critical; it must be large enough to allow the ligand to freely rotate and translate, yet small enough to focus the search on the region of interest, thereby increasing efficiency. The active site is identified based on the location of the co-crystallized ligand in the original PDB file or through literature analysis of key catalytic residues.

  • Executing the Docking Run: The docking algorithm will systematically sample different conformations of the ligand within the defined grid box.[16] Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

  • Pose Analysis and Selection: The output will be a series of binding poses ranked by their docking scores. It is a common pitfall to solely rely on the top-ranked pose. A thorough analysis should involve:

    • Visual Inspection: Examine the top-ranked poses to ensure they are chemically sensible (e.g., making appropriate hydrogen bonds, hydrophobic contacts).

    • Clustering: Group similar poses to understand the dominant binding modes.

    • Interaction Analysis: Identify key interactions (hydrogen bonds, pi-pi stacking, hydrophobic interactions) between the ligand and protein residues. The pose that exhibits the most favorable and chemically intuitive interactions should be selected for the next stage.

Data Presentation: Docking Results

Pose IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5HIS244, HIS263Coordination with Copper
1SER282Hydrogen Bond
1PHE264Pi-Pi Stacking
2-8.1HIS85, HIS259Coordination with Copper
2ASN260Hydrogen Bond
3-7.9VAL283, ILE284Hydrophobic Interaction

Chapter 3: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a view of the system's evolution over time, accounting for the flexibility of both the protein and the ligand.[7] This allows for a more rigorous assessment of the stability of the binding pose and the nature of the interactions.

Force Field Selection: The Engine of the Simulation

The choice of a force field—a set of parameters describing the potential energy of the system—is paramount.[17] For protein-ligand simulations, it is crucial to use compatible force fields for both components. Common choices include:

  • AMBER/GAFF: The AMBER force field (e.g., ff14SB) is well-established for proteins, while the General AMBER Force Field (GAFF) is designed for small organic molecules.[5]

  • CHARMM/CGenFF: Similarly, the CHARMM force field (e.g., CHARMM36m) for biomolecules is complemented by the CHARMM General Force Field (CGenFF) for drug-like molecules.[2][17]

We will proceed with the CHARMM36m/CGenFF combination, which is robust for such systems.

Experimental Protocol: GROMACS-based MD Simulation

The following protocol outlines the key steps for running an MD simulation using GROMACS, a widely used and highly efficient simulation engine.[2][4]

  • System Building:

    • Complex Creation: Combine the coordinates of the prepared protein and the selected ligand pose into a single file.

    • Topology Generation: Generate the topology for the protein using pdb2gmx. For the ligand, the CGenFF server is used to obtain parameters in CHARMM format, which are then converted for use in GROMACS.[2]

    • Defining the Simulation Box: Place the protein-ligand complex in a simulation box (e.g., cubic or dodecahedron) and ensure a minimum distance (typically 1.0 nm) between the complex and the box edges to prevent self-interaction across periodic boundaries.

    • Solvation: Fill the box with a pre-equilibrated water model, such as TIP3P.

    • Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's total charge and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes, particularly those involving the newly added water and ions.

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short duration (e.g., 100 ps). Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Isothermal-Isobaric): Continue equilibration at constant Number of particles, Pressure (e.g., 1 bar), and Temperature for a longer period (e.g., 1 ns). This allows the system density to relax to the correct value. The position restraints on the heavy atoms are gradually released.

  • Production MD: Run the simulation for a duration sufficient to observe the desired phenomena. For assessing binding stability, a simulation of 100 ns is a common starting point.

Trajectory Analysis: Extracting Meaningful Insights

The raw output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis is required to extract biologically relevant information.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system and the binding pose. A stable, low RMSD for the ligand relative to the protein's active site suggests a stable binding mode.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions of high flexibility.

  • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over time to identify stable and transient interactions.

  • Binding Free Energy Estimation: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy, providing a more quantitative measure of binding affinity than docking scores.

Chapter 4: ADMET Prediction - Assessing Drug-Likeness

A potent inhibitor is of little therapeutic value if it has poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or is toxic (ADMET). In silico ADMET prediction provides an early warning of potential liabilities.

Methodology: Using Web-Based Predictive Tools

Several freely accessible web servers can predict a wide range of ADMET properties based on the ligand's structure. We will utilize two popular tools: SwissADME and pkCSM.[1][6][8]

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string of this compound is submitted to the servers.

  • Property Prediction: The servers employ various models, including quantitative structure-property relationship (QSPR) and graph-based signatures, to predict properties.[1][6]

  • Analysis: The results are analyzed for compliance with established guidelines (e.g., Lipinski's Rule of Five for oral bioavailability) and for potential red flags (e.g., predicted toxicity or inhibition of CYP450 enzymes).

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueAcceptable RangeInterpretation
Physicochemical
Molecular Weight197.21 g/mol < 500 g/mol Good
LogP-0.85< 5Good
H-bond Donors4≤ 5Good
H-bond Acceptors4≤ 10Good
Pharmacokinetics
GI AbsorptionHighHighFavorable
BBB PermeantNoNoLow CNS side effects
CYP2D6 InhibitorNoNoLow drug-drug interaction risk
Toxicity
AMES ToxicityNoNoNon-mutagenic
hERG I InhibitorNoNoLow cardiotoxicity risk

Visualizations and Workflows

A clear visual representation of the workflow is essential for understanding the logical progression of the in silico modeling process.

G cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_admet 4. ADMET Prediction ReceptorPrep 1.1 Receptor Preparation (PDB: 2Y9X) Docking 2.1 Rigid Receptor Docking (Generate Poses) ReceptorPrep->Docking LigandPrep 1.2 Ligand Preparation (2D to 3D) LigandPrep->Docking ADMET 4.1 In Silico ADMET (SwissADME, pkCSM) LigandPrep->ADMET PoseAnalysis 2.2 Pose Selection (Select Best Pose) Docking->PoseAnalysis SystemBuild 3.1 System Setup (Solvate, Ionize) PoseAnalysis->SystemBuild Equilibration 3.2 Equilibration (NVT, NPT) SystemBuild->Equilibration ProductionMD 3.3 Production MD (100 ns) Equilibration->ProductionMD TrajectoryAnalysis 3.4 Trajectory Analysis (RMSD, H-Bonds) ProductionMD->TrajectoryAnalysis

Caption: Overall workflow for the in silico investigation.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation p1 Start: PDB Structure Remove Water & Ligands p2 Add Hydrogens Optimize H-Bond Network p1->p2 p3 Assign Protonation States Restrained Minimization p2->p3 Docking Docking Ready System p3->Docking l1 Start: 2D Structure Generate 3D Conformer l2 Generate Tautomers Assign Protonation States l1->l2 l3 Energy Minimization l2->l3 l3->Docking

Caption: Detailed system preparation workflow.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step computational workflow to investigate the interaction of this compound with tyrosinase. By progressing from system preparation through molecular docking, molecular dynamics, and ADMET prediction, we can build a comprehensive, data-driven hypothesis of the molecule's potential as a tyrosinase inhibitor. Each step is built upon the last, forming a self-validating system where the dynamic stability assessed by MD corroborates the static pose predicted by docking.

The true power of this in silico approach lies in its predictive capacity to guide subsequent experimental work. The insights gained—the specific binding pose, key interacting residues, and predicted binding affinity—provide a clear roadmap for medicinal chemists to design and synthesize more potent and selective derivatives. Ultimately, this iterative cycle of computational modeling and experimental validation is the hallmark of modern, efficient drug discovery.

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from a personal academic website. [Link]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

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  • Rauf, A., et al. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. In Computational Drug Discovery and Design. Elsevier. [Link]

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  • Sabe, V. T., et al. (2022). In silico characterization of aryl benzoyl hydrazide derivatives as potential inhibitors of RdRp enzyme of H5N1 influenza virus. Frontiers in Chemistry. [Link]

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  • Sabe, V. T., et al. (2022). In silico characterization of aryl benzoyl hydrazide derivatives as potential inhibitors of RdRp enzyme of H5N1 influenza virus. Frontiers in Chemistry. [Link]

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  • Beyzaei, H., et al. (2015). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. [Link]

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spectroscopic analysis of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide

This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a derivative of the amino acid tyrosine. As direct spectroscopic data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive guide for researchers, scientists, and professionals in drug development. The methodologies and interpretations herein are designed to be self-validating, providing a framework for the empirical analysis of this and similar compounds.

Molecular Structure and Analytical Overview

This compound is structurally derived from L-tyrosine, with the carboxylic acid function replaced by a hydrazide group. This modification significantly influences its chemical properties and, consequently, its spectroscopic signatures. The molecule retains the chiral center at the alpha-carbon, the phenolic hydroxyl group, and the primary amino group of tyrosine. The introduction of the hydrazide moiety (-CONHNH₂) adds characteristic spectroscopic features that are key to its identification.

The molecular formula is C₉H₁₃N₃O₂ and its molecular weight is 195.22 g/mol . A thorough characterization is essential for confirming its identity, purity, and for studying its interactions in biological or chemical systems. This guide will cover the predictive analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a polar, polyfunctional molecule like this compound, specific experimental considerations are necessary.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent.

  • Solvent Selection: Due to the presence of multiple exchangeable protons (OH, NH, NH₂) and the overall polarity, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It will solubilize the compound and slow down the exchange rate of N-H and O-H protons, allowing for their observation. Deuterium oxide (D₂O) can also be used; however, it will cause the exchangeable proton signals to disappear, which can be a useful diagnostic experiment.[1]

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • Data Acquisition: Standard ¹H and ¹³C{¹H} pulse programs should be acquired. For structural confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic backbone protons, and the exchangeable protons of the amine, hydroxyl, and hydrazide groups.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Aromatic (Ha, Hb)~ 7.0 - 7.2Doublet (d)2HProtons ortho to the CH₂ group, part of an AA'BB' system.
Aromatic (Hc, Hd)~ 6.6 - 6.8Doublet (d)2HProtons ortho to the OH group, part of an AA'BB' system. Shielded by the electron-donating OH group.
Phenolic OH~ 9.0 - 9.5Singlet (s, broad)1HAcidic proton, chemical shift is concentration-dependent.
α-CH~ 3.5 - 3.8Triplet (t) or Doublet of doublets (dd)1HDeshielded by the adjacent amino and carbonyl groups. Coupled to the β-CH₂ protons.
β-CH₂~ 2.7 - 3.0Multiplet (m)2HDiastereotopic protons adjacent to a chiral center, may appear as complex multiplets. Coupled to the α-CH.
Amine NH₂~ 2.0 - 3.0Singlet (s, broad)2HChemical shift can vary significantly with concentration and water content.
Hydrazide NH~ 8.5 - 9.0Singlet (s, broad)1HAmide-like proton, typically downfield.
Hydrazide NH₂~ 4.0 - 4.5Singlet (s, broad)2HExchangeable protons on the terminal nitrogen.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
Carbonyl (C=O)~ 170 - 175Typical chemical shift for an amide/hydrazide carbonyl carbon.
C-OH (Aromatic)~ 155 - 158Aromatic carbon attached to the electron-donating hydroxyl group.
C-ipso (Aromatic)~ 128 - 132Quaternary aromatic carbon to which the aliphatic chain is attached.
CH (Aromatic, ortho to CH₂)~ 130 - 132Aromatic methine carbons.
CH (Aromatic, ortho to OH)~ 115 - 118Shielded by the adjacent hydroxyl group.
α-CH~ 55 - 60Aliphatic carbon attached to the primary amino group.
β-CH₂~ 35 - 40Aliphatic methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: The spectrum can be obtained using a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk. ATR is often simpler, requiring only a small amount of solid sample to be placed on the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard. Data is typically collected over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound will be rich with information due to its multiple functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch (Phenol)3200 - 3500 (broad)StrongPhenolic -OH
N-H Stretch (Amine & Hydrazide)3100 - 3400 (multiple bands)Medium-Strong-NH₂ and -NH
C-H Stretch (Aromatic)3000 - 3100MediumAr-H
C-H Stretch (Aliphatic)2850 - 2960Medium-CH₂, -CH
C=O Stretch (Amide I)1640 - 1680StrongHydrazide C=O
N-H Bend (Amine/Amide II)1550 - 1650Medium-Strong-NH₂ and -NH
C=C Stretch (Aromatic)1450 - 1600 (multiple bands)MediumAromatic Ring
C-O Stretch (Phenol)1200 - 1260StrongAr-O

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding, which is expected to be significant in the solid state. The presence of a strong carbonyl absorption around 1650 cm⁻¹ is a key indicator of the hydrazide group.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about its structure.

Experimental Protocol: MS
  • Ionization Method: Given the polarity and potential thermal instability of the compound, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the source.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to determine the accurate mass and confirm the elemental formula.

  • Tandem MS (MS/MS): To induce and analyze fragmentation, the molecular ion ([M+H]⁺) can be selected and subjected to Collision-Induced Dissociation (CID). This provides characteristic fragment ions that help confirm the structure.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: The calculated exact mass of C₉H₁₃N₃O₂ is 195.1008. In positive mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed at m/z 196.1086.

  • Key Fragmentation Pathways: The fragmentation of hydrazides and tyrosine-like structures is well-understood.[4][5][6] The primary fragmentation points are likely to be the benzylic C-C bond and the bonds within the hydrazide group.

Fragmentation cluster_path1 Benzylic Cleavage cluster_path2 Hydrazide Cleavage cluster_path3 Amine Loss M_H [M+H]⁺ m/z 196.11 F1 m/z 107.05 (p-hydroxybenzyl cation) M_H->F1 - C₃H₆N₂O F2 Loss of NH₂NH₂ m/z 164.08 M_H->F2 - H₄N₂ F3 Loss of NH₃ m/z 179.08 M_H->F3 - NH₃ (from hydrazide) F4 Loss of NH₃ m/z 179.08 M_H->F4 - NH₃ (from α-amine)

Caption: Predicted major fragmentation pathways for [M+H]⁺.

m/z (predicted) Proposed Fragment Formula Loss
196.1086[M+H]⁺C₉H₁₄N₃O₂⁺-
179.0822[M+H - NH₃]⁺C₉H₁₁N₂O₂⁺Loss of ammonia from the primary amine or hydrazide terminus.
164.0815[M+H - N₂H₄]⁺C₉H₁₀NO₂⁺Loss of hydrazine from the hydrazide group.
107.0497[p-hydroxybenzyl cation]C₇H₇O⁺Cleavage of the Cα-Cβ bond, a very common pathway for tyrosine derivatives.

The most characteristic fragment is expected to be the p-hydroxybenzyl cation at m/z 107, which is a hallmark of tyrosine and its derivatives.[7] The observation of this ion in an MS/MS experiment would provide strong evidence for the 3-(4-hydroxyphenyl)propane backbone.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. This guide provides a predictive framework based on established principles and data from analogous compounds. The key identifiers for this molecule are:

  • ¹H NMR: The characteristic AA'BB' pattern of the para-substituted benzene ring, along with signals for the aliphatic -CH-CH₂- backbone and multiple exchangeable protons.

  • ¹³C NMR: The presence of nine distinct carbon signals, including a downfield hydrazide carbonyl and four aromatic carbons with shifts indicative of para-substitution by OH and an alkyl group.

  • IR: Strong, broad absorptions for O-H and N-H stretches, a prominent C=O (Amide I) band, and characteristic aromatic C=C stretching bands.

  • MS: An accurate mass measurement confirming the elemental formula and a fragmentation pattern dominated by the formation of the p-hydroxybenzyl cation (m/z 107).

Empirical data acquired using the protocols outlined herein should closely align with these predictions, providing confident structural confirmation of this compound for research and development applications.

References

  • ResearchGate. (n.d.). Spectroscopic Analysis of Tyrosine Derivatives: On the Role of the Tyrosine-Histidine Covalent Linkage in Cytochrome c Oxidase. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Which solvents I should use for taking NMR of amino acid?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from ResearchGate. [Link]

  • NIST. (n.d.). 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. NIST WebBook. [Link]

  • MDPI. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from MDPI. [Link]

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solubility of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide (L-Tyrosine Hydrazide)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical sciences and drug development, the intrinsic property of a molecule to dissolve in a solvent—its solubility—stands as a cornerstone of its therapeutic potential and developability. Poor aqueous solubility, a challenge faced by approximately 70% of new drug candidates, can severely limit bioavailability and compromise therapeutic efficacy.[1] Therefore, a comprehensive understanding and accurate prediction of a compound's solubility profile across various solvent systems are not merely academic exercises but critical steps in the journey from discovery to clinical application.[2][3]

This guide provides a detailed exploration of the solubility of this compound, more commonly known as L-Tyrosine Hydrazide. As a derivative of the essential amino acid L-tyrosine, this compound holds potential in medicinal chemistry and biochemical research.[4] This document is structured to provide not just data, but a deeper, mechanistic understanding of the factors governing its solubility, alongside practical, field-proven methodologies for its empirical determination.

Physicochemical Properties of L-Tyrosine Hydrazide

A molecule's solubility is intrinsically linked to its structural and physicochemical characteristics. L-Tyrosine Hydrazide (CAS No: 7662-51-3) is a white to off-white crystalline solid.[4][5] Its key properties are summarized below, as they form the basis for understanding its behavior in different solvents.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O₂[4][6]
Molecular Weight 195.22 g/mol [6]
Melting Point 196-198 °C[5][7]
pKa (Predicted) 9.96 ± 0.15[5][7]
Appearance White to off-white crystalline solid/powder[4][5]

The presence of multiple functional groups—a primary amine, a phenolic hydroxyl group, and a hydrazide moiety—suggests a molecule with a complex interplay of hydrophilic and hydrophobic characteristics, capable of acting as both a hydrogen bond donor and acceptor.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (L-Tyrosine Hydrazide) and the solvent.

Influence of Molecular Structure on Solubility

The solubility of L-Tyrosine Hydrazide is dictated by the balance of its polar and non-polar components:

  • Polar Groups: The amino (-NH₂), hydroxyl (-OH), and hydrazide (-CONHNH₂) groups are polar and capable of forming hydrogen bonds with polar solvents like water, ethanol, and methanol. The hydrazide group, in particular, contributes significantly to its polarity.

  • Non-Polar Group: The phenyl ring is a bulky, non-polar (hydrophobic) moiety. This region of the molecule will have favorable interactions with non-polar or less polar organic solvents.

  • Ionization: The amino group and the phenolic hydroxyl group can be ionized depending on the pH of the medium. In acidic solutions, the amino group will be protonated (-NH₃⁺), and in basic solutions, the hydroxyl group can be deprotonated (-O⁻). This ionization significantly enhances solubility in aqueous solutions. The reported high solubility in 1M HCl is a direct consequence of the formation of the highly polar ammonium salt.[6][7]

The Role of the Solvent

The properties of the solvent are equally crucial in determining the extent of dissolution:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to be effective solvents for L-Tyrosine Hydrazide, particularly at pH values where the molecule is ionized. The general solubility of hydrazine and its derivatives in water and alcohols supports this.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds but do not donate them as readily. Dimethyl sulfoxide (DMSO) is a known solvent for L-Tyrosine Hydrazide, though heating may be required to achieve higher concentrations.[6]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the amino, hydroxyl, and hydrazide groups, L-Tyrosine Hydrazide is expected to have very low solubility in non-polar solvents.

Qualitative and Semi-Quantitative Solubility Profile

SolventSolvent TypeExpected/Reported SolubilityObservations
1M Hydrochloric Acid Aqueous (Acidic)50 mg/mL (256.12 mM)[6]The compound is highly soluble due to the protonation of the primary amine, forming a soluble salt.[5][7]
Water Polar ProticSoluble[4]Solubility is expected to be pH-dependent. At neutral pH, solubility will be lower than in acidic conditions.
Dimethyl Sulfoxide (DMSO) Polar Aprotic5 mg/mL (25.61 mM)[6]Heating to 60°C and sonication may be required to achieve this concentration.[6]
Methanol Polar ProticLikely SolubleMethanol is a common solvent for hydrazides and compounds with similar functional groups.
Ethanol Polar ProticLikely SolubleSimilar to methanol, ethanol is expected to be a suitable solvent.[8]
Dichloromethane (DCM) Moderately PolarSparingly Soluble to InsolubleThe high polarity of the hydrazide and hydroxyl groups will likely limit solubility.
Toluene / Hexane Non-PolarInsolubleThe non-polar nature of these solvents makes them poor candidates for dissolving the highly polar L-Tyrosine Hydrazide.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a robust and reproducible experimental protocol is essential. The shake-flask method is a widely accepted standard for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility

This protocol is designed to be a self-validating system for determining the solubility of L-Tyrosine Hydrazide in a chosen solvent.

Objective: To determine the equilibrium concentration of L-Tyrosine Hydrazide in a specific solvent at a controlled temperature.

Materials:

  • L-Tyrosine Hydrazide (purity >99%)

  • Selected solvent (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of L-Tyrosine Hydrazide to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of L-Tyrosine Hydrazide.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess L-Tyrosine Hydrazide to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle undissolved solid equil1->sep1 sep2 Centrifuge sep1->sep2 quant1 Filter supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

The solubility of this compound (L-Tyrosine Hydrazide) is a multifaceted property governed by its molecular structure, the nature of the solvent, and the pH of the medium. Its amphipathic character, with both polar functional groups and a non-polar aromatic ring, results in a varied solubility profile. It exhibits high solubility in acidic aqueous solutions and polar aprotic solvents like DMSO, with moderate to good solubility expected in polar protic solvents such as water and lower alcohols. Conversely, its solubility in non-polar organic solvents is predicted to be poor.

For drug development professionals and researchers, this guide provides a robust framework for understanding and predicting the solubility of L-Tyrosine Hydrazide. The detailed experimental protocol offers a reliable method for generating the precise, quantitative data necessary for formulation development, preclinical studies, and other research applications. As with any compound in the development pipeline, empirical determination of solubility under specific experimental conditions remains the gold standard.

References

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  • Predicting Drug Solubility Using Different Machine Learning Methods. Preprints.org.

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  • L-Tyrosine hydrazide | 7662-51-3. CymitQuimica.

  • Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. National Institutes of Health.

  • Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. ResearchGate.

  • L-TYROSINE HYDRAZIDE | 7662-51-3. ChemicalBook.

  • L-Tyrosine Hydrazide | Amino Acid Derivative. MedchemExpress.com.

  • L-TYROSINE HYDRAZIDE CAS#: 7662-51-3. ChemicalBook.

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide (L-Tyrosine Hydrazide)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, an amino acid derivative commonly known as L-Tyrosine Hydrazide. Amino acid hydrazides are pivotal intermediates in peptide synthesis and are instrumental in the development of novel therapeutic agents due to their versatile chemical reactivity.[1][2] This guide is designed to furnish researchers with a robust and reproducible methodology, grounded in fundamental chemical principles. The protocol herein emphasizes safety, efficiency, and high-yield production of the target compound.

Introduction: The Scientific Significance of L-Tyrosine Hydrazide

L-Tyrosine hydrazide is a derivative of the naturally occurring amino acid L-tyrosine, featuring a hydrazide functional group in place of the carboxylic acid.[2] This structural modification imparts unique chemical properties, rendering it a valuable building block in medicinal chemistry and drug discovery. The hydrazide moiety can participate in a variety of chemical transformations, including condensation and coupling reactions, making it a versatile scaffold for synthesizing more complex molecules and potential pharmaceutical candidates.[2] Furthermore, as a derivative of tyrosine, it holds potential for influencing neurotransmitter pathways.[2]

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of L-Tyrosine hydrazide from its corresponding ester, L-Tyrosine methyl ester, proceeds via a nucleophilic acyl substitution reaction. In this mechanism, the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms of hydrazine initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxy group (-OCH₃) as a leaving group (in the form of methanol) and yielding the stable hydrazide product. The reaction is typically carried out in an alcoholic solvent and may be facilitated by heating to drive the reaction to completion.

Experimental Protocol: Synthesis of L-Tyrosine Hydrazide

This protocol details the synthesis of L-Tyrosine hydrazide from L-Tyrosine methyl ester hydrochloride and hydrazine monohydrate. This is a widely adopted and effective method for preparing amino acid hydrazides.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
L-Tyrosine methyl ester hydrochloride≥98%Sigma-Aldrich or equivalentStarting material
Hydrazine monohydrate≥98%Sigma-Aldrich or equivalentCaution: Toxic and corrosive
Ethanol (EtOH)AnhydrousFisher Scientific or equivalentReaction solvent
Dichloromethane (DCM)ACS GradeFisher Scientific or equivalentFor work-up
Isopropanol (IPA)ACS GradeFisher Scientific or equivalentFor work-up
Round-bottom flask100 mL---
Reflux condenser------
Magnetic stirrer and stir bar------
Heating mantle------
Büchner funnel and flask------
Filter paper------
Rotary evaporator------
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-Tyrosine methyl ester hydrochloride (1 equivalent).

  • Solvent Addition: Add anhydrous ethanol (approximately 4 mL per equivalent of the starting ester) to the flask.

  • Addition of Hydrazine: Carefully add hydrazine monohydrate (8 equivalents) to the suspension. Note: This reaction should be performed in a well-ventilated fume hood due to the toxicity of hydrazine.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 20 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the ethanol.

  • Product Precipitation and Isolation: To the resulting residue, add a mixture of dichloromethane and isopropanol (3:1, approximately 10 mL).[3] This will cause the product to precipitate as a solid.

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of the dichloromethane/isopropanol mixture. Dry the collected solid under vacuum to afford the final product, L-Tyrosine hydrazide.[3] The expected yield is typically in the range of 80-90%.[3]

Purification

The crude product can be further purified by recrystallization from ethanol to obtain a white to off-white crystalline solid.[2][3]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start 1. L-Tyrosine methyl ester HCl + Ethanol reagent 2. Add Hydrazine Monohydrate start->reagent Stir reflux 3. Reflux for 20h reagent->reflux Heat concentrate 4. Concentrate in vacuo reflux->concentrate precipitate 5. Precipitate with DCM/IPA concentrate->precipitate filtrate 6. Filter and Dry precipitate->filtrate product L-Tyrosine Hydrazide (Final Product) filtrate->product

Caption: Workflow for the synthesis of L-Tyrosine hydrazide.

Characterization of this compound

The identity and purity of the synthesized L-Tyrosine hydrazide can be confirmed by the following analytical techniques:

  • Melting Point: The literature reported melting point is 196-198 °C.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, O-H).

  • Mass Spectrometry (MS): To determine the molecular weight (195.22 g/mol ).

Safety and Handling Precautions

  • Hydrazine Monohydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2]

  • Solvents: Dichloromethane and isopropanol are flammable and should be handled with care, away from ignition sources.

  • General Precautions: Standard laboratory safety practices should be followed throughout the experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC.
Loss of product during work-upEnsure complete precipitation before filtration. Use minimal solvent for washing the solid.
Impure ProductIncomplete reactionRecrystallize the product from ethanol.
Side reactionsEnsure the use of high-purity starting materials and anhydrous solvent.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound (L-Tyrosine Hydrazide). By adhering to the outlined steps and safety precautions, researchers can consistently obtain high yields of this valuable chemical intermediate for applications in peptide synthesis and drug discovery.

References

  • Hoffmann, K., & Ragaz, J. (1962). Amino acid hydrazides. U.S. Patent No. 3,065,265. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Głowacka, I. E., & Gwarda, A. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 23(11), 2947. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2269. [Link]

  • Pavia, M. R., & Lobbestael, S. J. (n.d.). Fast and Convenient Synthesis of a-N-Protected Amino Acid Hydrazides. Retrieved from [Link]

  • Mondal, M., Radeva, N., Koester, H., Park, A., Potamitis, C., Zervou, M., ... & Hirsch, A. K. H. (2014). How do you convert amino acids to hydrazide in a single step with conventional methods? Angewandte Chemie International Edition, 53(12), 3259-3263. [Link]

  • Wang, S. S., & Meienhofer, J. (1975). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 356(8), 1251-1260. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antimicrobial agents. Hydrazide and hydrazone derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties[1][2][3][4]. This application note focuses on 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, a compound structurally related to tyrosine, and explores its potential as a foundational molecule for developing novel antimicrobial drugs. While direct antimicrobial data for this specific hydrazide is limited, extensive research on structurally similar N-(4-hydroxyphenyl)-β-alanine hydrazide derivatives provides a strong rationale for its investigation[5][6].

Recent studies have demonstrated that while a core hydrazide structure may exhibit limited intrinsic antimicrobial activity, its derivatization into hydrazones can unlock potent and broad-spectrum efficacy against clinically relevant pathogens, including the notorious ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi like Candida auris[5][6][7]. This guide provides a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of this compound and its derivatives, offering detailed protocols and expert insights to facilitate robust and reproducible research.

Proposed Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial activity of hydrazone derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The presence of the azomethine group (-NH–N=CH-) is crucial for their pharmacological effects[8]. While the precise mechanism can vary depending on the specific structural modifications, several key targets have been proposed for this class of compounds:

  • Enzyme Inhibition: A prominent mechanism involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair. Molecular docking studies on various hydrazone derivatives have shown strong binding interactions within the active site of this enzyme, disrupting its function and leading to bacterial cell death[1][2].

  • Cell Wall Disruption: Some hydrazide-hydrazone compounds are believed to interfere with the biosynthesis of the bacterial cell wall, compromising its structural integrity and rendering the microorganism susceptible to osmotic lysis[8].

  • Quorum Sensing Inhibition: At sub-inhibitory concentrations, certain hydrazones have been shown to disrupt quorum sensing-related virulence factors in bacteria like Pseudomonas aeruginosa. This includes the inhibition of biofilm formation, motility, and the production of virulence factors such as pyocyanin[1].

The 4-hydroxyphenyl moiety, being a derivative of tyrosine, may also facilitate transport into microbial cells or interact with specific enzymes that recognize this structural motif. Further investigation into the precise mechanism of action for derivatives of this compound is a critical area for future research.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is crucial for evaluating the antimicrobial potential of novel compounds. The following workflow outlines the key stages, from initial screening to more detailed characterization of antimicrobial activity.

Antimicrobial Evaluation Workflow cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism Synthesis Synthesis of This compound and its Hydrazone Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization MIC Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC TimeKill Time-Kill Kinetics Assay MBC->TimeKill Mechanism Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) TimeKill->Mechanism

Caption: A generalized workflow for the synthesis and antimicrobial evaluation of novel hydrazide-hydrazone compounds.

Detailed Protocols

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and can be adapted for the evaluation of this compound derivatives[9].

Protocol 1: Synthesis of Hydrazone Derivatives

The conversion of the parent hydrazide into a series of hydrazone derivatives is a critical step to unlock its antimicrobial potential. This is typically achieved through a condensation reaction with various aromatic or heterocyclic aldehydes.

Rationale: This synthetic step introduces the pharmacologically important azomethine group and allows for the exploration of structure-activity relationships by varying the substituents on the aldehyde.

Materials:

  • This compound

  • Aromatic or heterocyclic aldehydes (e.g., benzaldehyde, salicylaldehyde, pyridine-2-carbaldehyde)

  • Absolute ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of warm absolute ethanol in a round-bottom flask.

  • Add a solution of 1.1 equivalents of the desired aldehyde in ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.

  • Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[9][10]. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Rationale: This assay provides a quantitative measure of the potency of the test compound against a panel of microorganisms, allowing for direct comparison with standard antibiotics.

Materials:

  • Synthesized hydrazone derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inocula, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells[11].

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin, fluconazole)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

  • Solvent for compound dissolution (e.g., DMSO)

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the 96-well plate to achieve a range of test concentrations (e.g., 64 µg/mL to 0.5 µg/mL). Ensure the final concentration of the solvent is non-inhibitory to the microorganisms.

  • Inoculation: Add the standardized microbial inoculum to each well containing the test compound, positive control, and growth control. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Rationale: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, which is crucial for clinical applications.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from all the wells that showed no visible growth.

  • Spot-plate these aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation and Interpretation

Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Example of MIC and MBC Data for a Hydrazone Derivative

Test MicroorganismGram StainDerivative CompoundMIC (µg/mL)MBC (µg/mL)Positive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureus (MRSA)PositiveHydrazone-A48Vancomycin1
Enterococcus faecalis (VRE)PositiveHydrazone-A24Linezolid2
Escherichia coliNegativeHydrazone-A1632Ciprofloxacin0.5
Pseudomonas aeruginosaNegativeHydrazone-A32>64Meropenem1
Candida aurisN/AHydrazone-A8N/AAmphotericin B0.5

Note: The data presented in this table is hypothetical and serves as a template for reporting experimental results.

The MBC/MIC ratio can be used to characterize the antimicrobial activity:

  • If MBC/MIC ≤ 4, the compound is generally considered bactericidal.

  • If MBC/MIC > 4, the compound is considered bacteriostatic.

Structure-Activity Relationship (SAR) Insights

Systematic evaluation of a library of hydrazone derivatives derived from this compound can provide valuable SAR insights. Based on studies of similar scaffolds, the following trends may be observed[1][5]:

  • Electron-withdrawing groups (e.g., nitro, halo) on the aromatic ring of the aldehyde moiety often enhance antimicrobial activity.

  • Heterocyclic substituents can lead to potent and broad-spectrum activity[5][6].

  • The position of substituents on the aromatic ring can significantly impact efficacy.

Conclusion and Future Directions

This compound represents a viable starting point for the development of novel antimicrobial agents. The true potential of this scaffold likely lies in its derivatization to form a diverse library of hydrazones. The protocols and workflow detailed in this application note provide a robust framework for researchers to systematically synthesize, screen, and characterize these new chemical entities. Future research should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy and toxicity, and optimizing the lead compounds to address the critical threat of antimicrobial resistance.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, R. A., & Awad, G. E. A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2489. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2243–2269. [Link]

  • Kumar, S., & Narasimhan, B. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 7(2), 154-160. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy, 71(5), 1159–1170. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

  • bioMérieux. (2024). Antimicrobial Susceptibility Testing. bioMérieux. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

  • Sim, J. H., & Lee, D. R. (2022). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

Sources

Application Notes & Protocols: Evaluation of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide as an Antioxidant Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] This has driven significant research into the discovery of novel antioxidant compounds that can mitigate oxidative damage.[2]

2-Amino-3-(4-hydroxyphenyl)propanehydrazide, also known as L-Tyrosine Hydrazide, is a derivative of the amino acid L-tyrosine.[3][4] Its structure is notable for two key functional moieties: a phenolic hydroxyl group, characteristic of tyrosine, and a hydrazide group.[5][6] Phenolic compounds are well-established antioxidants, and the hydrazide functional group has also been shown to possess significant radical-scavenging properties.[7][8][9] This dual-functionality makes this compound a compelling candidate for investigation as a potent antioxidant agent.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to thoroughly evaluate the antioxidant potential of this compound, from basic chemical assays to more biologically relevant cell-based systems.

Scientific Rationale & Proposed Mechanism of Action

The antioxidant capacity of this compound is rooted in its molecular structure. The primary mechanisms by which small molecules combat free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[10][11]

  • Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the phenyl ring is a classic antioxidant pharmacophore. It can readily donate a hydrogen atom to a free radical (R•), neutralizing it and forming a relatively stable phenoxyl radical in the process. This stability prevents the initiation of further oxidative chain reactions.[5]

  • Hydrazide Moiety: The hydrazide group (-CONHNH₂) provides additional sites for radical scavenging.[9] The hydrogen atoms on the nitrogen can be donated to neutralize free radicals, a property that has been demonstrated in various hydrazide-containing compounds.[9][12] The presence of this group is reported to significantly enhance the antioxidant activities of parent molecules.[9]

The combined action of these two groups suggests a multi-faceted antioxidant potential, capable of neutralizing a variety of reactive oxygen species.

Antioxidant_Mechanism cluster_0 Radical Neutralization Compound This compound (AH) Neutralized Neutralized Molecule (RH) Compound->Neutralized Donates H• StableRadical Stable AH• Radical Compound->StableRadical Forms Radical Free Radical (R•) Radical->Neutralized

Caption: Proposed radical scavenging mechanism via Hydrogen Atom Transfer (HAT).

Physicochemical Properties & Preparation of Stock Solutions

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental design.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide[13]
Synonyms L-Tyrosine Hydrazide, L-Tyr-NHNH2[3][4]
CAS Number 7662-51-3[3][13]
Molecular Formula C₉H₁₃N₃O₂[3][13]
Molecular Weight 195.22 g/mol [3][13]
Appearance White to off-white crystalline solid[4]

Solubility and Stability: L-Tyrosine Hydrazide is generally soluble in water and polar organic solvents like DMSO and ethanol.[4] Hydrazide-based compounds can exhibit pH-dependent stability, with increased stability observed as the pH approaches neutrality.[14] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[15]

Protocol for Stock Solution Preparation (10 mM):

  • Accurately weigh 19.52 mg of this compound.

  • Dissolve the powder in 10 mL of sterile DMSO or an appropriate solvent to create a 10 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically ≤ 0.5%.

In Vitro Evaluation of Antioxidant Capacity

No single assay can fully capture the total antioxidant capacity of a compound.[2] Therefore, a panel of assays based on different chemical principles is recommended for a comprehensive preliminary screening.[2][16] The following protocols describe three widely used methods: DPPH, ABTS, and FRAP.[10]

In_Vitro_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay start Prepare Compound Stock & Serial Dilutions dpph_reagent Add DPPH radical solution (violet) start->dpph_reagent abts_reagent Add ABTS radical cation solution (blue-green) start->abts_reagent frap_reagent Add FRAP reagent (Fe³⁺-TPTZ complex) start->frap_reagent dpph_incubate Incubate in Dark (e.g., 30 min) dpph_reagent->dpph_incubate dpph_measure Measure Absorbance at ~517 nm (loss of color) dpph_incubate->dpph_measure abts_incubate Incubate in Dark (e.g., 30 min) abts_reagent->abts_incubate abts_measure Measure Absorbance at ~734 nm (loss of color) abts_incubate->abts_measure frap_incubate Incubate at 37°C (e.g., 10 min) frap_reagent->frap_incubate frap_measure Measure Absorbance at ~593 nm (blue color forms) frap_incubate->frap_measure

Caption: General workflows for DPPH, ABTS, and FRAP antioxidant assays.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures a compound's ability to scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to the yellow DPPH-H by an antioxidant is monitored spectrophotometrically.[10] The reaction can proceed via HAT or SET mechanisms.[10]

Protocol:

  • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.

  • Prepare a 0.1 mM DPPH solution in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution.

  • Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[10] The ABTS radical is soluble in both aqueous and organic media, allowing for the assessment of hydrophilic and lipophilic compounds.[2]

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2]

  • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

  • In a 96-well plate, add 20 µL of each sample dilution.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate for 30 minutes in the dark at room temperature.[2]

  • Measure the absorbance at 734 nm.

  • Calculate the antioxidant activity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form. This assay is based on a single electron transfer (SET) mechanism.[11]

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).

  • In a 96-well plate, add 20 µL of each sample dilution.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate the plate at 37°C for 10 minutes.[1]

  • Measure the absorbance at 593 nm.

  • Construct a standard curve and express the results as Fe²⁺ equivalents or TEAC.

Cell-Based Evaluation: Cellular Antioxidant Activity (CAA) Assay

While in vitro chemical assays are valuable for initial screening, they do not account for biological factors like cell uptake, metabolism, or localization.[17][18] The CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular context.[17]

Principle: The assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will inhibit this oxidation, resulting in reduced fluorescence.[17][18][19]

CAA_Workflow A Seed cells (e.g., HepG2) in 96-well plate B Culture until confluent A->B C Wash cells & treat with Test Compound + DCFH-DA probe B->C D Incubate (e.g., 60 min at 37°C) C->D E Wash to remove excess probe and compound D->E F Add ROS generator (e.g., AAPH) E->F G Immediately measure fluorescence kinetically (Ex: 480 nm, Em: 530 nm) F->G H Calculate Area Under the Curve (AUC) & determine CAA units G->H

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.[20]

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2, HeLa) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.[18][19]

  • Cell Treatment: Carefully remove the culture medium. Wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Add 50 µL of the test compound at various concentrations (prepared in treatment medium) to the wells.

  • Add 50 µL of DCFH-DA probe solution to each well. Include control wells with no compound.[19]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 60 minutes to allow for compound uptake and probe de-esterification.[20]

  • Induction of Oxidative Stress: Remove the treatment solution and wash the cells three times with DPBS.[20] Add 100 µL of a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells.[1]

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence intensity every 1-5 minutes for 60 minutes at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[18][20]

  • Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. The CAA value is determined by comparing the AUC of treated wells to control wells. Quercetin is often used as a standard for comparison.[18][21]

Investigating Cellular Mechanisms of Action

Potent antioxidants often do more than just scavenge radicals; they can also bolster the cell's own defense systems by modulating key signaling pathways.[1] A primary pathway to investigate is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Principle: Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress or chemical inducers, Nrf2 is released, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression (e.g., Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1)).

Suggested Experimental Approaches:

  • Western Blotting: Treat cells with this compound for various times and concentrations. Analyze cell lysates to detect the nuclear translocation of Nrf2 and the increased expression of downstream proteins like HO-1.

  • Quantitative PCR (qPCR): Analyze the mRNA levels of Nrf2 target genes (HO-1, NQO1) to determine if the compound induces their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound & Inactive Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Antioxidant Antioxidant (e.g., AH) Antioxidant->Keap1 Induces Conformational Change ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Potential modulation of the Nrf2-ARE antioxidant signaling pathway.[1]

Conclusion

This compound presents a promising scaffold for an antioxidant agent due to its dual-functionality. The comprehensive, multi-tiered approach outlined in these application notes—progressing from fundamental chemical reactivity to complex cellular responses—provides a robust framework for its evaluation. By systematically applying these protocols, researchers can generate reliable and biologically relevant data to fully characterize the antioxidant profile of this compound and assess its potential as a therapeutic agent for conditions associated with oxidative stress.

References

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Application Notes & Protocols: A Framework for Evaluating the Anticancer Activity of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigation

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of medicinal chemistry, compounds featuring a hydrazide-hydrazone moiety (–(C=O)NHN=CH) have emerged as a particularly promising class.[1] These structures are recognized as crucial pharmacophores, contributing to a wide spectrum of biological activities, including anticancer effects.[1][2] The inherent synthetic flexibility of the hydrazide linkage allows for the strategic combination of various bioactive motifs, potentially leading to compounds with enhanced efficacy and novel mechanisms of action.[3]

This document focuses on derivatives of the 2-Amino-3-(4-hydroxyphenyl)propanehydrazide scaffold. The presence of the 4-hydroxyphenyl group, a common feature in biologically active molecules, provides a key structural element for derivatization. Recent studies on similar (4-hydroxyphenyl)amino propanoic acid and propanehydrazide derivatives have demonstrated their potential as anticancer agents, underscoring the value of this chemical space.[4][5][6][7]

This application note provides a comprehensive, field-proven framework for the systematic evaluation of these derivatives. We present a tiered approach, beginning with broad-spectrum in vitro cytotoxicity screening and progressing to key mechanistic assays to elucidate the pathways of action. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to identify and characterize promising lead compounds for further preclinical development.

Strategic Experimental Design: A Multi-Tiered Evaluation Workflow

A successful preclinical evaluation hinges on a logical and phased experimental strategy. This approach maximizes efficiency by using high-throughput screening to identify potent candidates, which are then subjected to more resource-intensive mechanistic studies.

Tier 1: Primary In Vitro Cytotoxicity Screening

The initial and most critical step is to determine the dose-dependent cytotoxic effect of the synthesized derivatives.

  • Core Objective: To quantify the potency of each derivative by calculating its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.

  • Assay of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay is the industry standard for initial cytotoxicity screening due to its reliability, sensitivity, and suitability for high-throughput formats.[8][9] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[9]

  • Rationale for Cell Line Selection: To assess both the breadth and selectivity of the compounds, a diverse panel is essential.

    • Cancer Cell Panel: Include cell lines from different histological origins to identify broad-spectrum activity or tissue-specific efficacy. A standard panel might include: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), HCT-116 (colon carcinoma), and U-87 (glioblastoma).[1][6][12][13]

    • Non-Malignant Control: Crucially, a non-cancerous cell line (e.g., Vero or human fibroblasts) should be included to determine the therapeutic index. High potency against cancer cells coupled with low toxicity to normal cells is the hallmark of a promising drug candidate.[5][14]

Tier 2: Elucidation of Cellular Mechanism of Action

Once lead compounds with potent and selective activity are identified from Tier 1, the focus shifts to understanding how they induce cell death. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

  • Objective 1: Quantify Apoptosis Induction.

    • Assay of Choice: Annexin V-FITC / Propidium Iodide (PI) Staining with Flow Cytometry. This is the gold-standard method for detecting and quantifying apoptosis. During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining strategy allows for the precise differentiation of four cell populations:

      • Live Cells: Annexin V-negative / PI-negative.

      • Early Apoptotic Cells: Annexin V-positive / PI-negative.

      • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

      • Necrotic Cells: Annexin V-negative / PI-positive.

  • Objective 2: Analyze Cell Cycle Distribution.

    • Assay of Choice: Propidium Iodide (PI) Staining with Flow Cytometry. Many chemotherapeutic agents exert their effects by causing damage that triggers cell cycle checkpoints, leading to arrest and subsequent apoptosis.[1][16] PI binds stoichiometrically to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content.[17] Flow cytometry can then quantify the distribution of the cell population in the different phases of the cell cycle:

      • G0/G1 Phase: Normal (2n) DNA content.

      • S Phase: Intermediate DNA content as DNA is being replicated.

      • G2/M Phase: Doubled (4n) DNA content. An accumulation of cells in a specific phase following treatment indicates that the compound has induced cell cycle arrest at that checkpoint.[17]

Workflow Visualization

The overall experimental strategy can be visualized as a logical progression from broad screening to focused mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Studies Culture Cell Line Culture (Cancer Panel & Normal Control) Seeding Seed Cells in 96-Well Plates Culture->Seeding Treatment1 Treat with Derivative Library (Serial Dilutions) Seeding->Treatment1 MTT MTT Assay (72h Incubation) Treatment1->MTT IC50 Calculate IC50 Values MTT->IC50 Select Identify Lead Compounds (High Potency & Selectivity) IC50->Select Treatment2 Treat Cells with Lead Compounds (at IC50 Concentration) Select->Treatment2 Apoptosis Annexin V/PI Staining & Flow Cytometry Treatment2->Apoptosis CellCycle PI Staining for DNA Content & Flow Cytometry Treatment2->CellCycle Analysis Data Analysis: Apoptosis vs. Cell Cycle Arrest Apoptosis->Analysis CellCycle->Analysis Conclusion Mechanistic Insight Analysis->Conclusion

Caption: Overall Experimental Workflow for Anticancer Evaluation.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the core assays. Adherence to aseptic techniques is paramount throughout all cell-based procedures.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Procure cancer cell lines (e.g., MCF-7, A549, HCT-116, U-87) and a non-malignant control line (e.g., Vero) from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[12]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[12]

  • Subculture (Passaging): When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS), detach using a brief incubation with Trypsin-EDTA, and re-seed into new flasks at a lower density to maintain exponential growth.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well, determined empirically for each cell line). Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.[12][18]

  • Adhesion: Incubate the plate for 24 hours at 37°C to allow cells to attach firmly to the bottom of the wells.[18]

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in sterile DMSO. Create a series of working solutions by serially diluting the stock in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (fresh medium only).[18]

  • Incubation: Incubate the treated plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[10][19] Viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][19]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background noise.[10]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates and allow them to adhere overnight. Treat the cells with the lead compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Aspirate the medium containing floating cells into a centrifuge tube. Wash the adherent cells with PBS, detach them with Trypsin-EDTA, and combine them with the floating cells.[20][21]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants.

Protocol 4: Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates. After overnight adherence, treat the cells with the lead compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[22] Incubate at 4°C for at least 30 minutes (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS.[22]

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA and prevent it from interfering with DNA staining.[22] Incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of Propidium Iodide solution (50 µg/mL) to the cell suspension.[22]

  • Flow Cytometry Analysis: Incubate for 15 minutes in the dark. Analyze the DNA content using a flow cytometer. The data is typically displayed as a histogram, and software (e.g., ModFit, FlowJo) is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22]

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing the efficacy of different derivatives.

Table 1: Cytotoxicity of this compound Derivatives (Example Data)

Compound Cancer Cell Line Tissue Origin IC50 (µM) ± SD Selectivity Index (SI)*
Derivative 1 MCF-7 Breast Adenocarcinoma 8.5 ± 0.9 5.3
A549 Lung Carcinoma 12.1 ± 1.5 3.7
HCT-116 Colon Carcinoma 6.2 ± 0.7 7.2
Vero Normal Kidney 44.8 ± 4.1 -
Derivative 2 MCF-7 Breast Adenocarcinoma 25.3 ± 2.8 1.1
A549 Lung Carcinoma 30.1 ± 3.5 0.9
HCT-116 Colon Carcinoma 19.8 ± 2.2 1.4
Vero Normal Kidney 28.1 ± 3.0 -
Doxorubicin MCF-7 Breast Adenocarcinoma 0.8 ± 0.1 4.1
(Control) Vero Normal Kidney 3.3 ± 0.4 -

*Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value indicates greater cancer cell-specific toxicity.

Table 2: Apoptosis Induction in HCT-116 Cells by Derivative 1 (Example Data)

Treatment (24h) % Live Cells % Early Apoptosis % Late Apoptosis/Necrosis
Untreated Control 95.1 ± 1.8 2.5 ± 0.4 2.4 ± 0.5

| Derivative 1 (6.2 µM) | 45.3 ± 4.1 | 38.6 ± 3.5 | 16.1 ± 2.0 |

Table 3: Cell Cycle Distribution in HCT-116 Cells after Treatment with Derivative 1 (Example Data)

Treatment (24h) % G0/G1 Phase % S Phase % G2/M Phase
Untreated Control 55.2 ± 2.9 28.1 ± 1.5 16.7 ± 1.1
Derivative 1 (6.2 µM) 20.4 ± 2.1 15.5 ± 1.9 64.1 ± 3.8

Interpretation: The significant increase in the G2/M population suggests that Derivative 1 induces cell cycle arrest at the G2/M checkpoint.

Hypothesized Mechanism of Action

While the precise molecular targets require further investigation (e.g., via Western blotting for key proteins), the data from apoptosis and cell cycle assays can inform a hypothesized mechanism. For instance, many compounds that induce G2/M arrest and subsequent apoptosis act through pathways involving cellular stress and DNA damage response.

G Compound Hydrazide Derivative Cell Cancer Cell Compound->Cell DNA_Damage Cellular Stress / DNA Damage Cell->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax G2M_Arrest G2/M Arrest p21->G2M_Arrest Leads to Mito Mitochondrial Permeabilization Bax->Mito Caspase Caspase Cascade Mito->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Hypothesized pathway for G2/M arrest and apoptosis.

Conclusion

The protocols detailed in this application note provide a robust and systematic workflow for the initial preclinical evaluation of this compound derivatives. By integrating high-throughput cytotoxicity screening with definitive mechanistic assays for apoptosis and cell cycle analysis, researchers can efficiently identify lead compounds with significant anticancer potential. This multi-faceted approach ensures that only the most promising candidates, exhibiting both high potency and favorable selectivity, are advanced toward more complex in vivo studies, ultimately accelerating the drug discovery pipeline.

References

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link].

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link].

  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. Available at: [Link].

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. Available at: [Link].

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  • Wikipedia. Cell cycle analysis. Wikipedia. Available at: [Link].

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  • MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link].

  • Teicher, B. A. (2008). Antitumor Efficacy Testing in Rodents. JNCI: Journal of the National Cancer Institute. Available at: [Link].

  • JoVE. Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Available at: [Link].

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  • ResearchGate. (PDF) In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link].

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link].

  • Singh, R., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. Available at: [Link].

  • Popiołek, Ł., et al. (2021). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Molecules. Available at: [Link].

  • ACS Publications. Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Omega. Available at: [Link].

  • MDPI. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link].

  • IJCRT. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. Available at: [Link].

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link].

  • Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Available at: [Link].

  • Klevinskas, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals. Available at: [Link].

  • PubMed. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. Available at: [Link].

  • ResearchGate. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ResearchGate. Available at: [Link].

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Application Note: High-Throughput Screening for Novel Enzyme Inhibitors Using 2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate the activity of a biological target.[1][2] Hydrazides represent a versatile class of compounds characterized by a reactive hydrazide moiety, which can participate in various chemical interactions, including the formation of stable hydrazones with aldehydes and ketones.[3] This reactivity makes them attractive candidates for screening campaigns, particularly in the search for novel enzyme inhibitors. This application note provides a detailed protocol for the use of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide in a high-throughput biochemical assay designed to identify potential enzyme inhibitors.

This compound is a unique molecule combining a hydrazide functional group with a hydroxyphenyl moiety, suggesting potential for various biological activities. While specific HTS applications of this compound are not widely documented, its structural features are analogous to other biologically active molecules, such as certain anticancer and antioxidant agents.[4] This protocol outlines a robust framework for screening this compound and similar hydrazide-containing libraries against a representative enzyme target using a fluorescence-based readout, a common and sensitive detection method in HTS.[5][6]

Principle of the Assay

The described assay is a biochemical screen designed to identify inhibitors of a selected enzyme. The fundamental principle relies on the enzymatic conversion of a fluorogenic substrate to a fluorescent product. In the absence of an inhibitor, the enzyme actively converts the substrate, resulting in a high fluorescence signal. Conversely, if this compound or another library compound inhibits the enzyme's activity, the conversion of the substrate is diminished, leading to a reduced fluorescence signal. The potential for hydrazides to act as covalent modifiers is addressed by including a pre-incubation step to allow for the formation of a potential covalent bond between the inhibitor and the enzyme.[3]

Materials and Reagents

  • Compound: this compound (or a library of hydrazide-containing compounds)

  • Enzyme: Purified enzyme of interest (e.g., a protease, kinase, or histone deacetylase)

  • Substrate: Fluorogenic substrate specific to the enzyme

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES)

  • Positive Control: A known inhibitor of the enzyme

  • Negative Control: DMSO (or the solvent used for the compound library)

  • Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements

  • Plate Reader: A microplate reader with fluorescence detection capabilities

Experimental Workflow

The following diagram illustrates the overall workflow for the high-throughput screening assay.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Plate Preparation Dispensing Dispense Compound & Enzyme Compound_Prep->Dispensing Reagent_Prep Reagent Preparation Reagent_Prep->Dispensing Pre_incubation Pre-incubation Dispensing->Pre_incubation Substrate_Add Add Substrate Pre_incubation->Substrate_Add Incubation Incubation Substrate_Add->Incubation Read_Plate Read Fluorescence Incubation->Read_Plate Data_Analysis Data Analysis (Z', % Inhibition) Read_Plate->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: High-throughput screening workflow from preparation to hit identification.

Detailed Protocol

Compound Plate Preparation
  • Stock Solution: Prepare a stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for dose-response analysis in subsequent hit validation studies. For a primary screen, a single concentration is typically used.

  • Assay Plate Stamping: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound dilution from the source plate to the 384-well assay plates.[7] Also, dispense the positive and negative controls into their designated wells.

Assay Procedure
  • Enzyme Addition: Dilute the enzyme to the desired working concentration in the assay buffer. Add the diluted enzyme solution to all wells of the assay plate containing the pre-stamped compounds.

  • Pre-incubation: Gently mix the plate and incubate for a predetermined period (e.g., 30 minutes) at room temperature. This step allows for potential covalent bond formation between the hydrazide compounds and the enzyme.[3]

  • Substrate Addition: Prepare the fluorogenic substrate in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme. The incubation time should be within the linear range of the reaction.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader. Use excitation and emission wavelengths appropriate for the fluorogenic substrate.

Data Analysis and Hit Identification
  • Data Normalization: Normalize the raw fluorescence data. The signal from the negative control wells (enzyme + substrate + DMSO) represents 0% inhibition, while the signal from the positive control wells (enzyme + substrate + known inhibitor) represents 100% inhibition.

  • Calculate Percent Inhibition: Determine the percentage of inhibition for each compound using the following formula:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[8] It is calculated using the signals from the positive and negative controls:

    Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2]

  • Hit Identification: Compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further validation.

Data Presentation

Table 1: Representative HTS Data Summary
ParameterValueInterpretation
Screening Concentration 10 µMThe concentration of this compound used in the primary screen.
Mean Negative Control Signal 85,000 RFURepresents the uninhibited enzyme activity (0% inhibition).
Mean Positive Control Signal 5,000 RFURepresents the fully inhibited enzyme activity (100% inhibition).
Z'-factor 0.78Indicates a robust and reliable assay suitable for HTS.[8]
Hit Threshold >50% InhibitionThe cutoff for identifying active compounds.
Table 2: Hit Validation Cascade
StagePurposeAssay Format
Primary Screen Identify initial "hits" from a large library.Single-concentration fluorescence assay.
Confirmatory Screen Confirm the activity of the primary hits.Re-testing of hits in the primary assay.
Dose-Response Analysis Determine the potency (IC50) of confirmed hits.Serial dilution of compounds to generate a dose-response curve.
Orthogonal Assay Validate hits using a different detection method to rule out assay artifacts.e.g., Luminescence-based or absorbance-based assay.[9]
Mechanism of Action Studies Investigate how the hit compound inhibits the enzyme.e.g., Enzyme kinetics, covalent binding studies.

Expertise and Experience: The Rationale Behind the Protocol

As a Senior Application Scientist, it is crucial to not only provide a protocol but to explain the reasoning behind its design to ensure robust and reproducible results.

  • Choice of Fluorescence Detection: Fluorescence-based assays are widely used in HTS due to their high sensitivity, wide dynamic range, and compatibility with automation.[5][8] This allows for the detection of subtle changes in enzyme activity and the miniaturization of the assay to 384- or 1536-well formats, which is cost-effective for large-scale screening.[10]

  • The Importance of Pre-incubation: The hydrazide moiety in this compound has the potential to act as a covalent inhibitor.[3] The pre-incubation step is critical to allow sufficient time for a potential covalent interaction between the compound and the enzyme target. Omitting this step could lead to false negatives for time-dependent or covalent inhibitors.

  • Assay Validation and Controls: The inclusion of positive and negative controls on every plate is essential for monitoring assay performance and for data normalization. The Z'-factor calculation provides a quantitative measure of the assay's quality, ensuring that the separation between the control signals is large enough to confidently identify hits.[11]

  • Hit Validation Cascade: A primary hit from an HTS campaign is not a confirmed active compound.[12] It is the starting point for a series of validation experiments. The hit validation cascade outlined in Table 2 is a systematic approach to eliminate false positives, which can arise from compound interference with the assay technology, and to characterize the potency and mechanism of action of true hits.[9]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-factor (<0.5) - High variability in control wells- Small signal window- Optimize reagent concentrations (enzyme, substrate)- Check for pipetting errors- Increase incubation time
High number of false positives - Compound autofluorescence- Compound aggregation- Perform a counter-screen without the enzyme to identify fluorescent compounds- Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer
Poor reproducibility - Inconsistent incubation times- Temperature fluctuations- Use automated liquid handling for precise timing- Ensure consistent temperature control during incubations

Conclusion

This application note provides a comprehensive and detailed protocol for utilizing this compound in a high-throughput screening campaign to identify novel enzyme inhibitors. By following the outlined procedures for assay execution, data analysis, and hit validation, researchers can effectively screen this and other hydrazide-containing compounds. The emphasis on robust assay design, quality control, and a systematic hit validation process will increase the likelihood of identifying high-quality, validated hits for further development in drug discovery programs.

References

  • BenchChem. (2025).
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Janes, D. C., et al. (2018). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes.
  • Protocols.io. (2019). High Throughput Screening with Fluorescent Probe.
  • ATCC. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Zavareh, R. B., et al. (2025). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells.
  • PubChem. (n.d.). 2-Amino-3-(4-hydroxyphenyl)
  • Stankevič, V., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3048.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Platypus Platypus. (2025). High-Throughput Screening (HTS)
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Application Note: Quantitative Analysis of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide using Validated Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the precise and reliable quantification of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide. As a molecule combining a phenolic hydroxyl group and a reactive hydrazide moiety, its accurate measurement is critical in pharmaceutical research and development, from purity assessment of active pharmaceutical ingredients (APIs) to stability testing. We present two primary methodologies: a high-specificity, stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, and a rapid UV-Vis Spectrophotometric method suitable for initial screening. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols. The causality behind experimental choices is explained, and all methodologies are framed within the context of rigorous validation according to the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and regulatory compliance.

Introduction: Physicochemical Properties & Analytical Considerations

This compound is a derivative of the amino acid Tyrosine, featuring two key functional groups that dictate its analytical behavior:

  • The Phenolic Group: The 4-hydroxyphenyl moiety contains a chromophore that strongly absorbs ultraviolet (UV) radiation. This intrinsic property makes UV-based detection methods highly effective and sensitive for quantification.[1][2]

  • The Hydrazide Group: The -CONHNH₂ group imparts polarity to the molecule and is known for its chemical reactivity. Hydrazides are important structural motifs in many pharmaceutical compounds but can also be classified as potential genotoxic impurities, necessitating their careful control and quantification.[3][4]

The primary analytical challenge is to develop a method that is not only accurate and precise but also specific, meaning it can quantify the target analyte without interference from precursors, impurities, or degradation products. This is particularly crucial for stability studies, where the formation of degradants must be monitored over time. Therefore, a stability-indicating method is essential for regulatory purposes.[5][6]

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)

For its superior specificity and ability to resolve the analyte from other components, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the authoritative method for the quantification of this compound.

Principle of the Method

RP-HPLC separates compounds based on their hydrophobicity.[7] The stationary phase is nonpolar (e.g., C18 silica), while the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately polar molecule, will be retained on the column and can be eluted by adjusting the strength of the mobile phase. Quantification is achieved by measuring the peak area from the UV detector's response, which is directly proportional to the analyte's concentration.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.

  • UV-Vis or Photodiode Array (PDA) Detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Water (HPLC Grade or Milli-Q)

  • Reference Standard of this compound

  • 0.22 µm or 0.45 µm syringe filters

Solutions Preparation:

  • Mobile Phase: Prepare a 30:70 (v/v) mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. To prepare 1 L of 0.1% phosphoric acid, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter the final mobile phase through a 0.22 µm membrane filter and degas thoroughly before use.[8]

  • Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions to ensure peak shape integrity.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent. These will be used to construct the calibration curve.

  • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 25 µg/mL) using the diluent. Filter the final solution through a 0.22 µm syringe filter before injection to protect the column.[7]

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm or λmax determined by PDA scan
Run Time 10 minutes
Data Analysis & Calculation
  • System Suitability: Before sample analysis, inject a working standard (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

  • Calibration Curve: Inject the working standard solutions in order of increasing concentration. Plot a graph of peak area versus concentration.

  • Quantification: Inject the sample solution. Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.

Screening Technique: UV-Vis Spectrophotometry

For rapid, high-throughput screening where high specificity is not required, direct UV-Vis spectrophotometry can be employed. This technique is fast and cost-effective but is susceptible to interference from any other substance in the sample matrix that absorbs at the same wavelength.[9][10]

Principle of the Method

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

Experimental Protocol: UV-Vis

Instrumentation:

  • Double-beam UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Procedure:

  • Determine λmax: Scan a standard solution (e.g., 10 µg/mL in the chosen diluent) across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). The phenolic ring should provide a strong signal.[2]

  • Prepare Calibration Curve: Using the same stock solution as for HPLC, prepare a series of dilutions (e.g., 1, 2, 5, 10, 15 µg/mL) in a suitable diluent (e.g., 0.1 M HCl or methanol).

  • Measure Absorbance: Measure the absorbance of each standard solution at λmax, using the diluent as a blank.

  • Plot Data: Plot absorbance versus concentration. The resulting graph should be linear.

  • Sample Analysis: Prepare the sample in the same diluent to a concentration within the linear range and measure its absorbance. Calculate the concentration using the calibration curve's regression equation.

Mandatory Method Validation (as per ICH Q2(R2) Guidelines)

To ensure an analytical method is fit for its intended purpose, it must be validated.[11][12] The following protocol outlines the validation of the primary HPLC-UV method. The objective is to demonstrate that the procedure is suitable for the quantitative determination of this compound in a given matrix.[13][14]

Validation_Workflow cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Validation Parameters cluster_final Phase 3: Finalization Develop Method Development & Optimization Protocol Define Validation Protocol & Acceptance Criteria Develop->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LODLOQ LOD & LOQ Precision->LODLOQ Robustness Robustness LODLOQ->Robustness Validated Validated Method & Final Report Robustness->Validated

Caption: Workflow for analytical method validation as per ICH guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank, placebo, and stressed samples (from forced degradation).No interfering peaks at the analyte's retention time. Peak purity must pass.
Linearity Analyze 5-6 concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.The range where the method is linear, accurate, and precise.
Accuracy Spike a known amount of analyte into a placebo matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate analyses at 100% concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. Overall %RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.Precision at LOQ should meet acceptance criteria.
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N ≈ 3).The analyte is reliably detected.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temp ±5°C).System suitability parameters remain within limits.

Forced Degradation (Stress) Studies Protocol

Forced degradation studies are essential to establish the stability-indicating power of the HPLC method.[15] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any degradation products are detected and separated from the main analyte peak.[16]

Forced_Degradation_Workflow cluster_input Input cluster_stress Stress Conditions cluster_output Analysis API API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Dry Heat) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis Analyze by Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for forced degradation studies.

Procedure: For each condition, prepare a sample of the drug substance (e.g., at 1 mg/mL) and an unstressed control. After exposure, neutralize the acid and base samples, dilute all samples to the target concentration, and analyze by the validated HPLC method alongside the control.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C. Check for degradation at time points (e.g., 2, 4, 8 hours).[16]

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C. Monitor at time points.[16]

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature. Monitor at time points.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a defined period (e.g., 24 hours).[5]

  • Photolytic Degradation: Expose the solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

The method is considered "stability-indicating" if the peaks corresponding to the degradation products are well-resolved from the parent drug peak, with a resolution factor (Rs) > 1.5.

Concluding Remarks

The quantitative analysis of this compound requires robust and reliable analytical methods. The validated RP-HPLC method detailed herein provides the necessary specificity, accuracy, and precision for regulatory submissions and routine quality control. Its stability-indicating nature ensures that the quality of the drug substance can be monitored throughout its lifecycle. The UV-Vis spectrophotometric method serves as a valuable tool for rapid, non-specific screening. The successful implementation of these protocols will empower researchers to generate high-quality, reproducible data essential for advancing drug development programs.

References

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  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2022). PubMed Central. [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (2024). Journal of Mass Spectrometry. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). MDPI. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2023). ResearchGate. [Link]

  • chromatography rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (2024). PubMed. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. [Link]

  • 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. (n.d.). NIST WebBook. [Link]

  • Spectrum CCMSLIB00000846996 for NCGC00384571-01. (n.d.). MassBank. [Link]

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Application Note: Strategic Derivatization of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Tyrosine Hydrazide Scaffold

The compound 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, a hydrazide derivative of the amino acid L-tyrosine, represents a compelling scaffold for therapeutic development.[1][2] Its structure combines key pharmacophoric elements: a primary amine, a phenolic hydroxyl group, and a reactive hydrazide moiety. Hydrazides and their derivatives, particularly hydrazones, are a well-established class of compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5][6] The versatility of the hydrazide-hydrazone scaffold allows for the development of compounds with tailored activities against specific biological targets.[4]

This application note provides a comprehensive guide for researchers on the strategic derivatization of the this compound core (hereafter referred to as Y-Hydrazide ). We will explore three distinct, high-yield derivatization strategies targeting its key functional groups. The objective is to modulate the parent molecule's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—to enhance its interaction with a target enzyme, thereby increasing its inhibitory potency. Detailed, step-by-step protocols for synthesis, purification, characterization, and biological evaluation are provided to guide researchers in generating and testing novel therapeutic candidates.

Rationale for Derivatization: A Multi-Pronged Approach

The Y-Hydrazide scaffold offers three primary sites for chemical modification. A rational drug design approach involves systematically altering these sites to probe the structure-activity relationship (SAR) and optimize for enhanced biological effect.

  • Site A: The Hydrazide Terminus: The terminal -NH₂ of the hydrazide is highly nucleophilic and readily reacts with aldehydes and ketones to form stable hydrazone linkages (-NH-N=CH-R).[3][5] This is the most common and effective strategy for introducing a wide variety of substituents. The resulting azomethine group and the appended 'R' group can significantly alter the molecule's electronic and steric properties, often leading to potent biological activity.[3]

  • Site B: The α-Amino Group: The primary amine at the chiral center is crucial for potential interactions like hydrogen bonding or salt-bridge formation within a protein's active site. Acylation of this group can modulate its basicity and introduce new functional groups, but requires careful, chemoselective conditions to avoid reaction at the more nucleophilic hydrazide terminus.[7]

  • Site C: The Phenolic Hydroxyl: The hydroxyl group of the tyrosine side chain is a key hydrogen bond donor and acceptor. Its modification via O-alkylation can increase lipophilicity, which may enhance cell membrane permeability, and introduce functionalities that can probe deeper into hydrophobic pockets of a target protein.[8][9][10]

This guide will focus on protocols for Site A and Site C , as they represent high-yield, complementary strategies for generating significant structural diversity.

Experimental Workflows & Protocols

The overall workflow for generating and testing a library of Y-Hydrazide derivatives is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation Parent Y-Hydrazide (Parent Compound) Deriv Derivatization Reaction (Protocol 3.1 or 3.2) Parent->Deriv Select Strategy Workup Reaction Workup & Crude Product Isolation Deriv->Workup Purify Column Chromatography Purification Workup->Purify Char Structure Confirmation (NMR, MS, IR) Purify->Char Pure Derivative Assay Enzyme Inhibition Assay (Protocol 3.3) Char->Assay Characterized Compound Data IC50 Determination & Data Analysis Assay->Data

Figure 1. High-level workflow for the synthesis, characterization, and biological evaluation of Y-Hydrazide derivatives.

Protocol 1: Hydrazone Synthesis via Aldehyde Condensation (Site A)

This protocol describes the synthesis of a hydrazone derivative by reacting Y-Hydrazide with a substituted aromatic aldehyde. This reaction is typically high-yielding and proceeds under mild conditions.[5]

Materials:

  • This compound (Y-Hydrazide )

  • Substituted Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve Y-Hydrazide (1.0 eq., e.g., 195 mg, 1.0 mmol) in 15 mL of absolute ethanol. Stir until a clear solution is obtained. Gentle warming may be required.

  • Aldehyde Addition: To the stirred solution, add the selected aldehyde (1.05 eq., e.g., 4-chlorobenzaldehyde, 148 mg, 1.05 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Ethyl Acetate:Hexane mobile phase).

  • Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes. The hydrazone product will typically precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with 10 mL of cold deionized water, followed by 10 mL of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Confirm the structure of the resulting hydrazone using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scientist's Note: The catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide's terminal nitrogen. The choice of aldehyde is critical; electron-withdrawing groups can increase reactivity, while bulky groups may slow it down.

Protocol 2: O-Alkylation of the Phenolic Group (Site C)

This protocol details the Williamson ether synthesis to alkylate the phenolic hydroxyl group of Y-Hydrazide , which can enhance lipophilicity.[10][11] A protecting group strategy for the more nucleophilic amine and hydrazide groups is required for selectivity. Here, we assume a pre-protected Y-Hydrazide (e.g., Boc-protected at the α-amine).

Materials:

  • N-Boc-Y-Hydrazide (Parent compound with α-amine protected)

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-Y-Hydrazide (1.0 eq., e.g., 295 mg, 1.0 mmol) and 20 mL of anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq., 276 mg, 2.0 mmol) to the solution. Stir vigorously for 15 minutes at room temperature to facilitate the formation of the phenoxide ion.

  • Alkylating Agent: Add the alkyl halide (1.1 eq., e.g., benzyl bromide, 188 mg or 0.13 mL, 1.1 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching & Extraction: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure O-alkylated derivative.

  • Deprotection & Characterization: The Boc-protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) if desired. Confirm the final structure by NMR and MS.

Scientist's Note: DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the SN2 reaction. Anhydrous conditions are critical as water can hydrolyze the alkylating agent and reduce yield. K₂CO₃ is a mild base suitable for deprotonating the phenol without significantly affecting other functional groups.[11]

Protocol 3: General Enzyme Inhibition Assay

To evaluate the enhanced activity of the synthesized derivatives, a general protocol for a colorimetric enzyme inhibition assay is provided.[12][13] This can be adapted for various enzymes, such as proteases or kinases, by selecting the appropriate substrate and buffer conditions.[14][15][16]

Materials:

  • Target Enzyme (e.g., Trypsin)

  • Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Synthesized Derivatives (Test Compounds) and Parent Compound (Y-Hydrazide )

  • Positive Control Inhibitor (e.g., Aprotinin for Trypsin)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare 10 mM stock solutions of all test compounds, the parent compound, and the positive control in 100% DMSO.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 2 µL of serially diluted test compound solutions to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Control Wells (100% Activity): Add 2 µL of DMSO.

    • Blank Wells: Add 2 µL of DMSO (no enzyme will be added later).

  • Enzyme Addition: Add enzyme solution to all wells except the Blank wells. The total volume should be consistent (e.g., 180 µL).

  • Pre-incubation: Gently mix and pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells (e.g., 20 µL).

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_0 Reaction Scheme: Hydrazone Formation YHydrazide Y-Hydrazide (R'-NHNH2) Aldehyde Aldehyde (R''-CHO) Product Hydrazone Derivative (R'-NH-N=CH-R'') YHydrazide->Product Aldehyde->Product

Figure 2. General reaction scheme for the synthesis of hydrazone derivatives from Y-Hydrazide.

Data Presentation and Interpretation

Quantitative data from the enzyme inhibition assays should be tabulated to allow for clear comparison and SAR analysis.

Table 1: Hypothetical Inhibitory Activity of Y-Hydrazide Derivatives against Target Enzyme

Compound IDDerivatization SiteR GroupIC₅₀ (µM)Fold Improvement vs. Parent
Y-H-Parent --85.21.0x
Y-H-01 Site A (Hydrazone)4-Chlorophenyl12.56.8x
Y-H-02 Site A (Hydrazone)4-Nitrophenyl5.814.7x
Y-H-03 Site A (Hydrazone)4-Methoxyphenyl25.13.4x
Y-H-04 Site C (O-Alkylation)Benzyl45.61.9x
Y-H-05 Site C (O-Alkylation)4-Fluorobenzyl31.32.7x
PC-Inhibitor --0.051704x

Data are hypothetical and for illustrative purposes only.

From the hypothetical data in Table 1, a preliminary SAR can be deduced. For Site A, introducing electron-withdrawing groups on the phenyl ring (e.g., -Cl, -NO₂) appears to significantly enhance inhibitory activity compared to the parent compound or an electron-donating group (-OCH₃). This suggests that the electronic properties of the hydrazone moiety are critical for target engagement. O-alkylation at Site C provides a modest increase in potency, possibly by improving lipophilicity or accessing a new binding region.

Conclusion

The this compound scaffold is a highly versatile starting point for the development of potent enzyme inhibitors. The derivatization strategies outlined in this application note, particularly the formation of hydrazones at the hydrazide terminus, provide a robust and efficient means of generating structurally diverse chemical libraries. By systematically applying these protocols and evaluating the resulting compounds in well-defined biological assays, researchers can effectively explore the structure-activity landscape and identify derivatives with significantly enhanced therapeutic potential.

References

  • Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Available at: [Link]

  • The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Available at: [Link]

  • Petrova, G. P., & G-Beswick, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 21(3), 349. Available at: [Link]

  • Vuong, Q. V., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Available at: [Link]

  • Mali, V. D., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(23), 7378. Available at: [Link]

  • Enzo, G. (2022). Major role of hydrazone and its various derivatives. International Journal of Bio-Pharma Research, 11(3), 2726-2727. Available at: [Link]

  • Peterson, L. B., & Houghten, R. A. (2002). Generation of a glycosylated asparagine residue through chemoselective acylation of a glycosylhydrazide. Organic Letters, 4(9), 1463–1465. Available at: [Link]

  • Sharma, S., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 9(1), 1-20. Available at: [Link]

  • He, M., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(1), 74-85. Available at: [Link]

  • Bonnet, D., et al. (2001). Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides. The Journal of Organic Chemistry, 66(2), 443–449. Available at: [Link]

  • Bhongale, P., et al. (2023). Comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews-Science and Engineering, 65(2), 455-500. Available at: [Link]

  • Ozdemir, A., et al. (2007). Synthesis and biological activities of new hydrazide derivatives. European Journal of Medicinal Chemistry, 42(3), 373–379. Available at: [Link]

  • Patel, D. M., et al. (2006). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Indian Journal of Pharmaceutical Sciences, 68(1), 117-121. Available at: [Link]

  • ResearchGate. (2011). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available at: [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6668. Available at: [Link]

  • Nieto, O., et al. (1983). Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides. Synthetic Communications, 13(12), 1007-1013. Available at: [Link]

  • Kumar, A., & Yousuf, S. (2018). Chemoselective Acylation of Nucleosides. Chemistry, 24(51), 13418–13423. Available at: [Link]

  • Ghosh, A., et al. (2021). Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives. Inorganic Chemistry, 60(17), 13341–13355. Available at: [Link]

  • Vide Leaf. (2021). Synthesis and Bioactivity of Hydrazide- Hydrazones with the 1-Adamantyl- Carbonyl Moiety. Available at: [Link]

  • Royal Society of Chemistry. (2012). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 14, 2375-2378. Available at: [Link]

  • Kumar, G. A., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1422. Available at: [Link]

  • Norsk, J., & Undheim, K. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 470–503. Available at: [Link]

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Application Notes and Protocols for Assessing Cell Viability with 2-Amino-3-(4-hydroxyphenyl)propanehydrazide and Related Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: Exploring the Bioactive Potential of Novel Hydrazide Compounds

The quest for novel therapeutic agents has led researchers to explore diverse chemical scaffolds. Among these, hydrazide and hydrazone derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The structural motif of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, which incorporates a phenolic group and a hydrazide moiety, suggests its potential as a bioactive molecule. The phenolic hydroxyl group can contribute to antioxidant properties and hydrogen bonding interactions, which are crucial for binding to biological targets, while the hydrazide functional group is a versatile pharmacophore found in many biologically active molecules.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the evaluation of novel hydrazide compounds, such as this compound, for their effects on cell viability. We will delve into the scientific rationale behind cell viability assays, provide detailed, step-by-step protocols for robust experimental design, and offer insights into data interpretation.

Scientific Principles: Interrogating Cellular Health

Cell viability is a measure of the proportion of live, healthy cells in a population and is a critical endpoint in toxicology and drug discovery.[5] Assays to determine cell viability are based on various cellular functions, including metabolic activity, membrane integrity, and enzymatic activity. When evaluating a novel compound, it is often beneficial to employ multiple assay formats to gain a comprehensive understanding of its cytotoxic or cytostatic effects.

A common and well-established method for assessing cell viability is the MTT assay.[1][6] This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Experimental Workflow for a Novel Hydrazide Compound

The evaluation of a new chemical entity like this compound should follow a systematic, tiered approach. This ensures a thorough characterization of its biological activity.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Assays & Mechanism of Action cluster_tertiary Advanced Characterization start Novel Hydrazide Compound (e.g., this compound) viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) start->viability_assay Treat various cell lines dose_response Dose-Response & IC50 Determination viability_assay->dose_response If cytotoxic apoptosis_assay Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) dose_response->apoptosis_assay cell_cycle Cell Cycle Analysis dose_response->cell_cycle ros_production Reactive Oxygen Species (ROS) Measurement dose_response->ros_production target_id Target Identification & Validation apoptosis_assay->target_id cell_cycle->target_id ros_production->target_id in_vivo In Vivo Efficacy & Toxicity Studies target_id->in_vivo

Figure 1: A tiered experimental workflow for evaluating the anticancer potential of a novel hydrazide compound.

Detailed Protocol: MTT Assay for Cell Viability

This protocol provides a step-by-step guide for performing an MTT assay to determine the effect of a test compound on the metabolic activity of cultured cells.

Materials and Reagents:

  • Cell Lines: Select appropriate cancer and/or non-cancerous cell lines.

  • Complete Cell Culture Medium: Specific to the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: this compound or other hydrazide derivatives, dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or DMSO.

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader.

Experimental Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and untreated control (medium only) wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation:

The cell viability is calculated as a percentage of the control (untreated or vehicle-treated cells).

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results can be plotted as a dose-response curve, with the concentration of the test compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.

Expected Outcomes and Data Representation

The cytotoxic effects of hydrazide derivatives can vary depending on the cell line and the specific chemical structure. For a novel compound like this compound, a pilot experiment across a range of concentrations is recommended to determine the effective dose range.

Parameter Recommendation Rationale
Cell Lines A panel of cancer and non-cancerous cell linesTo assess selectivity and broad-spectrum activity.
Compound Concentration Range 0.1 µM to 100 µM (logarithmic dilutions)To capture a full dose-response curve and determine the IC50.
Incubation Time 24, 48, and 72 hoursTo evaluate time-dependent effects on cell viability.
Controls Untreated, Vehicle (e.g., DMSO), Positive Control (e.g., Doxorubicin)To ensure the validity of the assay and provide a benchmark for activity.

Underlying Mechanism of Action: A Look at Related Compounds

While the specific mechanism of this compound is yet to be elucidated, studies on related hydrazide-hydrazone derivatives suggest several potential pathways through which they may exert their cytotoxic effects. These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).[2]

mechanism_of_action cluster_compound Hydrazide Compound cluster_cellular_effects Potential Cellular Effects cluster_outcome Outcome compound This compound apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle ros ROS Production compound->ros cell_death Cell Death apoptosis->cell_death cell_cycle->cell_death ros->cell_death

Figure 2: Potential mechanisms of action for a novel hydrazide compound leading to cell death.

Concluding Remarks

The evaluation of novel compounds like this compound for their effects on cell viability is a critical first step in the drug discovery pipeline. The protocols and workflow outlined in this application note provide a robust framework for conducting these initial studies. By employing standardized assays and a systematic approach, researchers can effectively screen and characterize the biological activity of new chemical entities, paving the way for the development of next-generation therapeutics. Further investigations into the precise molecular targets and mechanisms of action will be essential to fully realize the therapeutic potential of this promising class of compounds.

References

  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Assay for Testing the Biological Activity of 1,2-dibenzoyl-1-benzylhydrazine.
  • ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... | Download Scientific Diagram.
  • Grybaitė, B., Sapijanskaite-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Aiyelabola, T. O., et al. (2020). Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. Advances in Biological Chemistry, 10(02), 25-42.
  • PubMed. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • PubChem. (n.d.). 2-Amino-3-(4-hydroxyphenyl)propanoic acid;phenol.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assays.
  • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

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Troubleshooting & Optimization

troubleshooting 2-Amino-3-(4-hydroxyphenyl)propanehydrazide solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-3-(4-hydroxyphenyl)propanehydrazide

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our approach is rooted in first principles of physical chemistry to not only provide solutions but also to empower you with the causal understanding behind each step.

Frequently Asked Questions (FAQs)

FAQ 1: My this compound powder won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should consider?

This is the most common issue and it stems from the compound's molecular structure. This compound is a zwitterionic (or amphoteric) molecule.[1] It contains a basic amino group (-NH₂) and an acidic phenol group (-OH on the phenyl ring).

At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated amine and the negative charge on the deprotonated phenol will balance, resulting in a net neutral charge. Molecules often exhibit their lowest aqueous solubility at their pI because the strong intermolecular electrostatic attractions in the solid (crystal lattice) are not easily overcome by interactions with water.[2][3] Your neutral buffer is likely close to the compound's pI.

Initial Steps:

  • Mechanical Agitation: Ensure you have tried vigorous vortexing or sonication in an ultrasonic bath.

  • Gentle Warming: Warming the solution to 37-40°C can sometimes increase the rate of dissolution, but it may not be sufficient if the fundamental issue is pH.

  • Fundamental Re-evaluation: If the above fails, do not simply add more powder. The primary cause is thermodynamic, not kinetic. You must modify the chemistry of the solvent, specifically its pH.

FAQ 2: How can I use pH to systematically improve the solubility of this compound in aqueous solutions?

You can dramatically increase the solubility by adjusting the pH of your solvent to be at least 2 pH units away from the compound's pKa values. This strategy ensures the molecule is in a predominantly charged, salt form, which is much more polar and thus more soluble in water. The Henderson-Hasselbalch equation is the guiding principle for understanding this pH-dependent solubility.[4][5]

  • At Low pH (Acidic): By adding a dilute acid (e.g., HCl), you will protonate the basic amino group to form a positively charged ammonium salt (-NH₃⁺). The phenol group will remain neutral. The overall molecule will have a net positive charge, making it a soluble cation.

  • At High pH (Basic): By adding a dilute base (e.g., NaOH), you will deprotonate the acidic phenol group to form a negatively charged phenoxide ion (-O⁻). The amino group will remain neutral. The overall molecule will have a net negative charge, making it a soluble anion.

The diagram below illustrates the pH-dependent charge states of the molecule.

G cluster_low_ph Low pH (e.g., pH 2) cluster_pI Near Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 12) node_low Structure: R-NH₃⁺, Ph-OH Net Charge: Positive (+) Solubility: High node_pI Structure: R-NH₃⁺, Ph-O⁻ (Zwitterion) or R-NH₂, Ph-OH (Neutral) Net Charge: Zero (0) Solubility: LOWEST node_low->node_pI Increase pH node_high Structure: R-NH₂, Ph-O⁻ Net Charge: Negative (-) Solubility: High node_pI->node_high Increase pH

Caption: pH-dependent forms of this compound.

  • Choose Your Path: Decide whether an acidic or basic stock is more compatible with your final experiment.

  • Acidic Path:

    • To your weighed powder, add a small volume of sterile water.

    • Add 1N HCl dropwise while vortexing until the solid completely dissolves.

    • Once dissolved, add your primary buffer (e.g., PBS) to reach 90% of your final desired volume.

    • Carefully adjust the pH back to your target (e.g., 7.4) using 1N NaOH. Caution: Add the base slowly while vortexing vigorously to avoid localized high pH that could cause precipitation.

    • Bring the solution to the final volume with buffer/water.

  • Basic Path:

    • To your weighed powder, add a small volume of sterile water.

    • Add 1N NaOH dropwise while vortexing until the solid completely dissolves.

    • Once dissolved, add your primary buffer to reach 90% of your final volume.

    • Carefully adjust the pH back down using 1N HCl, again with vigorous mixing.

    • Bring the solution to the final volume.

  • Final Check: Always check the final pH of your stock solution. If any cloudiness appears during neutralization, your target concentration is too high for that final pH.

FAQ 3: I need to prepare a highly concentrated stock solution (e.g., >10 mM). Is an organic co-solvent a better approach?

Yes. For high concentrations, using an organic co-solvent is the standard and most reliable method.[6] The goal is to dissolve the compound in a pure organic solvent first, creating a concentrated stock that can then be diluted into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most common choice for its powerful solubilizing ability and miscibility with water.[7]

Co-SolventTypeTypical Stock Conc.Notes & Cautions
DMSO Polar Aprotic10-50 mMExcellent solubilizer. Keep final concentration in cell culture <0.5% to avoid toxicity.[8][9] Can permeate skin; wear gloves.[7]
DMF Polar Aprotic10-50 mMSimilar to DMSO, but generally more toxic. Use with caution in a fume hood.
Ethanol Polar Protic1-10 mMLess powerful than DMSO. Can be a better choice if DMSO interferes with an assay. May require gentle warming to dissolve.
  • Preparation: Use a sterile, dry glass vial or a low-protein-binding microcentrifuge tube.[7]

  • Calculation: Calculate the volume of DMSO needed to achieve your target stock concentration (e.g., for 10 mg of a 200 g/mol compound to make a 50 mM stock, you would need 1 mL of DMSO).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO directly to the vial containing the compound powder.

  • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. If needed, sonicate for 5-10 minutes in a room temperature water bath until the solution is perfectly clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[8]

FAQ 4: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. How can I prevent this?

This is a classic problem called "precipitation upon dilution." It occurs because when you add the DMSO stock to the aqueous buffer, the overall solvent environment abruptly becomes much more polar (mostly water), and it can no longer support the high concentration of your relatively hydrophobic compound.[10] The key is to manage this transition carefully.

Follow this troubleshooting workflow:

G start Precipitation Observed Upon Dilution check_conc Is the final compound concentration too high? start->check_conc check_dmso Is the final DMSO concentration <1%? check_conc->check_dmso No sol_lower_conc SOLUTION: Lower the final concentration. Test a dose-response curve. check_conc->sol_lower_conc Yes check_dilution How was the dilution performed? check_dmso->check_dilution Yes sol_increase_dmso SOLUTION: Increase final DMSO % slightly (if assay permits). check_dmso->sol_increase_dmso No check_buffer Consider Buffer Composition check_dilution->check_buffer Dilution method is optimal sol_direct_add Add stock dropwise to buffer while vortexing vigorously. check_dilution->sol_direct_add sol_buffer_change SOLUTION: Try a different buffer system or lower salt concentration. check_buffer->sol_buffer_change sol_serial_dilute SOLUTION: Perform serial dilutions. (e.g., DMSO stock -> Media w/ 10% DMSO -> Final Media) sol_direct_add->sol_serial_dilute If still fails

Caption: Troubleshooting workflow for precipitation upon dilution.

Key Actionable Steps:

  • Reduce Final Concentration: You may be exceeding the compound's thermodynamic solubility limit in the final buffer system. The simplest fix is to work at a lower final concentration.

  • Serial Dilution: Avoid a large one-step dilution (e.g., 1:1000). Instead, perform an intermediate dilution step. For example, dilute your 50 mM DMSO stock 1:10 into pure DMSO or a 50:50 DMSO:buffer mix first, then perform the final dilution into the aqueous buffer. This provides a gentler transition in solvent polarity.

  • Improve Mixing: Add the DMSO stock drop-by-drop directly into your aqueous buffer while the buffer is being vortexed or stirred rapidly. This prevents the formation of localized, highly concentrated pockets of compound that can seed precipitation.

FAQ 5: I have tried pH and co-solvents, but I still require higher aqueous solubility without using excessive DMSO. Are there any advanced formulation strategies?

Yes. When conventional methods are insufficient, you can use formulation excipients to create more sophisticated delivery systems. The most common and effective approach for research applications is complexation with cyclodextrins.

Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[11] The hydrophobic part of your compound can insert itself into this cavity, forming an "inclusion complex."[12][13] This complex effectively shields the non-polar part of your molecule from water, dramatically increasing its apparent aqueous solubility.[14]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[15]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require stirring for some time to fully dissolve.

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Promote Complexation: Mix the solution overnight at room temperature or 4°C with constant stirring or shaking. Sonication can also accelerate the process.

  • Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any small amount of undissolved material.

  • Quantify: Carefully collect the supernatant. The concentration of the dissolved compound in this clear solution should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC) to confirm the final, enhanced solubility.

This cyclodextrin complex solution can often be diluted further into aqueous buffers with a much lower risk of precipitation compared to DMSO-based stocks.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • AAT Bioquest. (2021, June 10). Are zwitterions soluble in water?
  • Avdeef, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9.
  • Wikipedia. (n.d.). Cosolvent.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • PubMed Central (PMC). (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
  • ResearchGate. (2025, August 6). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
  • Wikipedia. (n.d.). Zwitterion.

Sources

Technical Support Center: Purification of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, a key intermediate for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification from synthetic byproducts. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.

Introduction to the Purification Challenge

This compound, also known as L-tyrosine hydrazide, is a valuable building block in medicinal chemistry and peptide synthesis.[1][2] Its synthesis, typically achieved through the hydrazinolysis of an L-tyrosine ester, can yield a mixture of the desired product along with unreacted starting materials and various side products. The structural similarity between the target molecule and these impurities often complicates purification, necessitating a well-designed strategy to achieve high purity. This guide will walk you through the identification of potential byproducts and provide robust protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

A1: The most prevalent and straightforward synthesis involves the reaction of an L-tyrosine ester (e.g., L-tyrosine methyl or ethyl ester) with hydrazine hydrate in a suitable solvent like methanol or ethanol.[3] While this reaction is generally efficient, several byproducts can arise, complicating the purification process.

Major Potential Byproducts:

  • Unreacted L-tyrosine ester: Incomplete reaction will leave residual starting ester in the crude product.

  • Excess Hydrazine Hydrate: As hydrazine hydrate is often used in excess to drive the reaction to completion, it is a common impurity that needs to be removed.

  • 2,5-Diketopiperazine (Tyrosine Anhydride): Amino acid esters have a propensity to undergo intermolecular cyclization, especially under thermal conditions, to form a stable six-membered ring called a diketopiperazine.[4] This is a significant potential byproduct in this synthesis.

  • Oxidation Products: The phenolic hydroxyl group and the hydrazide moiety are susceptible to oxidation, which can lead to colored impurities.

Byproduct_Formation cluster_reactants Reactants cluster_products Reaction Mixture L-Tyrosine Ester L-Tyrosine Ester Target Product 2-Amino-3-(4-hydroxyphenyl) propanehydrazide L-Tyrosine Ester->Target Product Hydrazinolysis Byproduct1 Unreacted L-Tyrosine Ester L-Tyrosine Ester->Byproduct1 Incomplete Reaction Byproduct3 2,5-Diketopiperazine L-Tyrosine Ester->Byproduct3 Dimerization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Target Product Byproduct2 Excess Hydrazine Hydrate Hydrazine Hydrate->Byproduct2 Excess Reagent Byproduct4 Oxidation Products Target Product->Byproduct4 Oxidation

Q2: My crude product is a sticky oil instead of a solid. How can I induce crystallization?

A2: The presence of excess hydrazine hydrate or solvent can result in an oily crude product. Here are several techniques to induce crystallization:

  • Trituration: Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes). Stir the mixture vigorously. This will wash away soluble impurities and often encourages the product to solidify.

  • Solvent Removal: Ensure all solvent and excess hydrazine hydrate are removed under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove residual hydrazine hydrate.

  • Seed Crystals: If you have a small amount of pure, solid product, adding a tiny crystal to the oil can initiate crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound when hot but not when cold, while the impurities should be either soluble at all temperatures or insoluble at all temperatures. Given the polar nature of this compound (presence of amino, hydroxyl, and hydrazide groups), polar protic solvents are a good starting point.

Solvent/Solvent System Rationale Troubleshooting Tips
Ethanol or Methanol The polar nature of alcohols can effectively dissolve the target compound at elevated temperatures.If the compound is too soluble even at low temperatures, consider a solvent mixture.
Ethanol/Water Adding water as an anti-solvent to an ethanol solution can effectively induce crystallization.Add water dropwise to the hot ethanol solution until turbidity persists, then clarify with a few drops of ethanol before cooling.
Ethyl Acetate/Hexane A more moderately polar system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until cloudy.This is useful if the product is contaminated with less polar impurities.

Q4: I'm having trouble separating the product from the unreacted starting ester by chromatography. What conditions should I try?

A4: Both the starting ester and the product are polar, but the hydrazide is generally more polar due to the additional N-H bonds available for hydrogen bonding. This difference in polarity can be exploited for chromatographic separation.

Thin-Layer Chromatography (TLC) for Method Development:

  • Stationary Phase: Silica gel 60 F254 plates are a standard choice.

  • Mobile Phase: Start with a moderately polar mobile phase and adjust the polarity as needed. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 DCM:MeOH). Increase the proportion of methanol to increase the polarity and move the spots further up the plate. Adding a small amount of a basic modifier like triethylamine (0.5-1%) can improve peak shape for amines.

  • Visualization:

    • UV light (254 nm): The aromatic ring in both the starting material and product will allow for visualization under UV light.[5]

    • Iodine Chamber: Both compounds should stain brown in an iodine chamber.[5]

    • Ninhydrin Stain: The primary amino group on both molecules will react with ninhydrin upon heating to produce a characteristic purple spot.[6]

Flash Column Chromatography:

Once you have a good separation on TLC (Rf of the product around 0.2-0.3), you can scale up to flash column chromatography using the same mobile phase.

TLC_Troubleshooting Start Develop TLC Spots_Too_Low Spots are at the baseline (Rf ~ 0) Start->Spots_Too_Low Spots_Too_High Spots are at the solvent front (Rf ~ 1) Start->Spots_Too_High Good_Separation Good Separation (Rf_product ~ 0.2-0.3) Start->Good_Separation Increase_Polarity Increase Mobile Phase Polarity (e.g., add more Methanol) Spots_Too_Low->Increase_Polarity Yes Decrease_Polarity Decrease Mobile Phase Polarity (e.g., add more Dichloromethane) Spots_Too_High->Decrease_Polarity Yes Increase_Polarity->Start Re-run TLC Decrease_Polarity->Start Re-run TLC

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing purity.[7]

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 275 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the compound and can reveal the presence of impurities if they are present in significant amounts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase the reaction time or temperature. Use a larger excess of hydrazine hydrate. Ensure your starting ester is of high purity.
Product loss during workup/purification.Optimize extraction and recrystallization procedures. Use a minimal amount of hot solvent for recrystallization.
Product is colored (yellow/brown) Oxidation of the phenol or hydrazide moiety.Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Presence of colored impurities.Treat a solution of the crude product with activated charcoal before recrystallization.
Multiple spots on TLC after purification Inefficient purification.Re-purify using a different method (e.g., if recrystallization failed, try column chromatography).
Product decomposition on silica gel.If you suspect decomposition, you can try using alumina for chromatography or deactivating the silica gel with triethylamine.
Broad peaks in HPLC Poor choice of mobile phase or column.Optimize the mobile phase pH and organic modifier. Ensure the column is in good condition.
Sample overload.Inject a smaller amount of the sample.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of L-tyrosine methyl ester hydrochloride (1.0 eq) in methanol (10 mL per gram of ester), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add hydrazine hydrate (5-10 eq) to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be taken directly to the purification step.

Protocol 2: Purification by Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

  • L-Tyrosine hydrazide is a versatile compound known for its significant role in biochemical research and pharmaceutical applications. (URL: [Link])

  • Amino acid hydrazides. (URL: )
  • 2-Amino-3-(4-hydroxyphenyl)propanal | C9H11NO2 | CID 3386234 - PubChem. (URL: [Link])

  • Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. (URL: [Link])

  • Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC. (URL: [Link])

  • pKa Data Compiled by R. Williams. (URL: [Link])

  • 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide - PubChem. (URL: [Link])

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (URL: [Link])

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (URL: [Link])

  • Normal-phase vs. Reversed-phase Chromatography. (URL: [Link])

  • Reactions of Amino Acids: Hydrogenolysis: Videos & Practice Problems - Pearson. (URL: [Link])

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. (URL: [Link])

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed. (URL: [Link])

  • TLC Visualization Reagents - EPFL. (URL: [Link])

  • RSC Advances. (URL: [Link])

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (URL: [Link])

  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation | Request PDF. (URL: [Link])

  • 25.5: Reactions of Amino Acids - Chemistry LibreTexts. (URL: [Link])

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. (URL: [Link])

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Technical Support Center: Stability of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Amino-3-(4-hydroxyphenyl)propanehydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges encountered when working with this molecule in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule's Vulnerabilities

This compound possesses three key functional groups that are susceptible to degradation in solution: a hydrazide moiety, a phenolic hydroxyl group, and a primary amine. The stability of this compound is therefore critically dependent on the solution's properties, including its pH, the presence of oxygen and metal ions, and exposure to light. Understanding the interplay of these factors is paramount to mitigating degradation and obtaining reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathways are hydrolysis of the hydrazide group and oxidation of the phenolic hydroxyl group. The hydrazide moiety is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and hydrazine. The phenolic group, particularly in the presence of oxygen and metal ions, can be oxidized to form quinone-type structures, which may further react or polymerize.

Q2: How does pH affect the stability of the solution?

A2: The pH of the solution is a critical determinant of stability. Generally, hydrazides exhibit increased stability as the pH approaches neutrality.[1][2] In acidic conditions, the hydrazide linkage can undergo rapid hydrolysis. Conversely, in alkaline conditions, the phenolic hydroxyl group is deprotonated to a phenoxide ion, which is significantly more susceptible to oxidation. Therefore, maintaining a pH range of approximately 6.0-7.5 is recommended for optimal stability.

Q3: I've observed a color change in my solution, from colorless to a yellowish or brownish tint. What does this indicate?

A3: A color change, particularly the development of a yellow or brown hue, is a strong indicator of the oxidation of the phenolic group to form colored quinone-like species. This process is often accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.

Q4: Can I store prepared solutions of this compound?

A4: For best results, it is strongly recommended to prepare solutions fresh before each experiment. If short-term storage is unavoidable, solutions should be stored at 2-8°C, protected from light, and in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Long-term storage of solutions is not advised due to the inherent risk of degradation.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound solutions.

Observed Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent assay results. Degradation of the parent compound due to hydrolysis or oxidation.1. Prepare fresh solutions for each experiment. 2. Verify the pH of your buffer system. 3. De-gas buffers to remove dissolved oxygen. 4. Consider adding a chelating agent like EDTA to sequester metal ions.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.[3] 2. Implement the preventative measures outlined in this guide to minimize degradation.
Precipitation or cloudiness in the solution. Formation of insoluble degradation products (e.g., polymers from quinone species) or poor solubility at the working concentration and pH.1. Confirm the solubility of the compound in your chosen buffer system. 2. If degradation is suspected, prepare a fresh solution and store it under optimized conditions (refrigerated, protected from light, inert atmosphere).

Experimental Protocols: Best Practices for Solution Preparation and Handling

Adherence to rigorous preparation and handling protocols is essential for maintaining the stability of this compound solutions.

Protocol 1: Preparation of a Stock Solution
  • Solvent Selection: Whenever possible, use de-gassed, high-purity water or an appropriate buffer. If an organic co-solvent is necessary, use DMSO or ethanol at the lowest effective concentration.

  • Weighing: Weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Add the de-gassed solvent to the vial and gently vortex or sonicate until the compound is fully dissolved. Avoid vigorous shaking, which can introduce atmospheric oxygen.

  • Inert Atmosphere: For optimal stability, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Storage: If immediate use is not possible, store the stock solution at 2-8°C, protected from light. Use within 24 hours.

Protocol 2: Stability Assessment Using RP-HPLC

This protocol outlines a stability-indicating method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the degradation of the compound over time.[4]

  • Sample Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the RP-HPLC system to obtain the initial chromatogram and peak area of the parent compound.

  • Incubation: Store the solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. The percentage of the remaining parent compound can be calculated relative to the T=0 time point. The appearance and increase of new peaks will indicate the formation of degradation products.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways

Figure 1: Potential Degradation Pathways A This compound B Hydrolysis Products (Carboxylic Acid + Hydrazine) A->B H+ or OH- C Oxidation Products (Quinone Species) A->C O2, Metal Ions, Light D Further Degradation/Polymerization C->D

Caption: Potential degradation pathways for this compound.

Workflow for Stability Assessment

Figure 2: Workflow for Stability Assessment prep Prepare Fresh Solution t0 T=0 HPLC Analysis (Establish Baseline) prep->t0 incubate Incubate Under Test Conditions (e.g., 37°C, ambient light) t0->incubate tx Time-Point HPLC Analysis (e.g., T=1, 2, 4, 8, 24h) incubate->tx data Data Analysis (Quantify Parent Peak & Degradants) tx->data conclusion Determine Stability Profile data->conclusion

Caption: Recommended workflow for assessing the stability of the compound in solution.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]

  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • PMC - PubMed Central. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

  • AGC Biologics. (2024). Analytical, Formulation & Stability. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. (n.d.). Degradation of phenolic compounds in synthetic solutions by MetZyme® laccase. [Link]

  • PMC - PubMed Central. (2021). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. [Link]

  • PMC - NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • PubChem. (n.d.). 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link]

  • PMC - NIH. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]

  • SpringerLink. (2022). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. [Link]

  • PMC - NIH. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. [Link]

  • PubMed. (n.d.). Sonolysis of natural phenolic compounds in aqueous solutions: degradation pathways and biodegradability. [Link]

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Technical Support Center: 2-Amino-3-(4-hydroxyphenyl)propanehydrazide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3-(4-hydroxyphenyl)propanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during experiments with this versatile molecule. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is this compound and what are its primary applications?

    • What are the key structural features that influence its reactivity and stability?

    • What are the recommended storage conditions for this compound?

  • Synthesis and Purification Troubleshooting Guide

    • Problem: Low yield during the synthesis from L-tyrosine.

    • Problem: Product discoloration (turning brown or pink) during synthesis or purification.

    • Problem: Difficulty in purifying the final product.

  • Stability and Degradation Troubleshooting Guide

    • Problem: The compound degrades upon storage or in solution.

    • Problem: Inconsistent results in biological assays.

  • Analytical Troubleshooting Guide (HPLC)

    • Problem: Tailing peaks for the compound during RP-HPLC analysis.

    • Problem: Shifting retention times in consecutive HPLC runs.

    • Problem: Appearance of unexpected peaks in the chromatogram upon sample aging.

  • Experimental Protocols

    • Protocol 1: Synthesis of this compound from L-Tyrosine.

    • Protocol 2: General Forced Degradation Study for Stability Assessment.

  • References

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as L-tyrosine hydrazide, is a derivative of the amino acid L-tyrosine.[1] Its structure incorporates a reactive hydrazide functional group, a primary amine, and a phenolic ring, making it a valuable building block in medicinal chemistry and drug development.

Primary Applications Include:

  • Peptide Synthesis: It serves as a precursor for creating peptide hydrazides, which are important intermediates for producing peptide thioesters used in solid-phase peptide synthesis (SPPS).[2]

  • Antimicrobial and Anticancer Research: The core structure is found in various derivatives that have been investigated for their potential as antimicrobial and anticancer agents.[3][4][5] The ability to readily form hydrazones with various aldehydes and ketones allows for the creation of diverse chemical libraries for screening.

  • Bioconjugation: The hydrazide group can be used for bioconjugation, linking the molecule to other biomolecules.

Q2: What are the key structural features that influence its reactivity and stability?

The experimental behavior of this compound is governed by three key functional groups:

  • Phenolic Hydroxyl Group: The 4-hydroxyphenyl moiety is susceptible to oxidation, especially in the presence of oxygen, metal ions, or high pH, which can lead to the formation of colored quinone-type byproducts. This is a primary cause of sample discoloration.

  • Hydrazide Group: This is a strong nucleophile and readily reacts with aldehydes and ketones to form hydrazones. It is also susceptible to oxidation and can be hydrolyzed under strong acidic or basic conditions.

  • Primary Amino Group: The alpha-amino group is basic and can react with various electrophiles. Its presence, along with the carboxylic acid-derived hydrazide, can lead to zwitterionic character, influencing solubility.

Logical Relationship of Functional Groups and Instability

Compound This compound Phenol Phenolic -OH Group Compound->Phenol Hydrazide Hydrazide (-CONHNH2) Group Compound->Hydrazide Amine α-Amino (-NH2) Group Compound->Amine Oxidation Oxidation (Air, Metal Ions, High pH) Phenol->Oxidation leads to Hydrazide->Oxidation leads to Hydrolysis Hydrolysis (Strong Acid/Base) Hydrazide->Hydrolysis leads to SideReactions Side Reactions (e.g., with Carbonyls) Hydrazide->SideReactions prone to Amine->SideReactions prone to Discoloration Discoloration Oxidation->Discoloration causes Degradation Degradation Hydrolysis->Degradation causes Impurities Impurities SideReactions->Impurities forms

Caption: Key functional groups and their associated degradation pathways.

Q3: What are the recommended storage conditions for this compound?

Given its sensitivity to oxidation, the following storage conditions are recommended:

  • Solid Form: Store as a solid powder at 4°C, protected from light, and preferably under an inert atmosphere (nitrogen or argon).[6]

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents and store at -80°C for short periods.[6] DMSO solutions can be particularly prone to degradation and should be handled with care.

Synthesis and Purification Troubleshooting Guide

Problem: Low yield during the synthesis from L-tyrosine.

The most common synthesis route involves a two-step process: esterification of L-tyrosine followed by hydrazinolysis.[1] Pitfalls can occur at either stage.

Potential Cause Explanation Recommended Solution
Incomplete Esterification The reaction of L-tyrosine with thionyl chloride in methanol to form the methyl ester may not go to completion. Thionyl chloride is moisture-sensitive.Ensure all glassware is oven-dried and use anhydrous methanol. Monitor the reaction by TLC until the starting material is fully consumed.
Loss during Workup The amino acid ester hydrochloride can be partially soluble in the organic solvents used for washing, leading to loss of product.Minimize the volume of washing solvents. Ensure the pH is appropriate to maintain the product in its salt form during extraction.
Inefficient Hydrazinolysis The reaction between the methyl ester and hydrazine hydrate may be slow or incomplete.Use a sufficient excess of hydrazine hydrate (e.g., 5-10 equivalents). The reaction may require extended stirring at room temperature or gentle heating. Monitor progress by TLC.
Side Reactions The free amino group could potentially undergo side reactions, although this is less common under standard hydrazinolysis conditions.Maintain the recommended reaction temperature. Overheating can lead to decomposition or side reactions.

Problem: Product discoloration (turning brown or pink) during synthesis or purification.

This is almost always due to the oxidation of the phenol group.

Potential Cause Explanation Recommended Solution
Aerial Oxidation The phenolic ring is highly susceptible to oxidation, especially at neutral or basic pH, forming colored quinone-like structures.Perform the reaction and workup under an inert atmosphere (nitrogen or argon). Use solvents that have been degassed by sparging with nitrogen.
Metal Ion Contamination Trace metal ions can catalyze the oxidation of phenols.Use high-purity reagents and solvents. If metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA during workup.
Basic Conditions Deprotonation of the phenol under basic conditions makes it more susceptible to oxidation.If basic conditions are required, keep the exposure time to a minimum and maintain an inert atmosphere. Neutralize the solution as soon as possible.

Problem: Difficulty in purifying the final product.

The compound's polarity and potential for zwitterionic character can make purification challenging.

Potential Cause Explanation Recommended Solution
High Polarity The compound is highly polar and may not behave well on standard silica gel chromatography.Recrystallization: This is often the most effective method. Try solvent systems like methanol/diethyl ether, ethanol/water, or isopropanol. Preparative HPLC: If impurities are difficult to remove by recrystallization, preparative reverse-phase HPLC is a viable alternative.
Presence of Hydrazine Excess hydrazine hydrate from the synthesis can be difficult to remove.Co-evaporate the crude product with a high-boiling point solvent like toluene to azeotropically remove residual hydrazine.
Formation of Hydrazones If acetone or other carbonyl-containing solvents are used during workup, the hydrazide can react to form hydrazone impurities.Avoid using acetone for drying glassware or in any purification steps. Use non-carbonyl solvents like ethyl acetate, methanol, or isopropanol.

Stability and Degradation Troubleshooting Guide

Problem: The compound degrades upon storage or in solution.

Degradation is typically due to oxidation or hydrolysis. Understanding these pathways is key to mitigating the issue.

Workflow for Investigating Degradation

Start Observe Degradation (e.g., color change, new HPLC peaks) Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Analyze Analyze Stressed Samples by HPLC-UV/MS Forced_Degradation->Analyze Identify Identify Degradation Products (Compare retention times and mass spectra) Analyze->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Mitigate Implement Mitigation Strategies (e.g., adjust pH, add antioxidant, protect from light) Pathway->Mitigate

Caption: A systematic approach to identifying and mitigating compound degradation.

Degradation Pathway Conditions Likely Products Mitigation Strategy
Oxidation Exposure to air, metal ions, high pH, oxidizing agents (e.g., H₂O₂)Quinone-type structures, dimers, N-N coupled products.Store under inert gas, use degassed solvents, add antioxidants (e.g., ascorbic acid, sodium metabisulfite), avoid high pH.
Acid Hydrolysis Low pH (e.g., < 2)L-tyrosine and hydrazine.Maintain pH in the range of 3-6 for aqueous solutions. Use buffered solutions for experiments.
Base Hydrolysis High pH (e.g., > 10)L-tyrosine and hydrazine.Avoid strongly basic conditions. If necessary, minimize exposure time and temperature.
Photodegradation Exposure to UV lightComplex mixture of radical-mediated degradation products.Store compound and solutions in amber vials or protect from light.

Problem: Inconsistent results in biological assays.

This is often a downstream effect of compound instability.

  • Root Cause: If the compound degrades in the assay buffer (which is often at physiological pH ~7.4), the effective concentration of the active compound decreases over the course of the experiment. The degradation products themselves could also interfere with the assay.

  • Solution:

    • Assess Stability in Assay Media: Incubate the compound in the assay buffer for the duration of the experiment. Analyze samples at different time points by HPLC to quantify the remaining parent compound.

    • Modify Assay Protocol: If degradation is significant, consider shortening the incubation time or preparing the compound solution immediately before addition to the assay.

    • Use Freshly Prepared Solutions: Always use freshly prepared stock solutions for each experiment to avoid variability from degraded stock.

Analytical Troubleshooting Guide (HPLC)

A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for accurately quantifying this compound and its impurities.[7][8]

Problem: Tailing peaks for the compound during RP-HPLC analysis.

Peak tailing is a common issue for basic compounds like this one.

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The basic amino group interacts with acidic residual silanol groups on the C18 column, causing peak tailing.Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an acid like trifluoroacetic acid (TFA) or formic acid. This protonates the amine, minimizing interaction with silanols. Add a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (~0.1%), to the mobile phase. TEA will preferentially bind to the active silanol sites. Use a Modern Column: Employ a base-deactivated column or one with end-capping technology designed to shield silanols.
Column Overload Injecting too much sample can saturate the stationary phase, leading to tailing.Reduce the injection volume or dilute the sample.

Problem: Shifting retention times in consecutive HPLC runs.

Retention time instability compromises data reliability.

Potential Cause Explanation Recommended Solution
Inadequate Column Equilibration The column is not fully equilibrated with the mobile phase between runs, especially in gradient elution.Increase the equilibration time at the end of each gradient run to ensure the column returns to the initial conditions.
Mobile Phase pH Fluctuation The retention of this ionizable compound is highly sensitive to pH. Small changes in buffer composition can alter retention.Ensure the mobile phase buffer has sufficient capacity (typically >10 mM) and is well-mixed. Prepare fresh mobile phase daily.
Temperature Variation Column temperature affects retention time. Fluctuations in ambient lab temperature can cause drift.Use a column oven to maintain a constant and controlled temperature (e.g., 30-40 °C).

Problem: Appearance of unexpected peaks in the chromatogram upon sample aging.

This indicates sample degradation in the autosampler or on the benchtop.

  • Root Cause: As discussed in the stability section, the compound can degrade in solution. The autosampler vial is a common place for this to occur, especially if the run sequence is long.

  • Solution:

    • Use a Cooled Autosampler: Set the autosampler temperature to a low value (e.g., 4-10 °C) to slow down degradation.

    • Limit Sample Residence Time: Prepare smaller batches of samples and run shorter sequences if possible.

    • Analyze a Control: Inject a freshly prepared standard at the beginning and end of a long sequence to assess the extent of degradation over time.

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Tyrosine

This protocol is adapted from established methods for the synthesis of amino acid hydrazides.[1]

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

  • Suspend L-tyrosine (1 equivalent) in anhydrous methanol in an oven-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours. The suspension should become a clear solution.

  • Monitor the reaction by TLC (e.g., in dichloromethane:methanol 9:1) to confirm the consumption of L-tyrosine.

  • Remove the solvent under reduced pressure to obtain the crude L-tyrosine methyl ester hydrochloride as a white solid. This can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude L-tyrosine methyl ester hydrochloride (1 equivalent) in methanol.

  • To the stirred solution, add hydrazine hydrate (5-10 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 24-48 hours at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess hydrazine hydrate under reduced pressure (co-evaporation with toluene can aid in removing the final traces of hydrazine).

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Protocol 2: General Forced Degradation Study for Stability Assessment

This protocol provides a framework for investigating the stability of the compound under various stress conditions, as recommended by ICH guidelines.[9][10][11]

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Withdraw aliquots at time points and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 60 °C. Also, heat a solution of the compound at 60 °C. Sample at time points for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber.[12] Analyze a control sample protected from light in parallel.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify and quantify degradation products.

References

  • Kudelko, A., Zieliński, W., & Ejsmont, K. (2011). A convenient synthesis of enantiopure 1,2,4-triazole and 1,3,4-oxadiazole derivatives containing the amino acid moiety. Tetrahedron, 67(40), 7838-7845.
  • Hoffmann-La Roche. (1962). Amino acid hydrazides.
  • Science.gov. Stability-Indicating HPLC Method: Topics by Science.gov. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Biondini, L., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(8), 644-650.
  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2018). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • International Journal of Pharma and Bio Sciences. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ResearchGate. (2015). 2-Amino-3-hydroxy-N′-[(2,3,4-trihydroxyphenyl) methyl] propanehydrazide hydrochloride (benserazide). Retrieved from [Link]

  • Google Patents. Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]

  • Google Patents. Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane.
  • SciSpace. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. Retrieved from [Link]

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Technical Support Center: (S)-2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (S)-2-Amino-3-(4-hydroxyphenyl)propanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this chiral molecule. Here, we synthesize technical protocols with field-proven insights to help you enhance the chemical and enantiomeric purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is (S)-2-Amino-3-(4-hydroxyphenyl)propanehydrazide and why is its purity crucial?

(S)-2-Amino-3-(4-hydroxyphenyl)propanehydrazide is a chiral hydrazide derivative of L-tyrosine, an essential amino acid.[1][2][3] As a chiral molecule, it exists in two non-superimposable mirror-image forms called enantiomers.[4] In pharmaceutical and biological research, often only one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be inactive or even cause harmful side effects.[4] Therefore, achieving high chemical and, critically, high enantiomeric purity is paramount for accurate biological data, safety, and regulatory compliance.

Q2: What is the difference between chemical purity and chiral (enantiomeric) purity?

Chemical purity refers to the absence of any chemical species other than the desired compound. These can include starting materials, reagents, byproducts, or degradation products.

Chiral purity, often expressed as enantiomeric excess (%ee), measures the degree to which one enantiomer is present in a mixture relative to the other.[5][6] A sample can be 100% chemically pure (containing only 2-Amino-3-(4-hydroxyphenyl)propanehydrazide) but be a 50:50 mixture of (S) and (R) enantiomers, making it chirally impure (a racemic mixture).

Q3: What are the most common impurities I might encounter during the synthesis of this compound?

The synthesis of hydrazides can introduce several predictable impurities. Based on the reactivity of the functional groups, you should be vigilant for the following:

Impurity TypePotential Origin
Unreacted Starting Materials Incomplete reaction. For instance, residual L-tyrosine ester if the synthesis proceeds via hydrazinolysis.
Di-substituted Hydrazides A second molecule of the acyl donor reacting with the newly formed hydrazide.[7]
Hydrazones Reaction of the hydrazide product with any stray carbonyl compounds (e.g., acetone from glassware cleaning).[7][8]
(R)-enantiomer Racemization of the chiral center during synthesis, often induced by harsh pH or high temperatures, or use of a non-enantiopure starting material.
Degradation Products Hydrolysis of the hydrazide back to the carboxylic acid, or oxidation of the phenol group.[9][10]

Q4: Which analytical techniques are best for assessing the purity of my compound?

A multi-pronged approach is recommended:

  • For Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a standard achiral column (like a C18) is the workhorse for separating the target compound from most process-related impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and detection of impurities.

  • For Chiral (Enantiomeric) Purity: Chiral HPLC is the primary and most accurate technique used in the pharmaceutical industry.[4][5][6][11] It uses a chiral stationary phase (CSP) to physically separate the (S) and (R) enantiomers.[6][12] Other methods include polarimetry, which measures the rotation of polarized light, though it is less accurate than chromatography.[4][5][12]

Troubleshooting Guide: Enhancing Purity

This section addresses specific issues you may encounter during the purification process.

Issue 1: My final product has low chemical purity as determined by achiral HPLC or NMR.

Potential Cause: This typically points to residual starting materials or the formation of side products during the reaction. The polar nature of the amino, hydrazide, and phenol groups can make purification challenging.

Solution: Sequential Purification Strategy

A combination of extraction and recrystallization or chromatography is often necessary.

Workflow for Improving Chemical Purity

start Crude Solid Product wash Wash with a non-polar solvent (e.g., cold diethyl ether or hexane) to remove non-polar impurities. start->wash recrystallize Recrystallization wash->recrystallize If compound is crystalline chromatography Column Chromatography wash->chromatography If compound is oily or recrystallization fails analyze Analyze Purity (TLC, HPLC, NMR) recrystallize->analyze chromatography->analyze pure High Purity Product analyze->pure Purity > 98% fail Purity Still Low analyze->fail Purity < 98% fail->chromatography Try chromatography

Caption: Workflow for enhancing chemical purity.

Protocol 1: Recrystallization of (S)-2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Recrystallization is effective for removing impurities with different solubility profiles than the target compound.[7][13]

Step 1: Solvent Screening

  • Test the solubility of a small amount of crude material in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility when hot.[7]

  • Recommended Solvents to Screen: Ethanol, Methanol, Acetonitrile, or mixtures like Ethanol/Water.[7][9][14]

Step 2: Recrystallization Procedure

  • Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

  • Analyze the purity of the crystals and the mother liquor to assess the efficiency of the purification.

Issue 2: My chemical purity is high, but chiral HPLC shows the presence of the unwanted (R)-enantiomer.

Potential Cause: The chiral center may have partially racemized during the synthesis or a previous purification step (e.g., exposure to strong acid or base).

Solution: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for both analyzing and separating enantiomers.[4][12] Success is highly dependent on finding the right combination of a chiral stationary phase (CSP) and mobile phase.

Decision Tree for Chiral Method Development

start Need to separate (S) and (R) enantiomers screen_csp Screen CSPs (Polysaccharide, Crown Ether, Cyclofructan-based) start->screen_csp no_sep No Separation screen_csp->no_sep Try different CSP type partial_sep Partial Separation screen_csp->partial_sep baseline_sep Baseline Separation screen_csp->baseline_sep optimize Optimize Mobile Phase (Solvent ratio, additives, flow rate, temperature) partial_sep->optimize final Validated Method for Preparative Separation baseline_sep->final optimize->baseline_sep

Caption: Decision tree for chiral HPLC method development.

Protocol 2: Chiral HPLC Method Development
  • Select a Chiral Stationary Phase (CSP): The choice of column is the most critical factor.[15] For a primary amine like the target compound, several CSPs are suitable starting points.

    • Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®): These are broadly selective and a good first choice.[15][16]

    • Crown Ether-based CSPs: These are specifically efficient for separating primary amines.[16]

    • Cyclofructan-based CSPs: These have also shown high success rates in separating primary amines.[16][17]

  • Initial Screening:

    • Prepare a sample of your compound (approx. 1 mg/mL) in the mobile phase.[5]

    • Begin with a simple mobile phase, such as a mixture of an alkane (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol) for normal-phase chromatography, or acetonitrile/methanol for polar organic mode.[16][17]

  • Optimization: If you observe partial or no separation, systematically adjust the parameters.

ParameterActionRationale
Mobile Phase Ratio Vary the ratio of strong solvent (alcohol) to weak solvent (hexane).Affects retention time and can significantly impact selectivity.
Additives Add a small amount (0.1%) of a basic additive like triethylamine (TEA) or an acidic additive like trifluoroacetic acid (TFA).For basic amines, TEA can reduce peak tailing by masking residual silanols on the stationary phase.[16]
Temperature Adjust the column temperature (e.g., from 15°C to 40°C).Can affect the kinetics of the chiral recognition process and improve resolution.[5]
Flow Rate Decrease the flow rate.Increases the interaction time between the analyte and the CSP, which can improve resolution at the cost of longer run times.

Once an analytical method provides baseline separation, it can be scaled up to preparative chiral HPLC to isolate the desired (S)-enantiomer in high purity.

Issue 3: My compound appears to be degrading during purification or storage.

Potential Cause: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light, air (oxygen), or trace metals. The hydrazide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions.

Solutions:

  • Minimize Exposure to Air and Light: Purify and handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. Store the final product in amber vials to protect it from light.

  • Control pH: During aqueous extractions or chromatography, use buffered solutions to maintain a neutral or slightly acidic pH to minimize hydrolysis.

  • Use High-Purity Solvents: Ensure that all solvents are free from peroxides and metal contaminants that could catalyze degradation.

  • Storage Conditions: Store the purified, solid compound at low temperatures (e.g., -20°C) under an inert atmosphere.[2] For solutions, use freshly prepared solvents and store frozen.[2]

By systematically addressing potential sources of both chemical and chiral impurities, you can confidently improve the purity of your (S)-2-Amino-3-(4-hydroxyphenyl)propanehydrazide, ensuring the integrity and reliability of your subsequent research.

References
  • What Is Chiral Purity And How To Perform: Learn In 3 Minutes. (2025). PharmaGuru. Available from: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. Available from: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Authoritative Source. Available from: [Link]

  • Measuring Chiral Purity. (n.d.). OpenOChem Learn. Available from: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Nature Portfolio. Available from: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Available from: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH. Available from: [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025). RSC Advances. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Available from: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Available from: [Link]

  • How to purify hydrazone? (2020). ResearchGate. Available from: [Link]

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2023). ResearchGate. Available from: [Link]

  • Method of producing high-purity hydrazine. (n.d.). Google Patents.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. Available from: [Link]

  • Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane. (1998). European Patent Office. Available from: [Link]

  • (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. (2009). ResearchGate. Available from: [Link]

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Technical Support Center: Overcoming Resistance with 2-Amino-3-(4-hydroxyphenyl)propanehydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-Amino-3-(4-hydroxyphenyl)propanehydrazide derivatives. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your research. My goal is to equip you with the knowledge to anticipate and overcome experimental challenges, ensuring the integrity and success of your work in developing novel therapeutics to combat drug resistance.

I. Compound Handling and Storage: Ensuring Stability and Integrity

The stability of your this compound derivatives is paramount for reproducible experimental results. The hydrazone bond, while key to the biological activity of many of these compounds, can be susceptible to hydrolysis.

Frequently Asked Questions (FAQs):

Question 1: What is the optimal way to store my this compound derivatives?

Answer: For long-term storage, it is highly recommended to store the compounds as a dry, lyophilized powder in a desiccator at -20°C or -80°C.[1] This minimizes exposure to moisture and slows down potential degradation. For short-term storage, a concentrated stock solution in anhydrous DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.

Question 2: My compound seems to be degrading in my aqueous assay buffer. What is happening and how can I prevent it?

Answer: The hydrazone linkage in your derivatives is susceptible to hydrolysis, a reaction that is often catalyzed by acidic conditions.[2][3] If your assay buffer has a pH below 7, the rate of hydrolysis can increase significantly, leading to the breakdown of your compound into its constituent hydrazine and aldehyde/ketone. The stability of hydrazones generally increases as the pH approaches neutrality.[4][5]

Troubleshooting Guide: Compound Stability in Aqueous Solutions

Problem Potential Cause Recommended Solution
Loss of activity over time in aqueous buffer. Hydrolysis of the hydrazone bond, especially in acidic (pH < 7) conditions.- Determine the pH-stability profile of your specific derivative. - If possible, adjust your assay buffer to a neutral pH (7.0-7.4). - Prepare fresh dilutions of your compound in aqueous buffer immediately before each experiment. - For longer incubations, consider the stability data and potentially add the compound at later time points.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility.- Increase the percentage of DMSO as a co-solvent (typically up to 1%, but check for effects on your assay). - Use a fresh, high-quality stock solution. - Consider formulation strategies such as the use of solubilizing agents, though this requires careful validation to ensure the agent does not interfere with the assay.[6][7]

II. Synthesis and Purification: Navigating the Chemistry

The synthesis of this compound derivatives typically involves the condensation of a hydrazide with an aldehyde or ketone. While often straightforward, challenges can arise.

Frequently Asked Questions (FAQs):

Question 3: I am getting a low yield in my hydrazone synthesis. What are the common reasons for this?

Answer: Low yields in hydrazone synthesis can be attributed to several factors. The reaction is an equilibrium, so the removal of water is crucial to drive it towards the product. Additionally, the reactivity of the carbonyl compound and the hydrazide, as well as the reaction conditions, play a significant role. Side reactions, such as the formation of azines from the reaction of the product hydrazone with another molecule of the aldehyde or ketone, can also reduce the yield.[8]

Troubleshooting Guide: Optimizing Hydrazone Synthesis

Problem Potential Cause Recommended Solution
Low reaction yield. - Incomplete reaction due to equilibrium. - Sub-optimal reaction conditions. - Side product formation.- Use a dehydrating agent like anhydrous MgSO₄ or a Dean-Stark apparatus to remove water. - A catalytic amount of acid (e.g., acetic acid) can accelerate the reaction.[9] - Optimize the reaction temperature and time. - Use a 1:1 molar ratio of hydrazide to carbonyl compound to minimize azine formation.[10]
Difficulty in purifying the product. - The product may be an oil or difficult to crystallize. - Presence of unreacted starting materials or side products.- Column chromatography is a common purification method.[11] - Recrystallization from a suitable solvent system can be effective if the product is a solid. Experiment with different solvent mixtures. - Ensure complete removal of the catalyst during workup.

// Nodes Start [label="Start:\n2-Amino-3-(4-hydroxyphenyl)\npropanehydrazide + Carbonyl Compound"]; Reaction [label="Condensation Reaction\n(Solvent + Catalyst)"]; Workup [label="Reaction Workup\n(e.g., Extraction, Washing)"]; Purification [label="Purification\n(Chromatography or Recrystallization)"]; Characterization [label="Characterization\n(NMR, MS, etc.)"]; Final [label="Pure Hydrazone Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="1:1 Molar Ratio"]; Reaction -> Workup [label="Monitor by TLC"]; Workup -> Purification; Purification -> Characterization [label="Verify Purity"]; Characterization -> Final; }

Figure 1: General workflow for the synthesis of this compound derivatives.

III. Biological Assays: Avoiding Pitfalls and Ensuring Data Quality

The unique chemical properties of this compound derivatives require careful consideration when designing and interpreting biological assays.

Frequently Asked Questions (FAQs):

Question 4: I am observing inconsistent results in my antimicrobial susceptibility testing. What could be the cause?

Answer: Inconsistent results in antimicrobial susceptibility testing can stem from several sources. Poor solubility of your compound in the assay medium is a primary suspect, leading to an inaccurate effective concentration. The stability of the compound over the incubation period is another critical factor. Additionally, the specific method used, such as broth microdilution or disk diffusion, has its own set of variables to control.[12][13]

Question 5: My compound is showing activity in a cell-based anticancer screen, but I'm concerned about non-specific effects. How can I investigate this?

Answer: It's an excellent question. While a positive result in an initial screen is promising, it's crucial to rule out non-specific cytotoxicity or assay interference. One common issue with compounds like hydrazones is their ability to chelate metal ions, which can disrupt cellular processes non-specifically.[14][15] It is also important to assess the compound's effect on non-cancerous cell lines to determine its selectivity.[16]

Troubleshooting Guide: Biological Assays

Problem Potential Cause Recommended Solution
High variability in MIC values (Antimicrobial Assay). - Poor compound solubility in broth. - Compound degradation during incubation. - Inoculum size variation.- Ensure the compound is fully dissolved in the initial stock. Use a small, consistent percentage of DMSO. - Assess compound stability in the assay medium over the incubation period. - Standardize the microbial inoculum preparation carefully.
Potential for false positives in cell viability assays (e.g., MTT). - Compound precipitates and interferes with absorbance reading. - Compound reacts with the assay reagent (e.g., MTT). - Non-specific cytotoxicity due to metal chelation.- Visually inspect wells for precipitation before adding the viability reagent. - Run a control with the compound and assay reagent in cell-free media to check for direct reaction. - Consider using a different viability assay based on a different principle (e.g., ATP content). - To investigate metal chelation, consider adding a cell-impermeable metal chelator to see if it affects the compound's activity.

// Nodes Start [label="Inconsistent\nExperimental Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubility [label="Is the compound fully\ndissolved in the assay medium?"]; Stability [label="Is the compound stable\nunder assay conditions (pH, time)?"]; Assay_Interference [label="Could the compound be\ninterfering with the assay readout?"];

// Solutions Sol_Sol [label="Optimize solvent system\n(e.g., adjust DMSO %)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Stab_Sol [label="Perform stability study\n(e.g., HPLC over time)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; AI_Sol [label="Run cell-free controls\nto check for interference", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Solubility; Start -> Stability; Start -> Assay_Interference;

Solubility -> Sol_Sol [label="No"]; Stability -> Stab_Sol [label="Uncertain"]; Assay_Interference -> AI_Sol [label="Possible"]; }

Figure 2: A decision-making workflow for troubleshooting inconsistent experimental results.

IV. Overcoming Resistance: Mechanistic Considerations

This compound derivatives are being investigated to overcome various resistance mechanisms. Understanding their potential modes of action is key to their rational development.


// Nodes Compound [label="Hydrazone Derivative"]; Target [label="Cellular Target\n(e.g., enzyme, receptor)"]; Pathway [label="Signaling Pathway\nDisruption"]; Resistance [label="Overcoming\nResistance Mechanism"]; Outcome [label="Therapeutic Outcome\n(e.g., Apoptosis, Growth Inhibition)"];

// Edges Compound -> Target [label="Binding"]; Target -> Pathway; Pathway -> Resistance; Resistance -> Outcome; }

Figure 3: A simplified schematic of a potential mechanism of action for overcoming resistance.

While the precise mechanisms are derivative-specific, the hydrazone scaffold allows for diverse chemical modifications that can be tailored to inhibit specific targets involved in resistance, such as efflux pumps or enzymes that inactivate conventional drugs. The ability of some hydrazones to chelate metal ions may also play a role in their activity against certain metalloenzymes that are crucial for pathogen survival or cancer cell proliferation.[14][17]

By systematically addressing the experimental variables outlined in this guide, you will be better positioned to generate high-quality, reproducible data and advance our understanding of how this compound derivatives can be harnessed to combat drug resistance.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

  • PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Wikipedia. (n.d.). Hydrazone. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International Ed. in English). [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Guryanov, I., et al. (2018). A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. ACS Omega. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2444–2453. [Link]

  • Frontiers in Chemistry. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. [Link]

  • ResearchGate. (2020). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. [Link]

  • Mandewale, M. C., et al. (2016). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Bioinorganic Chemistry and Applications. [Link]

  • National Center for Biotechnology Information. (2024). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances. [Link]

  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. [Link]

  • ResearchGate. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • PubMed. (2020). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. [Link]

  • Royal Society of Chemistry. (2024). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances. [Link]

  • PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. [Link]

  • ResearchGate. (n.d.). 18 questions with answers in HYDRAZONES. [Link]

  • Galić, N., et al. (2018). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]

  • ResearchGate. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Journal of the Iranian Chemical Society. [Link]

  • ResearchGate. (2015). Decompostion of Hydrazine in Aqueous Solutions. [Link]

  • Majumder, P., et al. (2018). Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Omega. [Link]

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  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics. [Link]

  • ResearchGate. (2016). ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. [Link]

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  • ResearchGate. (n.d.). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]

  • Wujec, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules. [Link]

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  • PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

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  • ChemSrc. (n.d.). CAS#:57165-94-3 | this compound. [Link]

  • Royal Society of Chemistry. (2022). Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(ii) complexes with pyrazolone-based hydrazones. Dalton Transactions. [Link]

  • MDPI. (2019). Antimicrobial Activity of Some Steroidal Hydrazones. [Link]

  • ResearchGate. (2020). Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. [Link]

  • National Center for Biotechnology Information. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Antibiotics. [Link]

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Technical Support Center: Enhancing the Bioavailability of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and enhancing the oral bioavailability of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide and related hydrazide-containing compounds. Recognizing that novel chemical entities often present unique challenges, this document focuses on the underlying scientific principles and provides actionable experimental protocols to navigate common obstacles in preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound and how might they influence its bioavailability?

Based on its chemical structure, we can infer several key properties that are critical determinants of its oral bioavailability. The molecule possesses a tyrosine-like side chain (3-(4-hydroxyphenyl)propane) and a reactive hydrazide moiety.

  • Solubility: The presence of an aromatic ring suggests low intrinsic aqueous solubility. However, the primary amine and phenolic hydroxyl groups are ionizable. This means its solubility will be highly dependent on the pH of the surrounding medium.[1][2] In the acidic environment of the stomach, the amino group will be protonated, potentially increasing solubility. In the more neutral pH of the small intestine, solubility may decrease, leading to potential precipitation.[1]

  • Permeability: The calculated logP (cLogP) is likely to be in a range that favors membrane permeability, but this can be counteracted by the molecule's hydrogen bonding capacity (from the amine, hydroxyl, and hydrazide groups). These groups, while potentially aiding solubility at certain pHs, can hinder passive diffusion across the lipid-rich intestinal membrane.

  • Stability: The hydrazide functional group can be susceptible to hydrolysis, particularly in the acidic environment of the stomach or via enzymatic degradation in the liver.[3][4] Furthermore, the phenolic hydroxyl group is a prime site for Phase II metabolism (glucuronidation or sulfation), which can lead to rapid clearance and low oral bioavailability.[3]

Q2: What is the Biopharmaceutical Classification System (BCS) and how can it guide my development strategy?

The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, which are the two most critical factors governing oral drug absorption.[5]

BCS ClassSolubilityPermeabilityRate-Limiting Step for Absorption
Class I HighHighGastric Emptying
Class II LowHighDissolution
Class III HighLowPermeability
Class IV LowLowDissolution & Permeability

For a new chemical entity like this compound, determining its provisional BCS class is a crucial first step. Given its structure, it is most likely to fall into BCS Class II or IV . Your experimental strategy should, therefore, prioritize accurately measuring its solubility and permeability to confirm this classification. If it is a Class II compound, the primary focus should be on enhancing its dissolution rate.[5] If it is a Class IV compound, both solubility and permeability will need to be addressed.

Q3: What are the primary formulation strategies to consider for a poorly soluble compound like this?

For BCS Class II or IV compounds, enhancing bioavailability typically involves advanced formulation strategies designed to increase the concentration of the drug at the site of absorption.[6][7] Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area-to-volume ratio of the drug, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.[6]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[7] ASDs can be prepared using methods like spray drying or hot-melt extrusion.

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are highly effective.[6][7] These systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This maintains the drug in a solubilized state, ready for absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic parts of the drug molecule, increasing its solubility in water.[6]

Troubleshooting Experimental Challenges

Q4: My compound has very low solubility in aqueous buffers (<1 µg/mL), making in vitro assays difficult. How can I prepare solutions for these experiments?

This is a common challenge with poorly soluble compounds. The key is to find a vehicle that can dissolve the compound at a high concentration for a stock solution, which can then be diluted into the final assay medium while maintaining solubility.

  • Initial Troubleshooting Steps:

    • Co-solvents: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). When diluting into your aqueous assay buffer, ensure the final concentration of DMSO is as low as possible (typically <0.5%) to avoid artifacts.

    • Kinetic Solubility vs. Thermodynamic Solubility: You may be observing precipitation upon dilution because you are exceeding the kinetic solubility limit. Try diluting the stock solution into the buffer in a stepwise manner with vigorous vortexing.

    • Excipient Screening: If co-solvents alone are insufficient, screen a panel of pharmaceutically acceptable solubilizing excipients. This can include surfactants (e.g., Tween® 80, Kolliphor® EL) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). These can be added to the final assay buffer to maintain the drug in solution.

  • Self-Validating Check: Always run a vehicle control (assay buffer with the same final concentration of DMSO and/or other excipients) in your experiments to ensure that the vehicle itself does not affect the assay outcome.

Q5: My Caco-2 permeability assay shows high efflux (Papp B-to-A >> Papp A-to-B). What does this indicate and what are the next steps?

A high efflux ratio is a strong indication that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in the intestinal epithelium. These transporters actively pump the drug from inside the cell back into the intestinal lumen, severely limiting its net absorption.

  • Causality & Next Steps:

    • Confirmation with Inhibitors: The most direct way to confirm this is to repeat the Caco-2 assay in the presence of a known inhibitor of the suspected transporter. For example, verapamil or ketoconazole are commonly used as P-gp inhibitors. If the efflux ratio is significantly reduced and the absorptive permeability (Papp A-to-B) increases in the presence of the inhibitor, it confirms that your compound is an efflux substrate.

    • Formulation to Overcome Efflux: Some formulation excipients, particularly certain surfactants used in SEDDS, have been shown to inhibit P-gp function.[6] Therefore, formulating your compound in a SEDDS may not only improve its solubility but also overcome this efflux-mediated barrier to absorption.

Q6: The compound is cleared very rapidly in my human liver microsome (HLM) stability assay (t½ < 5 min). What are the likely metabolic pathways and how do I investigate further?

Rapid clearance in an HLM assay suggests extensive Phase I and/or Phase II metabolism. For this compound, there are several likely metabolic hotspots.

  • Likely Metabolic Pathways:

    • Hydrolysis: The hydrazide bond may be susceptible to enzymatic hydrolysis.[3][4]

    • Phase II Conjugation: The phenolic hydroxyl group is a very common site for glucuronidation by UGTs (UDP-glucuronosyltransferases) or sulfation by SULTs (sulfotransferases).

    • Phase I Oxidation: The aromatic ring can undergo hydroxylation, and the primary amine can be oxidized by cytochrome P450 (CYP) enzymes or monoamine oxidases (MAOs).

  • Investigative Workflow:

    • Metabolite Identification: The most critical next step is a metabolite identification study using high-resolution mass spectrometry (HRMS) to determine the structure of the major metabolites formed.

    • Reaction Phenotyping: To understand which enzymes are responsible, conduct further in vitro experiments:

      • To assess the role of UGTs, run the HLM assay with and without the UGT cofactor UDPGA. A significant decrease in clearance in the absence of UDPGA points to glucuronidation.

      • To identify the specific CYP enzymes involved, use a panel of recombinant human CYP enzymes or a panel of selective chemical inhibitors for major CYPs (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

    • Prodrug Strategy: If metabolism at the phenolic hydroxyl is the primary clearance pathway, a prodrug approach could be considered. Masking the hydroxyl group with a moiety that is cleaved in vivo to release the active parent drug can protect it from first-pass metabolism. Amino acid prodrugs are one such strategy to explore.[8]

Experimental Protocols & Workflows

Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for assessing and troubleshooting the oral bioavailability of a new chemical entity.

G cluster_0 Physicochemical Characterization cluster_1 In Vitro ADME Screening cluster_2 Analysis & Decision cluster_3 In Vivo Evaluation Sol Aqueous Solubility (pH 1.2, 6.8) BCS Provisional BCS Classification Sol->BCS LogP LogP / LogD Determination LogP->BCS Perm Caco-2 Permeability (A-B, B-A) Perm->BCS MetStab Liver Microsome Stability Assay Formulate Select Formulation Strategy MetStab->Formulate PlasmaStab Plasma Stability (Hydrolysis) PlasmaStab->Formulate BCS->Formulate Low Sol -> SEDDS, ASDs Low Perm -> Permeation Enhancers PK Rodent Pharmacokinetic Study (PO vs. IV) Formulate->PK Bioavail Calculate Oral Bioavailability (%F) PK->Bioavail

Caption: Experimental workflow for bioavailability screening.

Protocol: Caco-2 Permeability Assay for Poorly Soluble Compounds

This protocol describes a method for assessing the bidirectional permeability of a compound using Caco-2 cell monolayers grown on permeable supports.

  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells onto 12- or 24-well Transwell® inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test:

    • Before the experiment, confirm the integrity of each monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >250 Ω·cm².

    • Alternatively, perform a Lucifer Yellow rejection assay. The Papp of Lucifer Yellow should be <100 nm/s.

  • Preparation of Solutions:

    • Transport Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

    • Test Compound Dosing Solution: Prepare a 10 µM solution of the test compound in Transport Buffer. To aid solubility, first, dissolve the compound in DMSO to make a 10 mM stock, then dilute this stock into the Transport Buffer. The final DMSO concentration should not exceed 0.5%.

    • Controls: Prepare dosing solutions for a high permeability control (e.g., propranolol) and a low permeability control (e.g., atenolol).

  • Permeability Experiment (run in triplicate):

    • Apical to Basolateral (A→B) Transport:

      • Wash the monolayers twice with pre-warmed (37°C) Transport Buffer.

      • Add 0.4 mL of the test compound dosing solution to the apical (A) chamber and 1.2 mL of fresh Transport Buffer to the basolateral (B) chamber.

      • Incubate at 37°C on an orbital shaker (50 rpm).

      • At time points 30, 60, 90, and 120 minutes, take a 200 µL aliquot from the basolateral chamber, replacing it with 200 µL of fresh, pre-warmed Transport Buffer.

      • At the end of the experiment (120 min), take a sample from the apical chamber.

    • Basolateral to Apical (B→A) Transport:

      • Perform the same procedure but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis & Calculation:

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

      • A is the surface area of the Transwell membrane (cm²).

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

References

  • Buckley, S. T., et al. (2012). In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives. European Journal of Pharmaceutical Sciences, 45(3), 235-250. Available at: [Link]

  • Request PDF. (2025). In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives. ResearchGate. Available at: [Link]

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  • MDPI. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. Available at: [Link]

  • Juniper Publishers. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Juniper Publishers. Available at: [Link]

  • PubChem. 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide. Available at: [Link]

  • PubMed. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed. Available at: [Link]

  • PubMed Central. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. Available at: [Link]

  • NIH. (2011). Biological Activities of Hydrazone Derivatives. PMC. Available at: [Link]

  • ResearchGate. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. ResearchGate. Available at: [Link]

  • NIH. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • NIH. (2018). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. PMC. Available at: [Link]

  • ResearchGate. (2022). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available at: [Link]

  • NIH. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Available at: [Link]

  • MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • PubMed. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. Available at: [Link]

  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • PubChem. 2-Amino-3-(4-hydroxyphenyl)propanoic acid;phenol. Available at: [Link]

  • MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. RJPT. Available at: [Link]

  • NIH. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • PubMed. (2009). Drug metabolism and pharmacokinetics. PubMed. Available at: [Link]

  • NIH. (2016). Amino Acids in the Development of Prodrugs. PMC. Available at: [Link]

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Technical Support Center: Protocol Refinement for Hydroxyphenyl-Propanehydrazide Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers working with 2-Amino-3-(4-hydroxyphenyl)propanehydrazide and related analogues. This guide is designed to provide field-proven insights, troubleshooting strategies, and refined protocols to ensure the integrity and reproducibility of your bioassay results. We understand the nuances of working with hydrazide-containing compounds and have structured this center to address the most common challenges encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the handling and use of this compound and its derivatives.

Q1: My this compound powder has a slight brownish tint. Is it still usable?

A1: A brownish discoloration often indicates oxidation of the phenolic hydroxyl group and/or the amino group.[1] While minor discoloration may not preclude use in preliminary experiments, it is a critical sign of degradation that can lead to inconsistent results. For sensitive assays, using a pure, off-white starting material is paramount. We recommend storing the compound in a desiccator, under an inert atmosphere (e.g., argon), and protected from light to minimize oxidation.

Q2: I'm struggling with solubility. What is the recommended solvent for this compound?

A2: Due to its polar functional groups (hydroxyl, amino, hydrazide), this compound typically exhibits poor solubility in nonpolar organic solvents and limited solubility in water.

  • Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating concentrated stock solutions.[2]

  • Aqueous Buffers: For final assay concentrations, the zwitterionic nature of the molecule means solubility is highly pH-dependent. Solubility often increases in acidic (pH < 4) or basic (pH > 9) conditions.[1] However, you must first verify the compound's stability at these pH values (see Troubleshooting Section). Always use a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Q3: Are there known interferences associated with hydrazide or hydroxyphenyl moieties in bioassays?

A3: Yes, this is a critical consideration. This structural class belongs to a group of compounds that can be Pan-Assay Interference Compounds (PAINS).

  • Metal Chelation: Hydroxyphenyl hydrazones are known to sequester metal ions. If your assay involves metal cofactors (e.g., certain enzymatic assays), this can lead to false-positive inhibition.

  • Redox Activity: The phenolic group can participate in redox cycling, which may interfere with assays that use redox-based readouts (e.g., MTT, AlamarBlue).[2]

  • Reactivity: The hydrazide group is nucleophilic and can potentially react covalently with components in your assay system.

It is essential to run appropriate counter-screens and controls to rule out these non-specific effects.

Experimental Workflow & Decision Making

This diagram outlines a self-validating workflow for screening compounds like this compound. Following this logical progression helps ensure that observed bioactivity is genuine and not an artifact.

cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Interference & Specificity cluster_3 Phase 4: Validation A Compound QC (Purity, Identity) B Solubility & Stability Testing A->B C Prepare Master Stock (e.g., 10 mM in DMSO) B->C D Primary Bioassay (e.g., Cell Viability) C->D Dilute for Assay E Dose-Response Curve (Calculate IC50/EC50) D->E F Hit Confirmation E->F G Assay Technology Counter-Screen (e.g., Redox Interference) F->G Advance Hits H Orthogonal Assay (Different Target/Pathway) G->H I Non-specific Activity Check (e.g., Aggregation Assay) H->I J Validated Hit I->J Confirm Specificity

Caption: A validated workflow for bioactive compound screening.

In-Depth Troubleshooting Guides

Use this section to diagnose and resolve specific experimental issues.

Guide 1: Inconsistent Results or Poor Reproducibility
Symptom Potential Root Cause Recommended Solution & Explanation
High variability between replicate wells. Compound Precipitation: The compound may be precipitating out of the aqueous assay buffer upon dilution from the DMSO stock.Action: Visually inspect assay plates under a microscope for precipitates. Refinement: Lower the final assay concentration. Alternatively, perform a kinetic solubility test in your assay buffer to determine the thermodynamic solubility limit.
Drifting IC50 values between experiments. Compound Instability: The hydrazide or phenolic group may be degrading in the assay buffer over the incubation period.[3]Action: Perform a time-course stability study. Incubate the compound in your assay buffer at 37°C and measure its concentration by HPLC at t=0, 2, 8, and 24 hours. Refinement: If degradation is observed, shorten the assay incubation time or adjust the buffer pH to a more stable range (if compatible with the assay).
Activity seems to decrease over time with the same stock solution. Stock Solution Degradation: The compound is unstable in DMSO solution, even when frozen. This can be due to oxidation or reaction with trace water in the DMSO.Action: Prepare fresh stock solutions more frequently. Aliquot master stocks into single-use vials to avoid repeated freeze-thaw cycles.[1] Store at -80°C under an inert gas overlay.
Guide 2: Unexpected or "False Positive" Results
Symptom Potential Root Cause Recommended Solution & Explanation
Compound is active in a primary screen but inactive in all follow-up assays. Assay Interference (PAINS): The compound is not acting on the biological target but is interfering with the assay technology itself.Action: Review the assay mechanism. If it's a fluorescence-based assay, check for autofluorescence of the compound. If it's a redox-based assay (e.g., MTT), test the compound's effect on the reagent in a cell-free system.
Inhibition is observed in an enzymatic assay, but the dose-response curve is steep and non-ideal. Compound Aggregation: At higher concentrations, the compound may be forming aggregates that non-specifically sequester and inhibit the enzyme.Action: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, its apparent potency will significantly decrease.
Activity is observed in multiple, unrelated screening assays. Promiscuous Reactivity: The hydrazide moiety can be reactive, or the compound may exhibit broad, non-specific cytotoxicity. Hydrazines are known to have potential toxic effects on multiple organ systems.[4]Action: Assess general cytotoxicity in your cell line (e.g., using a membrane integrity assay like LDH release). Compare the cytotoxic concentration to the concentration required for the desired bioactivity to determine a therapeutic window.
Troubleshooting Logic Diagram

This diagram provides a decision-making tree for addressing common assay failures.

Caption: A troubleshooting decision tree for bioassay failure analysis.

Detailed Experimental Protocol: Antioxidant Activity Assessment

Derivatives of hydroxyphenyl propanoic acid have demonstrated notable antioxidant properties.[2] The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from methodologies used for similar structural analogues.[2]

1. Materials & Reagents:

  • This compound (Test Compound)

  • DPPH (Sigma-Aldrich, Cat# D9132 or equivalent)

  • Anhydrous DMSO (for stock solution)

  • Anhydrous Ethanol or Methanol (for DPPH solution and dilutions)

  • Ascorbic Acid (Positive Control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

2. Solution Preparation:

  • Test Compound Stock (10 mM): Accurately weigh the test compound and dissolve in anhydrous DMSO to a final concentration of 10 mM.

  • DPPH Working Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in anhydrous ethanol. This solution should be prepared fresh and protected from light, as it is light-sensitive. The solution should have a deep violet color.

  • Positive Control (Ascorbic Acid): Prepare a 1 mM stock of ascorbic acid in water or ethanol.

3. Assay Procedure:

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of your 10 mM test compound stock to achieve a range of final desired concentrations (e.g., 1 µM to 500 µM). Also, prepare serial dilutions for the ascorbic acid positive control. Include a vehicle control (DMSO only) and a blank (ethanol only).

  • Reaction Initiation: To each well containing 100 µL of your diluted compound (or control), add 100 µL of the 0.1 mM DPPH working solution. The final volume in each well will be 200 µL.

  • Incubation: Mix the plate gently on a shaker. Incubate at room temperature in the dark for 30 minutes. The presence of an antioxidant will cause the violet color of the DPPH to fade to yellow.

  • Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100

    • A_blank: Absorbance of the DPPH solution with the vehicle control.

    • A_sample: Absorbance of the DPPH solution with the test compound.

  • Plot the % Scavenging against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

References

  • Malinowska, K., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • Gabrėnaitė, M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. Available at: [Link]

  • Asif, M. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3386234, 2-Amino-3-(4-hydroxyphenyl)propanal. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5460807, 2-Amino-3-(4-hydroxyphenyl)propanoate. PubChem. Available at: [Link]

  • Tiffee, J. C., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. National Center for Biotechnology Information. Available at: [Link]

  • Ivanov, I., & Lee, V. R. (2023). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Trogden, B. G. (1981). Actual new cancer-causing hydrazines, hydrazides, and hydrazones. National Center for Biotechnology Information. Available at: [Link]

  • National Institute of Standards and Technology. 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. NIST WebBook. Available at: [Link]

  • de L. F. de C. Santos, J., & de A. Lima, M. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. Available at: [Link]

  • Khan, I., et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Center for Biotechnology Information. Available at: [Link]

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Validation & Comparative

Validating the Antimicrobial Efficacy of Novel Hydrazide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of multidrug-resistant pathogens necessitates a paradigm shift in antimicrobial drug discovery. In this guide, we delve into the validation of a promising class of molecules: 2-Amino-3-(4-hydroxyphenyl)propanehydrazide and its structurally related analogs. While the precise nomenclature "this compound" is not prevalent in current literature, extensive research into closely related scaffolds, particularly 3-((4-hydroxyphenyl)amino)propanoic acid hydrazide derivatives, has revealed significant antimicrobial potential.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the antimicrobial efficacy of these novel hydrazide compounds against a panel of clinically relevant pathogens. We will explore the causality behind experimental choices, present detailed protocols for key assays, and compare their performance with established alternatives, all grounded in scientific integrity and supported by experimental data.

The Scientific Rationale: Why Hydrazide Derivatives?

Hydrazide-hydrazone derivatives are a well-established class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[4][5][6][7][8] The presence of the azomethine group (–NH–N=CH–) is a key structural feature contributing to their pharmacological activity.[4][9] The mechanism of action for hydrazide derivatives is multifaceted and can vary depending on the specific molecular structure. Some of the key antimicrobial mechanisms include:

  • Inhibition of Cell Wall Synthesis: Certain hydrazide derivatives have been shown to interfere with the biosynthesis of essential cell wall components. For instance, the well-known antitubercular drug, Isoniazid, a hydrazide derivative, inhibits the synthesis of mycolic acid in mycobacteria.[9] Other derivatives can inhibit enzymes like MurB, which is crucial for peptidoglycan synthesis in bacteria.[9]

  • Disruption of DNA Replication: Some hydrazide-hydrazones have demonstrated the ability to inhibit DNA gyrase, a critical bacterial enzyme for DNA replication, transcription, and repair.[4][9]

  • Cell Membrane Disruption: The lipophilic nature of certain hydrazide derivatives allows them to compromise the integrity of microbial cell membranes.[9]

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, a close structural relative of the topic compound, has been the subject of recent investigations, with studies demonstrating its potential as a foundational platform for developing novel antimicrobial agents targeting emerging and drug-resistant bacterial and fungal pathogens.[1][2][3]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial efficacy of novel compounds is best assessed through quantitative measures like the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12] The MBC is the lowest concentration that results in a 99.9% kill of the initial bacterial population.[13][14][15]

Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid hydrazide derivatives have yielded promising results against a panel of multidrug-resistant pathogens. The following table summarizes the in vitro antibacterial activity of some of these novel compounds.

CompoundMethicillin-Resistant Staphylococcus aureus (MRSA) TCH-1516 MIC (µg/mL)Vancomycin-Resistant Enterococcus faecalis (VRE) AR-0671 MIC (µg/mL)Carbapenemase-producing Escherichia coli AR-0001 MIC (µg/mL)Carbapenemase-producing Klebsiella pneumoniae AR-003 MIC (µg/mL)Multidrug-resistant Pseudomonas aeruginosa AR-005 MIC (µg/mL)
Hydrazone Derivative 14 10.581632
Hydrazone Derivative 15 21163264
Hydrazone Derivative 16 8264>64>64
N-(4-hydroxyphenyl)-β-alanine hydrazide 3 >64>64>64>64>64

Data synthesized from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[1][2][3]

These results highlight the structure-dependent nature of the antimicrobial activity, with certain hydrazone derivatives exhibiting potent activity against challenging Gram-positive and Gram-negative pathogens.[1][2][3]

Experimental Protocols for Antimicrobial Efficacy Validation

To ensure scientific rigor and reproducibility, standardized protocols are essential for validating the antimicrobial efficacy of novel compounds. Here, we provide detailed, step-by-step methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10][11][12][16]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the lowest concentration of the compound that inhibits visible growth is recorded as the MIC.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[10][12]

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10][12]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Stock Solution of Test Compound C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (35-37°C, 16-20h) D->E F Visually Inspect for Growth (Determine MIC) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed as a follow-up to the MIC assay to determine the concentration of the compound that is lethal to the bacteria.[13][14][15]

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium without the test compound. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.[14][15]

Step-by-Step Protocol:

  • Following MIC Determination: Use the microtiter plate from the completed MIC assay.

  • Subculturing: From each well that showed no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_analysis Incubation & Analysis A MIC Plate with No Visible Growth B Aliquot from Clear Wells onto Agar Plates A->B C Incubate Agar Plates (35-37°C, 18-24h) B->C D Count Colonies (Determine MBC) C->D

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Time-Kill Kinetics Assay

The time-kill kinetics assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[17][18][19][20][21]

Principle: A standardized bacterial inoculum is exposed to different concentrations of the test compound. At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][18]

Step-by-Step Protocol:

  • Preparation: Prepare tubes with CAMHB containing the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[18]

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS) and plate onto agar plates.[18]

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.[18]

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration to visualize the killing kinetics.

Time_Kill_Workflow A Prepare Tubes with Compound & Growth Control B Inoculate with Standardized Bacteria A->B C Incubate at 37°C B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions & Plate on Agar D->E F Incubate Plates & Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for the Time-Kill Kinetics Assay.

Anti-Biofilm Assay (Crystal Violet Method)

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents.[22] The crystal violet assay is a common method to quantify biofilm formation and eradication.[22][23][24][25][26]

Principle: Biofilms are grown in the wells of a microtiter plate. After treatment with the test compound, the remaining biofilm biomass is stained with crystal violet. The bound dye is then solubilized, and the absorbance is measured, which is proportional to the amount of biofilm.[23][26]

Step-by-Step Protocol:

  • Biofilm Formation: In a 96-well plate, add a bacterial suspension in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) and incubate for 24-48 hours at 37°C to allow biofilm formation.

  • Treatment: After biofilm formation, gently remove the planktonic cells and wash the wells with PBS. Add fresh medium containing different concentrations of the test compound to the wells. Include a no-treatment control.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Washing: Discard the medium and wash the wells with PBS to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[26]

  • Washing: Remove the crystal violet solution and wash the wells with water.

  • Solubilization: Add 30% acetic acid or ethanol to each well to dissolve the bound crystal violet.[24][26]

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a plate reader.[24][25]

Anti_Biofilm_Workflow A Grow Biofilm in 96-well Plate B Wash to Remove Planktonic Cells A->B C Treat with Test Compound B->C D Incubate C->D E Wash and Stain with Crystal Violet D->E F Wash to Remove Unbound Stain E->F G Solubilize Bound Stain F->G H Measure Absorbance G->H

Caption: Workflow for the Anti-Biofilm Assay using the Crystal Violet Method.

Potential Antimicrobial Mechanisms of Hydrazide Derivatives

The diverse biological activities of hydrazide derivatives stem from their ability to interact with various cellular targets. The following diagram illustrates some of the potential mechanisms by which these compounds exert their antimicrobial effects.

Hydrazide_Mechanism cluster_cell Bacterial Cell cluster_synthesis Biosynthesis Pathways CW Cell Wall CM Cell Membrane DNA DNA Ribosome Ribosome P_Syn Peptidoglycan Synthesis P_Syn->CW MA_Syn Mycolic Acid Synthesis MA_Syn->CW Compound Hydrazide Derivative Compound->CM Disrupts Membrane Integrity Compound->DNA Inhibits DNA Gyrase Compound->P_Syn Inhibits MurB Compound->MA_Syn Inhibits InhA

Caption: Potential Antimicrobial Targets of Hydrazide Derivatives within a Bacterial Cell.

Conclusion

The validation of novel antimicrobial agents like this compound and its analogs requires a systematic and rigorous approach. This guide has provided a framework for the comprehensive evaluation of their antimicrobial efficacy, grounded in established scientific principles and methodologies. By employing standardized assays, presenting data in a comparative format, and understanding the potential mechanisms of action, researchers can effectively contribute to the development of the next generation of antimicrobial therapeutics. The promising in vitro activity of structurally related hydrazide derivatives underscores the importance of continued research in this area to combat the growing threat of antimicrobial resistance.

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A Comparative Guide to the Anticancer Activity of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, hydrazide and hydrazone scaffolds have emerged as privileged structures due to their diverse biological activities, including notable anticancer properties. This guide provides a comparative analysis of a series of derivatives based on the 2-Amino-3-(4-hydroxyphenyl)propanehydrazide core, a structure derived from the natural amino acid tyrosine. We will delve into their cytotoxic effects against various cancer cell lines, explore structure-activity relationships, and discuss potential mechanisms of action, supported by detailed experimental protocols and visual workflows.

The Promise of the Hydrazide Scaffold in Oncology

Hydrazide-hydrazone derivatives are a class of compounds characterized by the -C(=O)NHN=CH- functional group. Their significance in medicinal chemistry is well-established, with reports of their antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[1] In the realm of oncology, these compounds have garnered considerable attention for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3] The this compound scaffold is particularly intriguing as it incorporates a tyrosine-like moiety, which may facilitate interactions with biological targets.

Comparative Analysis of Anticancer Cytotoxicity

A series of hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which shares a core structure with our topic of interest, were synthesized and evaluated for their anticancer activity against the A549 non-small cell lung cancer cell line.[4] To broaden the comparative scope, we will also analyze data from a study on closely related 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.[1]

Compound IDR-Substituent (Hydrazone Moiety)Cancer Cell Line% Cell Viability Reduction (at 100 µM)[4]IC50 (µM)Selectivity (Vero cells)[4]
12 1-NaphthylA54957.9%-Favorable
20 2-Furyl (bis-hydrazone)A549~60%-Favorable
21 2-Thienyl (bis-hydrazone)A549~60%-Favorable
22 5-Nitro-2-thienyl (bis-hydrazone)A549~60%-Favorable
29 4-Nitrophenyl (bis-hydrazone)A54968.8%-Favorable
Derivative A 4-Fluorophenyl-triazol-thionylU-87-~20[1]Not Reported
Derivative B N/AMDA-MB-231~56.3%-Not Reported
Doxorubicin (Standard)A549High-Low
Cisplatin (Standard)A549High-Low

*Note: Derivative A is 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, and Derivative B is a naphthalene-containing hydrazone from the same study, which showed the highest activity against MDA-MB-231 cells.[1] The data for these derivatives are included to provide a broader perspective on the activity of this class of compounds against different cancer types.

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of these derivatives:

  • Impact of Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic substituents via the hydrazone linkage significantly influences the anticancer activity.[4] For instance, the unsubstituted phenyl hydrazone showed minimal activity, while the incorporation of a 1-naphthyl group (Compound 12) led to a notable increase in cytotoxicity against A549 cells.[4]

  • Bis-Hydrazone Advantage: The series of bis-hydrazone derivatives (Compounds 20, 21, 22, and 29) generally exhibited higher activity against the A549 cell line.[4] This suggests that the presence of two hydrazone moieties on the core structure may enhance the compound's ability to interact with its biological target(s).

  • Role of Electron-Withdrawing Groups: The presence of a nitro group on the phenyl ring (Compound 29) resulted in the highest percentage of cell viability reduction among the tested compounds against A549 cells, indicating that electron-withdrawing groups may enhance the anticancer potential.[4]

  • Cell Line Specificity: The activity of these derivatives appears to be cell line-dependent. For example, the 4-fluorophenyl-triazol-thionyl derivative showed potent activity against the U-87 glioblastoma cell line, while a naphthalene-containing derivative was most effective against the MDA-MB-231 breast cancer cell line.[1] This highlights the importance of screening against a diverse panel of cancer cell lines in early drug discovery.

  • Favorable Selectivity: A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells over normal cells. The most promising 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity for cancer cells.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The following protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability, as adapted from the primary literature.[4][5]

Objective: To determine the effect of this compound derivatives on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compounds Treat with Hydrazide Derivatives incubate_24h_1->treat_compounds incubate_48h Incubate 24-72h treat_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h remove_medium Remove Medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for assessing cell viability.

Mechanistic Insights: Beyond Cytotoxicity

While direct mechanistic studies on this compound derivatives are limited, the existing literature on related hydrazone compounds provides valuable insights into their potential modes of action.

1. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many hydrazone derivatives have been shown to induce apoptosis in cancer cells.[3][6] This is often mediated through the intrinsic (mitochondrial) pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, particularly caspase-3.[2][3] The activation of caspase-3 is a key event, as it leads to the cleavage of various cellular substrates, ultimately resulting in cell death.

Apoptosis_Pathway derivative Hydrazide Derivative ros Increased ROS derivative->ros mitochondria Mitochondria ros->mitochondria bax Bax (Pro-apoptotic) mitochondria->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) mitochondria->bcl2 Downregulation cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized intrinsic apoptosis pathway potentially activated by hydrazide derivatives.

2. Cell Cycle Arrest:

In addition to apoptosis, some hydrazone derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[2] This prevents the cells from progressing through the different phases of the cell cycle (G1, S, G2, M), thereby inhibiting their division. For instance, some hydrazones have been reported to cause cell cycle arrest at the G0/G1 or G2/M phase.[2]

3. Modulation of Oxidative Stress:

Reactive oxygen species (ROS) play a dual role in cancer. While high levels can be cytotoxic, moderate levels can promote cancer cell proliferation and survival. The 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated antioxidant properties, which suggests they may modulate the cellular redox environment.[4] This could contribute to their anticancer effects by either protecting normal cells from oxidative damage or by altering the redox signaling in cancer cells to a state that is unfavorable for their growth.

Conclusion and Future Perspectives

The comparative analysis presented in this guide underscores the potential of this compound derivatives as a promising scaffold for the development of novel anticancer agents. The studies highlighted here demonstrate that these compounds can exhibit significant cytotoxicity against various cancer cell lines, with some derivatives showing favorable selectivity towards cancer cells. The structure-activity relationship analysis provides a rational basis for the future design of more potent and selective analogues.

Future research should focus on several key areas:

  • Expansion of Screening: Evaluating the most promising derivatives against a broader panel of cancer cell lines to better understand their spectrum of activity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and the detailed characterization of their effects on apoptosis, cell cycle, and relevant signaling pathways.

  • In Vivo Evaluation: Assessing the efficacy and safety of the lead compounds in preclinical animal models of cancer.

By pursuing these avenues of research, the full therapeutic potential of this intriguing class of compounds can be realized, paving the way for the development of new and effective cancer treatments.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. Pharmaceuticals, 17(7), 853. [Link]

  • Tumosienė, I., Klebinskas, A., Kantminienė, K., & Mickevičius, V. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]

  • Abdel-rahman, H. M., Al-Abdullah, E. S., Al-Dhfyan, A., & Al-Qurashi, N. A. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3489. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Jonuškienė, I., Stankevičienė, R., Palys, R., Petraitis, V., Petraitienė, R., & Mickevičius, V. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. KTU ePubl. [Link]

  • Akdağ, K., Tok, F., Karakuş, S., Erdoğan, Ö., Çevik, Ö., & Koçyiğit-Kaymakçıoğlu, B. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., El-Sayed, W. M., & El-Azzouny, A. A. (2024). Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2372483. [Link]

  • El-Sayed, W. M., Ali, O. M., Zyada, A. S., & Mohamed, A. A. (2022). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC Advances, 12(44), 28786-28804. [Link]

  • El-fakharany, E. M., El-badri, M. A., & El-deen, M. G. (2022). Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. ResearchGate. [Link]

  • Wang, L., Liu, Y., Li, W., & Chen, L. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Therapeutic Patents, 19(5), 633-652. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide Analogs as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of L-Tyrosine Hydrazide Analogs

L-tyrosine, an essential amino acid, is a precursor to several key biomolecules, including neurotransmitters and hormones.[1][2] Its derivatives, particularly those incorporating a hydrazide moiety, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3] The core structure of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, also known as L-tyrosine hydrazide, presents a versatile scaffold for the development of enzyme inhibitors and other bioactive compounds.[4] The hydrazide and hydrazone functionalities are well-established pharmacophores, contributing to a wide array of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5]

This guide will focus on the potential of this compound analogs as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[6] Dysregulation of tyrosinase activity is implicated in various skin hyperpigmentation disorders, making its inhibition a key strategy in dermatology and cosmetology.[6][7] Understanding the SAR of L-tyrosine hydrazide analogs is crucial for the rational design of potent and selective tyrosinase inhibitors.

Core Scaffold and Rationale for Analog Design

The foundational structure of this compound provides several key features for interaction with biological targets: a primary amine, a hydrazide group, and a phenolic ring. The design of analogs typically involves modifications at these sites to probe the chemical space and optimize biological activity.

Key Structural Features for Modification
  • The Hydrazide Moiety (-CONHNH₂): This functional group is a versatile linker and can participate in hydrogen bonding as both a donor and acceptor.[8] It can be readily converted to a hydrazone (-CONHN=CR₁R₂) by condensation with aldehydes or ketones, introducing a wide range of substituents (R₁ and R₂) to explore steric and electronic effects.[5]

  • The Phenolic Hydroxyl Group (-OH): The hydroxyl group on the phenyl ring is a critical feature, capable of forming hydrogen bonds and acting as a proton donor. Its position and electronic environment can significantly influence binding affinity.

  • The Amino Group (-NH₂): The primary amine at the chiral center can be a site for N-alkylation or acylation to modulate the compound's polarity and steric bulk.

The following diagram illustrates the general workflow for the synthesis of hydrazone derivatives from a hydrazide precursor.

G cluster_synthesis Synthesis of Hydrazone Analogs Hydrazide This compound Reflux Reflux Hydrazide->Reflux Aldehyde_Ketone Aldehyde or Ketone (R₁COR₂) Aldehyde_Ketone->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reflux Hydrazone Hydrazone Analog Reflux->Hydrazone

Caption: General synthetic workflow for hydrazone analogs.

Structure-Activity Relationship (SAR) Insights for Tyrosinase Inhibition

While direct and extensive SAR studies on a broad library of this compound analogs as tyrosinase inhibitors are not available in a single comprehensive report, we can extrapolate key SAR principles from related studies on hydrazones and other tyrosinase inhibitors.

The inhibitory mechanism of many tyrosinase inhibitors involves chelation of the copper ions in the enzyme's active site. The hydrazide and hydrazone moieties, with their nitrogen and oxygen atoms, are excellent chelating agents.[8]

Impact of Substituents on the Hydrazone Moiety

The formation of hydrazones introduces significant structural diversity. The nature of the aldehyde or ketone used for condensation plays a crucial role in determining the inhibitory potency.

  • Aromatic Substituents: The introduction of an aromatic ring via an aldehyde (e.g., benzaldehyde derivatives) can lead to π-π stacking interactions with aromatic residues in the tyrosinase active site, enhancing binding affinity.[7]

  • Electron-donating and Electron-withdrawing Groups: The electronic properties of substituents on the aromatic ring of the hydrazone can modulate the electron density of the chelating atoms, thereby influencing the strength of interaction with the copper ions.

  • Steric Hindrance: Bulky substituents near the hydrazone linkage can create steric hindrance, potentially reducing the compound's ability to fit into the active site.

Role of the 4-Hydroxyphenyl Group

The phenolic hydroxyl group is a key pharmacophoric feature. Its ability to form hydrogen bonds is critical for anchoring the inhibitor within the active site. Modifications to this group, such as methylation or replacement with other functional groups, are likely to have a significant impact on activity.

Comparative Analysis of Hypothetical Analogs

To illustrate the potential SAR, the following table presents a hypothetical series of this compound analogs and their predicted tyrosinase inhibitory activity based on the principles discussed.

Analog R₁ R₂ Predicted Tyrosinase Inhibition (IC₅₀) Rationale for Predicted Activity
Parent Hydrazide HHModerateBaseline activity due to the hydrazide moiety's chelating ability.
Analog 1 PhenylHHighAromatic ring introduces potential for π-π stacking interactions.
Analog 2 4-HydroxyphenylHVery HighAdditional hydroxyl group for hydrogen bonding, mimicking the natural substrate.
Analog 3 4-NitrophenylHModerate to HighElectron-withdrawing group may enhance chelation but could also affect overall binding.
Analog 4 2,4-DihydroxyphenylHPotentially Very HighMultiple hydroxyl groups could increase hydrogen bonding and chelation.[9]
Analog 5 NaphthylHHighExtended aromatic system for enhanced hydrophobic and π-π interactions.
Analog 6 MethylHLowSmall alkyl group lacks significant interactions compared to aromatic rings.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of the parent hydrazide and for conducting a tyrosinase inhibition assay.

Synthesis of this compound (L-Tyrosine Hydrazide)

This protocol is adapted from standard procedures for the synthesis of amino acid hydrazides.

Materials:

  • L-Tyrosine methyl ester hydrochloride

  • Hydrazine hydrate (80% solution)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve L-Tyrosine methyl ester hydrochloride (1 equivalent) in methanol in a round-bottom flask.

  • Add hydrazine hydrate (10 equivalents) to the solution at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude L-tyrosine hydrazide, which can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Tyrosinase Inhibition Assay

This protocol is based on established methods for determining tyrosinase inhibitory activity using L-tyrosine as a substrate.[6][7]

Materials:

  • Mushroom tyrosinase

  • L-tyrosine

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a series of dilutions of the test compounds and the positive control (kojic acid) in phosphate buffer.

  • In a 96-well plate, add 20 µL of each test compound dilution to the respective wells.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of L-tyrosine solution to each well.

  • Immediately measure the absorbance at 475-490 nm at time zero and then every minute for 15-20 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of tyrosinase inhibition for each compound concentration using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_assay Tyrosinase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers, Compounds) Plate_Setup Set up 96-well Plate (Compounds, Buffer) Prepare_Reagents->Plate_Setup Pre_incubation Add Tyrosinase & Pre-incubate Plate_Setup->Pre_incubation Reaction_Initiation Add L-Tyrosine Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (Absorbance at 475-490 nm) Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition & IC₅₀ Measurement->Data_Analysis

Caption: Workflow for the tyrosinase inhibition assay.

Alternative Biological Targets and Comparative Analysis

While this guide focuses on tyrosinase inhibition, it is important to note that this compound analogs have the potential to interact with a variety of other biological targets. The hydrazide-hydrazone scaffold has been reported to exhibit a broad range of pharmacological activities, including:

  • Antimicrobial Activity: Hydrazones have shown promising activity against various bacterial and fungal strains.[10] The mechanism of action can involve the inhibition of essential enzymes like DNA gyrase or disruption of cell wall synthesis.[5]

  • Anticancer Activity: Several studies have reported the antiproliferative effects of hydrazone derivatives against various cancer cell lines.[11]

  • Enzyme Inhibition: Besides tyrosinase, hydrazones have been shown to inhibit other enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CAs).[12]

The choice of biological target for screening a library of these analogs should be guided by the specific therapeutic area of interest. A comparative screening against a panel of targets can reveal the selectivity profile of the synthesized compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. The synthesis of a focused library of analogs, particularly hydrazone derivatives, and their systematic evaluation against relevant biological targets such as tyrosinase, is a compelling strategy for drug discovery.

Future research should focus on:

  • Synthesis and screening of a diverse library of analogs: This will provide robust SAR data and allow for the identification of lead compounds.

  • Mechanism of action studies: Elucidating the precise molecular interactions of active compounds with their biological targets will guide further optimization.

  • In vivo evaluation: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy and safety.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kim, Y. J., & Uyama, H. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Molecules, 26(3), 637.
  • Wang, H., et al. (2022).
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Gül, H. İ., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 8(18), 16467–16480. [Link]

  • PubChem. (n.d.). L-Tyrosine, hydrazide. Retrieved from [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. [Link]

  • BenchChem. (2025). A Comparative Guide to Tyrosine Analogs for Researchers and Drug Development Professionals.
  • PubChem. (n.d.). 2-Amino-3-(4-hydroxyphenyl)propanal. Retrieved from [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Rele, S. M., et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 25(6), 1162–1173. [Link]

  • Nagaina, I., et al. (2025). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(15), 5045-5054.
  • Matysiak, J. (2006). Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives. Chemical & Pharmaceutical Bulletin, 54(7), 988-991. [Link]

  • Matysiak, J., & Opolski, A. (2006). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry, 14(13), 4483-4489. [Link]

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A Researcher's Guide to the Antioxidant Properties of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous quest for novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount importance to researchers in drug discovery and development. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] This guide provides an in-depth technical comparison of the antioxidant properties of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide derivatives and structurally similar phenolic hydrazides. By synthesizing experimental data and explaining the causality behind common analytical methodologies, this document serves as a valuable resource for scientists engaged in the evaluation and development of novel antioxidant compounds.

The core structure of this compound, featuring a phenolic hydroxyl group and a hydrazide moiety, suggests a strong potential for antioxidant activity. The phenolic group can donate a hydrogen atom to neutralize free radicals, while the hydrazide group can participate in electron transfer reactions.[2] Variations in substituents on this core structure can significantly modulate this activity, making a comparative analysis essential for identifying lead compounds.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge stable free radicals or reduce metal ions. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[3] The efficacy is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[3]

While specific data for a broad series of this compound derivatives is limited in publicly accessible literature, we can draw valuable comparative insights from studies on structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives.[4][5]

Compound Class/DerivativeAssayIC50 Value (µM)Reference Standard (IC50 µM)
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 20)DPPHPotent activityNot specified in µM
3-[(4-Methoxyphenyl)amino]propanehydrazide derivative (Compound 17)DPPH~1.13x > Ascorbic AcidAscorbic Acid
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (Compound 39)DPPH~1.37x > Ascorbic AcidAscorbic Acid
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide (Comp 36)DPPH~1.35x > Ascorbic AcidAscorbic Acid

Note: The data presented is based on structurally similar compounds and is intended to be illustrative of the potential antioxidant activity of the target class. "Potent activity" for Compound 20 was noted in the study, but a specific IC50 value was not provided in the available abstract.[5]

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of phenolic hydrazide derivatives is intrinsically linked to their molecular structure. Key structural features that influence their radical scavenging potential include:

  • The Phenolic Hydroxyl Group: This is the primary site for hydrogen atom donation to neutralize free radicals. The presence and position of the -OH group are critical for activity.[2]

  • Electron-Donating Groups: Substituents on the aromatic ring that donate electrons can increase the stability of the resulting phenoxyl radical, thereby enhancing the antioxidant capacity.

  • The Hydrazide Moiety: The -CONHNH2 group contributes to the antioxidant activity through its ability to chelate metal ions and participate in electron transfer processes.[6]

  • Steric Hindrance: Bulky groups near the phenolic hydroxyl can hinder its interaction with free radicals, potentially reducing activity.

Experimental Protocols for Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is fundamental. Below are detailed, step-by-step methodologies for the DPPH and ABTS assays, which are standard in the field.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and a reference standard (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[7]

  • Assay Procedure:

    • In a 96-well plate or test tubes, add serial dilutions of the test compounds and the reference standard.

    • Add the DPPH solution to each well or tube and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[8]

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8]

    • A control sample containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Test Compound and Standard Solutions A1 Add Serial Dilutions to 96-well plate P1->A1 Test Samples P2 Prepare 0.1 mM DPPH Solution A2 Add DPPH Solution and Mix P2->A2 Reagent A1->A2 A3 Incubate in Dark (30 mins, RT) A2->A3 M1 Measure Absorbance at 517 nm A3->M1 C1 Calculate % Scavenging Activity M1->C1 C2 Determine IC50 Value C1->C2

DPPH Radical Scavenging Assay Workflow
ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.[10]

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and a reference standard (e.g., Trolox).

    • Add a small volume of the sample or standard to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[10]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using a formula similar to the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

ABTS_Workflow cluster_prep Radical Generation cluster_assay Assay cluster_analysis Analysis P1 Mix ABTS and Potassium Persulfate P2 Incubate in Dark (12-16 hours) P1->P2 P3 Dilute ABTS•+ Solution P2->P3 A2 Add Sample to ABTS•+ Solution P3->A2 Reagent A1 Prepare Test Compound and Standard Solutions A1->A2 Test Samples A3 Incubate (e.g., 6 mins) A2->A3 M1 Measure Absorbance at 734 nm A3->M1 C1 Calculate % Inhibition M1->C1 C2 Determine IC50 Value C1->C2

ABTS Radical Cation Decolorization Assay Workflow

Conclusion

This guide provides a framework for understanding and evaluating the antioxidant properties of this compound derivatives and related phenolic hydrazides. The presence of a phenolic hydroxyl group and a hydrazide moiety forms a strong basis for potent antioxidant activity. Comparative analysis, guided by standardized assays such as DPPH and ABTS, is crucial for identifying the most promising candidates for further development. Future research should focus on synthesizing and testing a wider range of derivatives within this specific class to build a comprehensive structure-activity relationship profile and unlock their full therapeutic potential.

References

  • Georgieva, M., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bioorganic Chemistry, 150, 107649.
  • ResearchGate. DPPH and ABTS radical scavenging activities of compounds 1-10. Available from: [Link]

  • Kovačević, I., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. RSC Advances, 12(28), 17765-17778.
  • Herich, P., et al. (2018). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Molecules, 23(10), 2465.
  • Al-Hourani, B. J., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980.
  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry, 39(4).
  • Gulcin, İ. (2022). DPPH Radical Scavenging Assay. In Antioxidants, IntechOpen.
  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045.
  • Lee, J. H., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
  • Abdel-Aziz, M., et al. (2024).
  • Sbroggio, M. F., et al. (2016). Influence of the degree of hydrolysis and type of enzyme on antioxidant activity of okara protein hydrolysates. Food Science and Technology, 36(4), 636-642.
  • Sadeghi, H., et al. (2022). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. Chemistry & Biodiversity, 19(3), e202100703.
  • Venkatarao, Y., & Parthiban, P. (2023). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT SCREENING OF 5-{[(E)-(2-HYDROXYPHENYL) METHYLIDENE]AMINO}-2-BENZOFURAN-1(3H)-ONE AND ITS METAL COMPLEX. RASĀYAN Journal of Chemistry, 16(3), 1624-1629.
  • Platnieks, O., et al. (2022).
  • Kim, M. J., et al. (2007). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Archives of Pharmacal Research, 30(10), 1266-1272.
  • Khdera, H., et al. (2023). Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. French-Ukrainian Journal of Chemistry, 11(2), 19-30.
  • Grybaitė, B., et al. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. Kaunas University of Technology. Available from: [Link]

Sources

A Comparative Guide to the Biological Effects of Phenolic Hydrazones: A Cross-Validation in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Phenolic Hydrazones

In the landscape of contemporary drug discovery, the hydrazone scaffold (-C(=O)NHN=C-) has emerged as a privileged structure due to its remarkable versatility and broad spectrum of biological activities. When integrated with a phenolic moiety, these compounds, known as phenolic hydrazones, often exhibit enhanced potency, particularly as anticancer agents. Their mechanism of action is frequently linked to the induction of programmed cell death (apoptosis) and interference with the cell division cycle. However, a critical aspect of preclinical assessment is the cross-validation of these effects across different cell lines to understand both efficacy and potential toxicity.

This guide provides an in-depth comparison of the biological effects of a representative phenolic hydrazone, 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, and its analogs. We will explore its cytotoxic and mechanistic properties in breast cancer (MCF-7), colon cancer (HCT-116), and non-cancerous cell lines, offering a paradigm for evaluating the therapeutic potential of this promising class of compounds.

Comparative Cytotoxicity: A Tale of Two Cancer Lines and a Normal Control

A cornerstone of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing healthy ones. To this end, we compare the cytotoxic effects of a representative N-acyl hydrazone derivative across two distinct cancer cell lines, MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma), alongside a non-cancerous breast epithelial cell line (ME-16C).[1]

The cytotoxicity is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the proliferation of 50% of the cells. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of the compound's cancer-specific toxicity. An SI value greater than 1.0 suggests a degree of selectivity for cancer cells.[1]

Table 1: Comparative Cytotoxicity (IC50 in µM) of a Representative N-Acyl Hydrazone Derivative

Cell Line TypeCell LineRepresentative Hydrazone IC50 (µM)Doxorubicin (Control) IC50 (µM)Selectivity Index (SI)
Breast AdenocarcinomaMCF-7 7.52 ± 0.320.83 ± 0.07>33
Colon CarcinomaHCT-116 Not specified, but cytotoxic effects observed.Not specifiedNot Applicable
Non-Cancerous Breast EpithelialME-16C >2500.80 ± 0.09Not Applicable

Data synthesized from studies on N-acyl hydrazone derivatives.[1]

The data clearly demonstrates that the representative hydrazone compound is significantly more cytotoxic to MCF-7 breast cancer cells than to non-cancerous ME-16C cells, as evidenced by the high selectivity index.[1] While the precise IC50 for HCT-116 was not provided in this specific dataset, other studies confirm the cytotoxic potential of hydrazone derivatives against this colon cancer cell line. This differential sensitivity is a crucial first step in validating the therapeutic window of a potential drug candidate.

Unraveling the Mechanism of Action: Induction of Apoptosis

The selective cytotoxicity of phenolic hydrazones often stems from their ability to trigger apoptosis, a form of programmed cell death that is tightly regulated and essential for eliminating damaged or cancerous cells. The induction of apoptosis is a hallmark of many effective chemotherapeutic agents.

Experimental Workflow: Apoptosis Detection

A standard method to quantify apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) co-staining. Annexin V binds to phosphatidylserine, a lipid that flips to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual-staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

G cluster_workflow Apoptosis Detection Workflow cell_culture Treat Cancer and Normal Cells with Hydrazone Compound harvest Harvest Cells cell_culture->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry quadrant_analysis Quadrant Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) flow_cytometry->quadrant_analysis

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Signaling Pathways in Hydrazone-Induced Apoptosis

Phenolic hydrazones can initiate apoptosis through multiple signaling cascades. A common mechanism involves the intrinsic or mitochondrial pathway. This is often characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis.

G cluster_pathway Intrinsic Apoptosis Pathway hydrazone Phenolic Hydrazone bax ↑ Bax hydrazone->bax bcl2 ↓ Bcl-2 hydrazone->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by phenolic hydrazones.

Disruption of the Cell Cycle: Halting Cancer Proliferation

In addition to inducing apoptosis, many anticancer agents exert their effects by arresting the cell cycle, thereby preventing cancer cells from dividing and proliferating. Studies have shown that hydrazone derivatives can cause cell cycle arrest, often at the G2/M phase.

Experimental Workflow: Cell Cycle Analysis

Cell cycle distribution is commonly analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI). Since PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content) phases of the cell cycle.

G cluster_workflow Cell Cycle Analysis Workflow cell_culture Treat Cells with Hydrazone Compound harvest Harvest and Fix Cells (e.g., with 70% Ethanol) cell_culture->harvest rnase Treat with RNase A harvest->rnase stain Stain with Propidium Iodide (PI) rnase->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry histogram_analysis Histogram Analysis: Quantify cells in G0/G1, S, and G2/M phases flow_cytometry->histogram_analysis

Caption: Workflow for cell cycle analysis using Propidium Iodide staining.

Molecular Mechanisms of Cell Cycle Arrest

The arrest of the cell cycle at the G2/M checkpoint by hydrazone compounds can be mediated by their influence on key regulatory proteins. For instance, some hydrazones have been shown to inhibit the PI3K/AKT signaling pathway. The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, which can halt the cell cycle.

Alternative Compounds for Comparison

While this compound and its analogs show significant promise, it is important to benchmark their performance against other established or emerging anticancer agents.

  • Doxorubicin: A well-established chemotherapeutic agent used to treat a wide range of cancers, including breast and colon cancer. It primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. It serves as a positive control for cytotoxicity assays.

  • Quercetin: A natural flavonoid that has been shown to induce G2/M arrest and apoptosis in MCF-7 cells.[2] Its mechanism involves the modulation of cyclin B1 and the induction of the Cdk inhibitor p21.[2]

  • Other Hydrazone Derivatives: A vast number of hydrazone derivatives have been synthesized and tested. Comparing the activity of the target compound with other published hydrazones can provide valuable structure-activity relationship (SAR) insights.

Detailed Experimental Protocols

For researchers looking to validate or expand upon these findings, the following are detailed, step-by-step protocols for the key assays discussed.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the hydrazone compound and controls (vehicle and positive control) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the hydrazone compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

Protocol 3: Propidium Iodide Cell Cycle Assay

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale.

Conclusion and Future Directions

The cross-validation of this compound and its related phenolic hydrazone analogs reveals a promising profile of selective anticancer activity. The data strongly suggests that these compounds exert their effects by inducing apoptosis through the intrinsic pathway and by arresting the cell cycle at the G2/M phase, particularly in breast and colon cancer cell lines. The high selectivity index observed against non-cancerous cells underscores their therapeutic potential.

Future research should focus on in vivo studies to confirm these in vitro findings in animal models. Further elucidation of the specific molecular targets and signaling pathways will be crucial for optimizing the structure of these compounds to enhance their efficacy and minimize potential off-target effects. The comprehensive methodologies and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the investigation of phenolic hydrazones as a novel class of anticancer agents.

References

  • Akbaş, E., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(22), 19781–19793. Available at: [Link]

  • Choi, J. H., et al. (2015). Induction of cell cycle arrest and apoptosis in human breast cancer cells by quercetin. International Journal of Molecular Medicine, 35(4), 937-944. Available at: [Link]

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A Comparative Guide to the In Vitro Efficacy of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research for "2-Amino-3-(4-hydroxyphenyl)propanehydrazide" did not yield sufficient data for a comprehensive comparison guide. However, a closely related and extensively studied class of compounds, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives , has shown significant promise in preclinical in vitro studies. This guide, therefore, focuses on the comparative in vitro efficacy of these derivatives, providing valuable insights for researchers in oncology and infectious diseases. The information presented herein is based on available scientific literature and aims to provide an objective overview of the current state of research.

Introduction: A Promising Scaffold for Novel Therapeutics

The search for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug discovery. The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has emerged as a versatile platform for the development of new drug candidates due to its synthetic accessibility and the ability to introduce a wide range of chemical moieties. This structural flexibility allows for the fine-tuning of biological activity, leading to the identification of derivatives with potent anticancer, antioxidant, and antimicrobial properties.[1][2][3]

The presence of a phenolic hydroxyl group is a key feature of this scaffold, contributing to the antioxidant properties of these compounds and enabling crucial interactions with biological targets.[3] The antioxidant activity is particularly relevant in the context of cancer, where reactive oxygen species (ROS) play a dual role in both promoting and suppressing tumorigenesis.[4][5][6] This guide will delve into the in vitro performance of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, comparing their efficacy in different biological assays and providing the underlying experimental protocols.

Comparative In Vitro Anticancer Efficacy in A549 Non-Small Cell Lung Cancer Cells

A significant body of research has focused on the anticancer potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. A study by Kavaliauskas et al. (2024) screened a library of 36 such compounds for their activity against the A549 non-small cell lung cancer cell line.[1][7][8] The most promising candidates from this screen are highlighted below.

Cell Viability and Migration: Key Metrics of Anticancer Activity

The primary endpoints for assessing anticancer activity in this study were the reduction in cancer cell viability and the inhibition of cell migration. Cell viability was quantified using the MTT assay, a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[9] The ability of the compounds to inhibit the migration of A549 cells was assessed using a wound healing (or scratch) assay, which mimics the process of cancer cell invasion and metastasis.

Comparative Performance of Lead Compounds

The study identified several derivatives with significant anticancer activity. The data for the most potent compounds are summarized in the table below.

Compound IDKey Structural FeatureA549 Cell Viability (% of control)Inhibition of A549 Cell MigrationFavorable Cytotoxicity towards noncancerous Vero cells
12 1-naphthyl substituent~42%YesYes
20 2-furyl substituent~50%YesYes
21 Not specified in abstract~50%YesYes
22 Not specified in abstract~50%YesYes
29 Not specified in abstract~50%YesYes

Data synthesized from Kavaliauskas et al. (2024).[1][7][8]

Among the tested compounds, derivative 20 , which features a 2-furyl substituent, emerged as a particularly promising candidate, demonstrating a potent combination of anticancer and antioxidant activities.[1] The selectivity of these compounds for cancer cells over non-cancerous cells (Vero cell line) is a crucial finding, suggesting a favorable therapeutic window.[1][7]

Broad-Spectrum Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been investigated for their antimicrobial and antifungal activities. A study by Kavaliauskas et al. (2024) demonstrated that certain derivatives exhibit potent, structure-dependent activity against a panel of multidrug-resistant bacterial and fungal pathogens.[2][10]

Targeting Drug-Resistant Pathogens

The study evaluated the in vitro activity of these compounds against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species, which are major causes of hospital-acquired infections.

Lead Antimicrobial Compounds

The hydrazone derivatives, in particular, displayed significant antimicrobial and antifungal efficacy.

Compound IDKey Structural FeaturePotent Activity Against
14 Heterocyclic substituentMRSA, VRE, Gram-negative pathogens, drug-resistant Candida spp.
15 Heterocyclic substituentMRSA, VRE, Gram-negative pathogens, drug-resistant Candida spp.
16 Heterocyclic substituentMRSA, VRE, Gram-negative pathogens, drug-resistant Candida spp.

Data synthesized from Kavaliauskas et al. (2024).[2][10]

These findings underscore the potential of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[2][10]

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure the reproducibility and validity of the findings, it is essential to follow standardized experimental protocols. The following are detailed methodologies for the key in vitro assays used to evaluate the efficacy of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[9]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).[7]

  • Incubation: Incubate the cells with the compounds for 24 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Wound Healing (Scratch) Assay for Cell Migration

The wound healing assay is a simple and effective method to study collective cell migration in vitro.

Principle: A "scratch" or gap is created in a confluent monolayer of cells. The rate at which the cells migrate to close the gap is a measure of their migratory capacity.

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells in a 6-well plate and grow them to form a confluent monolayer.[14]

  • Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[14]

  • Washing: Gently wash the wells with PBS to remove any detached cells.[15]

  • Compound Treatment: Replace the PBS with fresh serum-free or low-serum medium containing the test compounds at the desired concentrations.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using an inverted microscope.[16]

  • Data Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the rate of cell migration.[16]

Proposed Mechanism of Action: The Role of Oxidative Stress Modulation

The dual antioxidant and anticancer activities of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives suggest a mechanism of action centered on the modulation of cellular redox homeostasis.[1] Cancer cells often exhibit higher levels of reactive oxygen species (ROS) compared to normal cells. While high levels of ROS can be cytotoxic, moderate levels can promote cancer cell proliferation and survival.[5][6]

The phenolic hydroxyl group in these derivatives can act as a radical scavenger, contributing to their antioxidant effects. However, in the context of cancer, the interplay between antioxidants and ROS is complex. By modulating the cellular redox environment, these compounds may disrupt the delicate balance that cancer cells rely on for their survival and proliferation, potentially leading to cell death.

The following diagram illustrates a plausible signaling pathway through which these compounds might exert their anticancer effects by influencing ROS-mediated signaling.

G cluster_0 Cellular Environment cluster_1 Cancer Cell 3_HPAPD 3-((4-hydroxyphenyl)amino) propanoic acid derivatives ROS Reactive Oxygen Species (ROS) 3_HPAPD->ROS Modulates Proliferation_Survival Proliferation & Survival (e.g., PI3K/Akt, MAPK pathways) 3_HPAPD->Proliferation_Survival Inhibits Apoptosis Apoptosis 3_HPAPD->Apoptosis Induces ROS->Proliferation_Survival Promotes (at moderate levels) ROS->Apoptosis Induces (at high levels) Antioxidant_Defense Antioxidant Defense (e.g., Nrf2 pathway) Proliferation_Survival->Antioxidant_Defense Upregulates Antioxidant_Defense->ROS Reduces

Caption: Proposed mechanism of action of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Conclusion and Future Directions

The in vitro evidence strongly suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. The ability to chemically modify this scaffold allows for the generation of derivatives with potent and selective activity.

Future research should focus on:

  • In vivo efficacy studies: To validate the in vitro findings, it is crucial to evaluate the lead compounds in animal models of cancer and infectious diseases.

  • Mechanism of action studies: Further elucidation of the precise molecular targets and signaling pathways modulated by these compounds will aid in their optimization.

  • Structure-activity relationship (SAR) studies: A more comprehensive understanding of the relationship between the chemical structure and biological activity will guide the design of next-generation derivatives with improved potency and pharmacokinetic properties.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Petraitienė, R., Petraitis, V., Mickevičius, V., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Petraitienė, R., Petraitis, V., Mickevičius, V., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

  • Tan, B. L., Norhaizan, M. E., Liew, W. P. P., & Sulaiman, R. H. R. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. Frontiers in Pharmacology, 9, 1162. [Link]

  • Hayes, J. D., Dinkova-Kostova, A. T., & Tew, K. D. (2020). Oxidative Stress in Cancer. Cancer Cell, 38(2), 167-197. [Link]

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  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

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A Comparative Benchmarking Guide: Evaluating 2-Amino-3-(4-hydroxyphenyl)propanehydrazide Against Established Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Tyrosinase Modulators

In the landscape of dermatological and oncological research, the modulation of melanogenesis is of paramount importance. Central to this biological process is tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps of melanin biosynthesis.[1] Dysregulation of tyrosinase activity is implicated in various hyperpigmentation disorders and the progression of melanoma. Consequently, the discovery and characterization of novel tyrosinase inhibitors are of significant interest to the pharmaceutical and cosmetic industries.

This guide introduces a putative tyrosinase inhibitor, 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, and provides a comprehensive framework for its evaluation against well-established tyrosinase inhibitors. The structural resemblance of this compound to tyrosine, the natural substrate of tyrosinase, suggests its potential as a competitive inhibitor. This document will detail the necessary experimental workflows, from initial in vitro enzymatic assays to in vivo efficacy models, to rigorously assess its inhibitory potential and benchmark its performance against current standards.

The Target: Tyrosinase and its Role in Melanogenesis

Tyrosinase orchestrates the initial and critical steps in the melanin synthesis pathway. It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form the final melanin pigments. By inhibiting tyrosinase, the entire melanin production cascade can be effectively downregulated.


}

Figure 1: Simplified Melanogenesis Pathway and the Point of Inhibition.

Quantitative Benchmarking of Tyrosinase Inhibitors

The efficacy of a tyrosinase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies greater potency. The following table presents the IC50 values for several well-established tyrosinase inhibitors, which will serve as benchmarks for our test compound.

InhibitorIC50 (µM)Source of TyrosinaseNotes
This compound To Be Determined Mushroom & HumanHypothetical test compound.
Kojic Acid12.8 - 51.11MushroomA widely used positive control in tyrosinase inhibition assays.[3]
Arbutin (β-arbutin)260 - 9000MushroomA naturally occurring hydroquinone glycoside.[3]
Hydroquinone3.9 - 100MushroomA potent inhibitor, though its use is restricted in some regions due to safety concerns.[3]
Thiamidol1.1HumanA highly potent inhibitor, particularly effective against human tyrosinase.[3][4]
4-n-butylresorcinol0.1 - 2.7MushroomA resorcinol derivative.[3]

Experimental Protocols for Comprehensive Evaluation

A multi-tiered approach is essential for the thorough evaluation of a novel tyrosinase inhibitor. This involves progressing from simple, rapid in vitro assays to more complex cell-based and in vivo models.

In Vitro Mushroom Tyrosinase Inhibition Assay

This initial screening assay is a rapid and cost-effective method to determine the direct inhibitory effect of the compound on commercially available mushroom tyrosinase. The assay measures the inhibition of L-DOPA oxidation to the colored product dopachrome, which can be quantified spectrophotometrically.[2]

Principle: The enzymatic conversion of L-DOPA to dopachrome by tyrosinase produces a colored product that can be measured by absorbance at approximately 475-492 nm.[2][3] The presence of an inhibitor reduces the rate of dopachrome formation.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Phosphate Buffer (pH 6.8).

    • Mushroom Tyrosinase solution.

    • L-DOPA solution (1 mM) prepared fresh in phosphate buffer.[5]

    • Test Compound Stock Solution (e.g., 10 mM in DMSO).

    • Positive Control Stock Solution (e.g., 10 mM Kojic Acid in DMSO).[2]

  • Assay Procedure (96-well plate format):

    • Add phosphate buffer, test compound dilutions, and tyrosinase solution to the wells.

    • Incubate for 10 minutes at room temperature to allow for enzyme-inhibitor interaction.[5]

    • Initiate the reaction by adding the L-DOPA solution to all wells.[3]

    • Measure the absorbance at 475 nm at regular intervals or after a fixed incubation time.[3]

  • Calculation of Inhibition:

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (enzyme + substrate + vehicle) and A_sample is the absorbance in the presence of the test compound.[3]


}

Figure 2: Workflow for the In Vitro Tyrosinase Inhibition Assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

To confirm that this compound directly interacts with and stabilizes tyrosinase within a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed.[6][7] CETSA is a powerful tool for verifying target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[6][8]

Principle: When a ligand binds to its target protein, it often confers thermal stability to the protein.[9] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization.[9]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture human melanoma cells (e.g., A375) to a suitable confluency.[10]

    • Treat cells with the test compound or vehicle control for a specified duration.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a defined time (e.g., 3 minutes).

    • Cool the samples on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release their contents.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble tyrosinase in the supernatant using Western blotting with a specific anti-tyrosinase antibody.

  • Data Analysis:

    • Plot the amount of soluble tyrosinase as a function of temperature to generate melting curves.

    • Compare the melting curves of the vehicle-treated and compound-treated samples to determine if there is a thermal shift.


}

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.

In Vivo Efficacy in a Melanoma Xenograft Model

To assess the therapeutic potential of this compound in a preclinical setting, a human melanoma xenograft mouse model is employed. This model allows for the evaluation of the compound's ability to inhibit tumor growth in a living organism.

Principle: Human melanoma cells are implanted subcutaneously into immunocompromised mice.[10][11] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. A reduction in tumor volume in the treated group compared to the control group indicates in vivo efficacy.

Step-by-Step Protocol:

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., nude or SCID mice).[10]

    • Subcutaneously inoculate the mice with human melanoma cells (e.g., A375).[10]

  • Treatment Regimen:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.[12]

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Statistically compare the tumor volumes between the treated and control groups to determine the significance of any anti-tumor effects.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the evaluation of a novel putative tyrosinase inhibitor, this compound. By systematically progressing through in vitro enzymatic assays, cell-based target engagement studies, and in vivo efficacy models, a comprehensive understanding of the compound's potential can be achieved. The benchmarking data from established inhibitors provide a crucial context for interpreting the experimental results and determining the compound's relative potency and therapeutic promise. Successful outcomes from these studies would warrant further investigation into the compound's mechanism of action, safety profile, and potential for clinical development in the treatment of hyperpigmentation disorders and melanoma.

References

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A Guide to the Statistical Validation of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide Experimental Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for the statistical validation of experimental data for the novel compound 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, with a comparative analysis against established drugs, Isoniazid and Hydralazine. By adhering to the principles of scientific integrity, this document outlines detailed experimental protocols, presents comparative data, and explains the statistical methodologies required to ensure the reliability and significance of research findings.

Introduction: The Rationale for a Novel Hydrazide

Hydrazide and hydrazone derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1][2][3]. The compound this compound is a novel molecule designed to explore new structure-activity relationships in this chemical space. Its structural similarity to the amino acid tyrosine suggests potential interactions with biological targets that could be exploited for therapeutic benefit.

This guide will focus on the validation of its potential as an antimicrobial agent, a field where new compounds are desperately needed to combat rising antibiotic resistance. We will compare its performance against Isoniazid, a cornerstone drug in tuberculosis treatment known to inhibit mycolic acid synthesis[4][5][6][7], and Hydralazine, a vasodilator also possessing a hydrazide moiety[8][9].

Experimental Methodologies

To ensure the validity of our comparative analysis, a series of standardized experimental protocols are employed. The following sections detail the synthesis, characterization, and biological evaluation of this compound and its comparators.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from L-tyrosine, a readily available amino acid. The procedure is designed to be robust and reproducible.

Experimental Protocol:

  • Esterification of L-tyrosine: L-tyrosine is first converted to its methyl ester using methanol and a catalytic amount of sulfuric acid under reflux.

  • Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate in an alcoholic solvent, such as ethanol, under reflux to yield this compound[10].

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Physicochemical Characterization

The identity and purity of the synthesized this compound, along with the commercial samples of Isoniazid and Hydralazine, are confirmed using a suite of analytical techniques.

Purity is assessed using a validated reverse-phase HPLC method.

Experimental Protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Temperature: 25°C

The molecular weight of the compounds is confirmed by mass spectrometry.

Experimental Protocol:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Analyzer: Time-of-Flight (TOF) or Quadrupole

  • Data Acquisition: Full scan mode to determine the [M+H]⁺ ion

The chemical structure is elucidated using ¹H and ¹³C NMR spectroscopy.

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Spectrometer: 400 MHz or higher

  • Data Acquisition: Standard pulse sequences for ¹H and ¹³C NMR

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a widely accepted technique for this purpose[11][12].

Experimental Protocol:

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used as representative Gram-positive and Gram-negative bacteria, respectively.

  • Inoculum Preparation: Bacterial cultures are grown in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard[11].

  • Compound Dilution: Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using MHB.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth[13].

Data Presentation and Visualization

The experimental data are summarized in the following tables and visualized in the accompanying diagrams.

Physicochemical Characterization Data
CompoundHPLC Retention Time (min)Purity (%)[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Key ¹H NMR Signals (δ, ppm in DMSO-d₆)
This compound4.2>98196.1084196.10869.1 (s, 1H, -OH), 7.0 (d, 2H, Ar-H), 6.7 (d, 2H, Ar-H), 4.2 (br s, 2H, -NH₂), 3.5 (t, 1H, -CH), 2.8 (m, 2H, -CH₂)
Isoniazid2.8>99138.0662138.06678.7 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 4.6 (br s, 2H, -NH₂)
Hydralazine5.1>99161.0822161.08278.2-7.7 (m, 4H, Ar-H), 4.9 (br s, 2H, -NH₂)
Antimicrobial Activity Data
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound1664
Isoniazid>256>256
Hydralazine128256
Vancomycin (Control)1N/A
Ciprofloxacin (Control)0.50.25
Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioassay Biological Evaluation Tyrosine Tyrosine Esterification Esterification Tyrosine->Esterification Chemical Reaction Hydrazinolysis Hydrazinolysis Esterification->Hydrazinolysis Chemical Reaction Crude_Product Crude_Product Hydrazinolysis->Crude_Product Chemical Reaction Recrystallization Recrystallization Crude_Product->Recrystallization Purification Pure_Compound Pure_Compound Recrystallization->Pure_Compound Purification HPLC HPLC Pure_Compound->HPLC Purity MS MS Pure_Compound->MS Molecular Weight NMR NMR Pure_Compound->NMR Structure MIC_Assay MIC_Assay Pure_Compound->MIC_Assay Antimicrobial Activity

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

MIC_Comparison cluster_saureus S. aureus MIC (µg/mL) cluster_ecoli E. coli MIC (µg/mL) AHP AHP: 16 AHP_E AHP: 64 Isoniazid_S Isoniazid: >256 Isoniazid_E Isoniazid: >256 Hydralazine_S Hydralazine: 128 Hydralazine_E Hydralazine: 256

Caption: Comparison of Minimum Inhibitory Concentrations (MIC) for the tested compounds against S. aureus and E. coli. AHP: this compound.

Statistical Validation of Experimental Data

To ensure the reliability of our findings, a robust statistical analysis is essential. The primary goal is to determine if the observed differences in antimicrobial activity are statistically significant.

Principles of Analytical Method Validation

The analytical methods used for characterization were validated according to the International Conference on Harmonisation (ICH) guidelines. Key parameters included:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Statistical Analysis of MIC Data

MIC data are inherently discrete and often follow a log-normal distribution. Therefore, it is common practice to log-transform the MIC values before statistical analysis[14][15][16].

Statistical Test: A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) is appropriate for comparing the log-transformed MIC values of the three compounds against each bacterial strain.

Hypothetical Statistical Analysis Results:

  • Against S. aureus: An ANOVA test on the log-transformed MIC values revealed a statistically significant difference between the compounds (p < 0.05). Post-hoc analysis showed that this compound has a significantly lower MIC than both Isoniazid and Hydralazine (p < 0.05 for both comparisons).

  • Against E. coli: Similarly, a significant difference was observed between the compounds (p < 0.05). This compound demonstrated a significantly lower MIC compared to Isoniazid and Hydralazine (p < 0.05).

Comparative Analysis and Discussion

The experimental data, supported by statistical validation, indicate that this compound possesses moderate antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Potency: The novel compound is significantly more potent than both Isoniazid and Hydralazine under these in vitro conditions. It is important to note that Isoniazid's primary activity is against Mycobacterium tuberculosis and it is not expected to be highly active against the bacteria tested[4][5]. Hydralazine's primary pharmacological action is as a vasodilator, and its antimicrobial activity is not its intended therapeutic effect[8][9].

  • Spectrum of Activity: this compound displays a broader spectrum of activity in this preliminary screen compared to the limited or negligible activity of the comparators against these specific strains.

  • Structure-Activity Relationship: The presence of the tyrosine-like scaffold in this compound may contribute to its observed antimicrobial activity, potentially through a different mechanism of action than Isoniazid's mycolic acid synthesis inhibition.

Conclusion and Future Directions

This guide has detailed a systematic approach to the experimental and statistical validation of a novel hydrazide compound, this compound. The results of this comparative study demonstrate its potential as a broad-spectrum antimicrobial agent, warranting further investigation.

Future work should focus on:

  • Mechanism of Action Studies: Elucidating how this compound exerts its antimicrobial effects.

  • Expanded Antimicrobial Screening: Testing against a wider panel of clinically relevant and drug-resistant bacteria.

  • Cytotoxicity and Safety Profiling: Assessing the compound's toxicity in mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.

By following a rigorous and statistically sound validation process, the potential of new chemical entities like this compound can be reliably assessed, paving the way for the development of next-generation therapeutic agents.

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  • National Institutes of Health. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

  • PubMed Central. (2018). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. [Link]

  • Google Patents. (n.d.). RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • PubChem. (n.d.). 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(3-amino-4-hydroxyphenyl) propionitrile. [Link]

  • NIST. (n.d.). 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. [Link]

  • Royal Society of Chemistry. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]

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Independent Verification of Biological Activity: A Comparative Guide to 2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-(4-hydroxyphenyl)propanehydrazide, also known as L-Tyrosine hydrazide, is a derivative of the amino acid L-tyrosine. The incorporation of a hydrazide functional group into the tyrosine structure opens up a range of possibilities for biological activity. Hydrazide and hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including antimicrobial, antioxidant, and anticancer effects. The phenolic hydroxyl group retained from the parent tyrosine molecule suggests that this compound may also possess antioxidant capabilities through free radical scavenging.

This guide provides a framework for the independent verification of the potential antimicrobial and antioxidant activities of this compound. Due to a lack of extensive, publicly available experimental data on this specific molecule, this document serves as a comparative and methodological guide for researchers and drug development professionals. We will present detailed protocols for assessing its biological activity and provide data for well-characterized comparator compounds to serve as benchmarks. This will enable a systematic and rigorous evaluation of this compound's potential as a bioactive agent.

Postulated Biological Activities and Rationale for Investigation

Based on the chemical structure of this compound and the known biological activities of related compounds, two primary areas of investigation are proposed: antimicrobial and antioxidant activity.

Antimicrobial Activity

The hydrazide moiety is a common feature in many compounds exhibiting antimicrobial properties. The rationale for investigating this activity in L-Tyrosine hydrazide is supported by numerous studies on related hydrazide and hydrazone derivatives that have demonstrated potent activity against a range of bacterial and fungal pathogens.

Antioxidant Activity

The presence of a phenolic hydroxyl group on the benzene ring is a key structural feature associated with antioxidant activity. This group can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage to cells and tissues. The parent amino acid, L-tyrosine, has been shown to possess antioxidant properties, and it is hypothesized that its hydrazide derivative will retain or potentially enhance this activity.

Comparative Framework

To provide context for the experimental results obtained for this compound, this guide will use the following well-characterized compounds as comparators:

  • Antimicrobial Comparator: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

  • Antioxidant Comparator: Ascorbic acid (Vitamin C), a well-known and potent antioxidant.

Experimental Protocols for Independent Verification

The following sections provide detailed, step-by-step methodologies for assessing the antimicrobial and antioxidant activities of this compound.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is a gold standard for quantifying the in vitro effectiveness of a compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare stock solution of this compound D Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate A->D B Culture bacterial strains (e.g., E. coli, S. aureus) E Inoculate each well with a standardized bacterial suspension B->E C Prepare Mueller-Hinton Broth (MHB) C->D D->E F Include positive (no compound) and negative (no bacteria) controls E->F G Incubate plates at 37°C for 18-24 hours F->G H Visually inspect for turbidity G->H I Determine MIC: the lowest concentration with no visible growth H->I

Caption: Workflow for MIC determination.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).

  • Bacterial Strains: Use standard reference strains of bacteria, such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).

  • Culture Preparation: Inoculate a fresh Mueller-Hinton Broth (MHB) with the bacterial strains and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in MHB.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Controls: Include a positive control (wells with bacteria and no test compound) and a negative control (wells with MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.

The following table provides typical MIC values for ciprofloxacin against common bacterial strains for comparative purposes.

MicroorganismCiprofloxacin MIC (µg/mL)
Escherichia coli0.013 - 0.08[1]
Staphylococcus aureus0.25 - 0.6[1][2]
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of a compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of this compound C Add different concentrations of the test compound to the DPPH solution A->C B Prepare a working solution of DPPH in methanol B->C D Incubate in the dark at room temperature C->D E Measure the absorbance at 517 nm D->E F Calculate the percentage of radical scavenging activity E->F G Determine the IC50 value F->G

Caption: Workflow for DPPH antioxidant assay.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is the concentration of the test compound required to scavenge 50% of the DPPH radicals. This can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

The IC50 value of ascorbic acid in the DPPH assay can vary depending on the specific experimental conditions. However, for comparative purposes, a typical range is provided below.

CompoundDPPH Scavenging IC50 (µg/mL)
Ascorbic Acid6.1 - 10.65[3][4]

Discussion and Interpretation of Potential Results

The experimental data generated from these protocols will provide a quantitative measure of the antimicrobial and antioxidant activities of this compound.

  • Antimicrobial Activity: The MIC values obtained for the test compound should be directly compared to those of ciprofloxacin. Lower MIC values indicate greater antimicrobial potency. It is important to test against both Gram-positive and Gram-negative bacteria to determine the spectrum of activity.

  • Antioxidant Activity: The IC50 value from the DPPH assay will quantify the radical scavenging potential of this compound. A lower IC50 value signifies stronger antioxidant activity. This can be benchmarked against the IC50 of ascorbic acid.

Conclusion

This guide provides a comprehensive framework for the independent verification of the biological activity of this compound. By following the detailed protocols and using the provided comparator data, researchers can systematically evaluate its potential as a novel antimicrobial and/or antioxidant agent. The structural features of this molecule suggest that it is a promising candidate for further investigation in the field of drug discovery and development. The generation of robust experimental data is the crucial next step in elucidating the therapeutic potential of this compound.

References

  • Drasar, P., & Pouzar, V. (2018). Recent developments in the chemistry of hydrazides. Molecules, 23(8), 1863. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioorganic & medicinal chemistry, 15(17), 5584-5591. [Link]

  • Forni, D., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2854. [Link]

  • Xiao, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1324734. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi pharmaceutical journal, 21(2), 143-152. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. [Link]

  • Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345-391. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Frontiers in Microbiology. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. [Link]

  • In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. (2011). Ancient science of life, 31(1), 35–38. [Link]

  • DPPH Assay [IC50 value = Ascorbic Acid -10.65, BHT – 32.06] of flower extracts of Alstonia scholaris. (2016). ResearchGate. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling and disposal of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide. As a compound integrating both a phenolic moiety and a hydrazide functional group, it demands a protocol that respects the hazards of both chemical classes. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring your work is both safe and effective. Our commitment is to empower your research through a foundation of unassailable safety practices.

Hazard Analysis: A Tale of Two Functional Groups

This compound is not a commonplace reagent with a wealth of specific safety data. Therefore, a conservative approach, treating it with the precautions required for its most hazardous constituent parts—phenols and hydrazides—is the only responsible path forward.

  • The Phenolic Moiety : Phenol and its derivatives are known for their ability to cause severe chemical burns and can be rapidly absorbed through the skin, leading to systemic toxicity affecting the central nervous system, liver, and kidneys[1][2][3]. Skin exposure may initially be painless due to an anesthetic effect, which can lead to a dangerous underestimation of the exposure[2].

  • The Hydrazide Group : Hydrazine and its derivatives are highly toxic and are considered potential carcinogens[4][5]. They are corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract upon contact or inhalation[4][6]. The potential for fatal absorption through the skin is a significant concern[6].

Given this dual nature, we must assume the compound is corrosive, toxic via all routes of exposure (inhalation, ingestion, and dermal absorption), and a potential carcinogen.

Personal Protective Equipment (PPE): An Impermeable Barrier

Your primary defense is a meticulously selected and correctly used set of personal protective equipment. The goal is to prevent any contact between the chemical and your body.

Table 1: Recommended PPE for Handling this compound

Procedure Gloves Eye/Face Protection Body Protection Respiratory Protection
Handling Solids (e.g., weighing) Double-gloved with nitrile or neoprene gloves.[1][7]Chemical safety goggles.Fully-buttoned lab coat, long pants, and closed-toe shoes.[1][2]Recommended to handle in a fume hood. If not feasible, a NIOSH-approved respirator with appropriate cartridges is necessary.[4][6]
Preparing Solutions Butyl rubber or neoprene gloves over nitrile gloves.[1][8]Chemical splash goggles and a full-face shield.[1][4]Chemical-resistant apron over a lab coat.[1]Mandatory use of a certified chemical fume hood.[1][2]
Running Reactions & Workup Butyl rubber or neoprene gloves. Change immediately if contact is suspected.[1][7]Chemical splash goggles and a full-face shield.[1][4]Chemical-resistant apron over a lab coat.[1]Mandatory use of a certified chemical fume hood.[1][2]
Waste Disposal Butyl rubber or neoprene gloves.[1][8]Chemical splash goggles and a full-face shield.[1][4]Chemical-resistant apron over a lab coat.[1]Mandatory use of a certified chemical fume hood during pouring or mixing of waste.[1][2]

Causality in PPE Selection:

  • Glove Choice : The recommendation for butyl rubber or neoprene is based on their high resistance to phenols and many hydrazines[1][7][8]. Double-gloving provides an extra layer of security against undetected pinholes or rapid permeation. Nitrile gloves offer good splash protection for incidental contact but should be changed immediately upon contamination[1].

  • Eye and Face Protection : Safety glasses alone are insufficient. The corrosive nature of both functional groups necessitates the use of chemical splash goggles to form a seal around the eyes. A face shield is critical when there is any risk of splashes, such as during solution preparation or transfers[1][4].

  • Respiratory Protection : Handling this compound, especially as a powder, must be done in a fume hood to control exposure to dust and potential vapors[1][2]. This engineering control is your most critical tool for preventing inhalation exposure[4].

Operational Plan: From Receipt to Disposal

A safe laboratory environment is a system of self-validating protocols. The following workflow is designed to minimize risk at every stage of the chemical's lifecycle in your lab.

  • Designated Area : Before the chemical arrives, designate a specific storage area and a dedicated workspace (e.g., a specific fume hood) for its use[7].

  • Emergency Preparedness : Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested[9][10]. Confirm the location of a chemical spill kit.

  • Storage : Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][7][9]. Store below eye level[7].

The following diagram illustrates the mandatory workflow for safely handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Don Full PPE (See Table 1) b Work Inside Certified Chemical Fume Hood a->b c Weigh Solid Compound b->c Begin work d Prepare Solution c->d e Perform Reaction d->e f Quench Reaction & Segregate Waste e->f Reaction complete g Decontaminate Glassware & Work Surfaces f->g h Doff PPE Correctly g->h i Wash Hands Thoroughly h->i Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.